2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Description
Properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKQQRUPXQDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Introduction: The Structural Imperative of a Key Pharmaceutical Intermediate
This compound (CAS No. 1261547-75-4) is a highly functionalized aromatic amine.[1][2] Its biphenyl framework, substituted with a chloro group, an amine group, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The precise arrangement of these functional groups is critical to the efficacy, safety, and synthetic utility of the final products. Therefore, unambiguous structural confirmation and purity assessment are paramount.
This technical guide provides a comprehensive overview of the principles and methodologies for the complete spectroscopic characterization of this compound. As direct, published spectra for this specific compound are not universally available, this document serves as an expert-level predictive guide. It outlines the expected spectroscopic data based on established principles and analogous structures, and details the experimental protocols required to obtain high-fidelity results. This guide is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to acquire and interpret nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this class of molecule.
Molecular Structure and Analytical Overview
A logical workflow for the structural elucidation of a novel or synthesized batch of this compound is essential. The process begins with Mass Spectrometry to confirm the molecular weight, followed by IR Spectroscopy to identify key functional groups, and finally, detailed NMR analysis to map the precise atomic connectivity.
Figure 2: Numbering scheme for this compound used for NMR assignments.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds and is a good starting point. [3]Tetramethylsilane (TMS) should be added as an internal standard (0 ppm) for ¹H and ¹³C NMR.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, especially for the aromatic protons.
-
Acquisition Experiments:
-
¹H NMR: Standard proton experiment. Provides information on the number, environment, and connectivity of protons.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon experiment. Provides information on the number and electronic environment of unique carbon atoms.
-
¹⁹F NMR: A standard fluorine experiment. The trifluoromethyl group will give a single, sharp peak.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings within the same spin system (i.e., on the same aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds, crucial for connecting the two biphenyl rings and assigning quaternary carbons.
-
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) (Fig. 2) | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Interpretation |
| H-4, H-5, H-6 | 7.2 - 6.8 | m | - | These three protons on the amine-bearing ring will appear as a complex multiplet. H-4 will likely be a doublet of doublets, H-5 a triplet (or triplet of doublets), and H-6 a doublet of doublets. Their exact shifts are influenced by the electron-donating amine and electron-withdrawing chloro groups. |
| H-2', H-4', H-5', H-6' | 7.8 - 7.4 | m | - | The four protons on the trifluoromethyl-bearing ring will also form a complex multiplet in a more downfield region due to the electron-withdrawing effect of the -CF₃ group. |
| -NH₂ | ~4.0 - 5.0 | br s | - | The amine protons typically appear as a broad singlet. The chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon(s) (Fig. 2) | Predicted δ (ppm) | Interpretation |
| Aromatic C-H | 115 - 135 | Multiple signals corresponding to the 7 protonated aromatic carbons. |
| Aromatic C-Cl (C-2) | 130 - 135 | The carbon attached to chlorine will be in this region. |
| Aromatic C-N (C-3) | 145 - 150 | The carbon attached to the amine group will be significantly downfield. |
| Aromatic C-CF₃ (C-3') | ~131 (q, J ≈ 32 Hz) | The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |
| -CF₃ | ~124 (q, J ≈ 272 Hz) | The trifluoromethyl carbon itself will be a quartet with a very large C-F coupling constant. [3] |
| Quaternary Carbons (C-1, C-1') | 135 - 145 | The two carbons at the biphenyl linkage. |
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine(s) | Predicted δ (ppm) | Predicted Multiplicity | Interpretation |
| -CF₃ | ~ -62 to -64 | s | The three fluorine atoms are equivalent and will appear as a sharp singlet. [3]¹⁹F NMR is highly sensitive and provides a clean, unambiguous signal confirming the presence of the trifluoromethyl group. |
Conclusion: A Validated Approach to Structural Elucidation
This technical guide outlines a robust, multi-technique approach for the complete spectroscopic characterization of this compound. By systematically applying mass spectrometry, infrared spectroscopy, and multinuclear NMR, researchers can unambiguously confirm the identity, structure, and purity of this important chemical intermediate. The provided protocols are based on established best practices, and the predicted data, grounded in spectroscopic principles and literature precedents for analogous structures, serve as a reliable benchmark for experimental results. Adherence to this comprehensive analytical workflow ensures the highest level of scientific integrity and provides the trustworthy data required for advanced applications in drug discovery and materials science.
References
-
Supporting Information for a scientific publication. While not for the exact molecule, this source provides extensive NMR data for a variety of trifluoromethyl-containing compounds, offering valuable reference points for chemical shifts and coupling constants.
-
Synblock Catalog. A commercial supplier page for a related isomer, which indicates the availability of analytical documents like NMR and LC-MS upon request, highlighting industry standards for compound characterization.
-
MySkinRecipes Product Page. A commercial vendor page listing the target compound and its basic molecular information, confirming its use as a pharmaceutical intermediate.
-
Smolecule Product Page. A chemical supplier entry that provides a brief overview of the compound's significance and potential reactivity, noting its use in pharmaceutical research.
-
Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. A research article on a related molecule that details the use of FT-IR, NMR, and Mass Spectra for characterization, providing a methodological parallel.
-
Synthesis, spectroscopic analysis and crystal structure of... A publication detailing the comprehensive characterization of a biphenyl-containing compound using techniques including FTIR and ¹H NMR.
-
NIST WebBook for 2,2',3-Trichloro-1,1'-biphenyl. The National Institute of Standards and Technology database entry for a related compound, showing its electron ionization mass spectrum, which is useful for predicting fragmentation patterns.
-
CymitQuimica Product Page. A supplier page for the target molecule, categorizing it among fluorinated compounds and primary amines.
-
MySkinRecipes (Thai) Product Page. A regional supplier page reiterating the use of the compound in agrochemical and pharmaceutical synthesis.
-
methanone: structural characterization... A research paper describing the synthesis and characterization of a complex molecule containing some of the same structural motifs.
-
2-Chloro-3-(trifluoromethyl)benzylamine - African Rock Art. A product page for a structurally similar intermediate, highlighting its applications in pharmaceutical and agricultural chemistry.
-
Phenyl-substituted biliazine: Structure and spectroscopy. A study on complex molecules that uses spectroscopic methods and DFT calculations for characterization.
-
Exploring catalytic activity modulations: photoredox catalysis with substituted copper(i)-dipyridylamine derivatives. A research article that uses NMR and FT-IR for the characterization of complex synthesized molecules.
-
(S)-1-(2-Chloro-3-(trifluoromethyl)phenyl)-2-methoxyethan-1-amine. A supplier page for a related chiral amine.
-
3-Aminobiphenyl - Wikipedia. A general encyclopedia entry for a parent biphenyl amine compound.
-
2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum. An example ¹H NMR spectrum for a related trifluoromethyl and chloro-substituted aromatic compound.
-
Infrared Spectroscopy - Illinois State University. An educational guide on IR spectroscopy that provides characteristic frequencies for various functional groups, including primary amines.
-
Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations... A publication detailing a multi-technique spectroscopic characterization of a complex organic molecule.
-
Introduction to IR Spectroscopy - Amines. A video tutorial explaining the key features of an IR spectrum for an aromatic primary amine (4-chloroaniline), which is structurally very similar to one of the rings in the target molecule.
Sources
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Introduction: Strategic Importance in Medicinal Chemistry and Drug Development
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine is a highly functionalized scaffold of significant interest to researchers and professionals in drug development and medicinal chemistry. The biphenyl moiety is a privileged structure in numerous pharmacologically active compounds, offering a rigid backbone for the precise spatial orientation of various functional groups. The specific substitution pattern of this molecule—a chlorine atom, an amine group, and a trifluoromethyl group—imparts a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities. These features make it an invaluable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this key intermediate, detailing the underlying chemical principles and offering field-proven experimental protocols.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most effectively approached through a convergent strategy. The core biphenyl structure is best constructed using a palladium-catalyzed cross-coupling reaction, followed by a functional group interconversion to install the amine. A two-step synthetic sequence is proposed:
-
Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the two aromatic rings to construct the 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl intermediate.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the target this compound.
This approach is advantageous as it allows for the late-stage introduction of the amine functionality, which can be sensitive to the conditions of some cross-coupling reactions.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.
Mechanistic Considerations and Rationale for Reagent Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Choice of Starting Materials:
-
Aryl Halide: 1-Bromo-2-chloro-3-nitrobenzene is a suitable starting material. The bromo-substituent is more reactive towards oxidative addition with palladium(0) than the chloro-substituent, allowing for selective coupling. The electron-withdrawing nitro group further activates the aryl bromide for this key step.[1]
-
Organoboron Reagent: 3-(Trifluoromethyl)phenylboronic acid is the logical coupling partner to introduce the second aromatic ring with the desired trifluoromethyl substituent.
Catalyst and Ligand Selection:
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki-Miyaura reactions.[1]
-
Base: A base is required to activate the boronic acid for transmetalation. An inorganic base such as potassium carbonate (K₂CO₃) is a standard and effective choice for this purpose.[1]
Solvent System:
-
A biphasic solvent system, such as a mixture of toluene and water, is often employed. The organic phase solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[1]
Detailed Experimental Protocol: Synthesis of 2-Chloro-3-nitro-3'-(trifluoromethyl)biphenyl
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar substrates.[1][2]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Bromo-2-chloro-3-nitrobenzene | 236.44 | 10.0 | 2.36 g |
| 3-(Trifluoromethyl)phenylboronic acid | 189.93 | 12.0 | 2.28 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Toluene | - | - | 40 mL |
| Water (degassed) | - | - | 10 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-chloro-3-nitrobenzene (2.36 g, 10.0 mmol), 3-(trifluoromethyl)phenylboronic acid (2.28 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene (40 mL) and degassed water (10 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl as a solid.
Part 2: Reduction of the Nitro Group to Synthesize the Final Product
The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for this reduction, with the choice depending on the substrate's sensitivity to the reaction conditions. For the reduction of 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl, a method that preserves the chloro-substituent is crucial.
Comparative Analysis of Reduction Methodologies
1. Catalytic Hydrogenation:
-
Reagents: Typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[3][4]
-
Advantages: Clean reaction with water as the only byproduct. High yields are often achieved.
-
Disadvantages: Requires specialized hydrogenation equipment (e.g., a Parr shaker). There is a risk of hydrodehalogenation (loss of the chlorine atom), especially under harsh conditions.[5]
2. Metal-Acid Reduction:
-
Reagents: Commonly uses metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid.[6][7]
-
Advantages: Cost-effective and does not require specialized high-pressure equipment. Often shows good chemoselectivity for the nitro group reduction over other functional groups.
-
Disadvantages: Can generate significant amounts of metal waste. The workup can be more involved to remove the metal salts.
For the synthesis of this compound, a mild and chemoselective method is preferred to avoid the loss of the chlorine atom. Reduction with iron powder in the presence of a weak acid like acetic acid is a robust and reliable choice.[6][7]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on well-established procedures for the reduction of aromatic nitro compounds using iron powder.[6][7]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Chloro-3-nitro-3'-(trifluoromethyl)biphenyl | 301.65 | 5.0 | 1.51 g |
| Iron powder | 55.85 | 25.0 | 1.40 g |
| Glacial Acetic Acid | 60.05 | - | 15 mL |
| Ethanol | 46.07 | - | 30 mL |
| Water | 18.02 | - | 5 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl (1.51 g, 5.0 mmol).
-
Add ethanol (30 mL), water (5 mL), and glacial acetic acid (15 mL) to the flask.
-
To the stirred solution, add iron powder (1.40 g, 25.0 mmol) portion-wise over 10-15 minutes. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol and acetic acid.
-
To the residue, add water (50 mL) and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of ~8.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain this compound as a pure solid.
Data Summary and Characterization
The following table summarizes the expected outcomes for the two-step synthesis. Yields are based on typical results for similar reactions found in the literature.
| Step | Product | Starting Material | Yield (%) | Physical Appearance |
| 1. Suzuki-Miyaura Coupling | 2-Chloro-3-nitro-3'-(trifluoromethyl)biphenyl | 1-Bromo-2-chloro-3-nitrobenzene | 75-85 | Yellow solid |
| 2. Nitro Group Reduction | This compound | 2-Chloro-3-nitro-3'-(trifluoromethyl)biphenyl | 80-90 | Off-white solid |
Characterization Data (Expected):
-
¹H NMR, ¹³C NMR, and Mass Spectrometry: The final product should be characterized by standard spectroscopic methods to confirm its identity and purity. The expected spectra would show characteristic signals for the aromatic protons and carbons, as well as the molecular ion peak corresponding to the calculated molecular weight.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, commencing with a Suzuki-Miyaura cross-coupling followed by a chemoselective nitro group reduction, is a robust strategy that can be readily implemented in a standard organic synthesis laboratory. The careful selection of reagents and reaction conditions ensures high yields and purity of the final product. This versatile building block can be further elaborated to access a diverse range of complex molecules with potential applications in drug discovery and materials science. Further optimization of the reaction conditions, for instance, by exploring different palladium catalysts and ligands for the Suzuki-Miyaura coupling or alternative reduction methods, could lead to even more efficient and sustainable synthetic protocols.
References
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Scribd. (n.d.). Solvent-Free Reduction of Nitro Compounds. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
- Google Patents. (n.d.). Method for reducing aromatic nitro groups.
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Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.). Retrieved from [Link]
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ACS Green Chemistry. (n.d.). Newer non-pyrophoric version of Raney-Nickel and its applications. Retrieved from [Link]
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Raney nickel reductions. (n.d.). Retrieved from [Link]
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Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (2020). methanone. Retrieved from [Link]
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ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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CORE. (n.d.). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
- Google Patents. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
- Google Patents. (n.d.). Hydrogenation of halonitrobenzenes without dehalogenation.
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National Center for Biotechnology Information. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Retrieved from [Link]
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PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Retrieved from [Link]
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PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
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Sci-Hub. (n.d.). Homogeneous catalytic hydrogenation. 2. Selective reductions of polynuclear heteroaromatic compounds catalyzed by chlorotris(triphenylphosphine)rhodium(I). Retrieved from [Link]
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PubMed. (2020). methanone: structural characterization of a side product in benzo-thia-zinone synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Introduction: The Strategic Importance of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
This compound is a sophisticated biphenyl amine derivative that serves as a crucial intermediate in the synthesis of a variety of high-value organic molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] Its structural complexity, featuring a chlorinated and aminated phenyl ring coupled with a trifluoromethyl-substituted phenyl ring, imparts unique physicochemical properties to the final products. The trifluoromethyl group, for instance, is known to enhance metabolic stability and binding affinity in drug candidates, while the chloro and amine functionalities provide reactive handles for further molecular elaboration.[1][3]
This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a detailed focus on the selection and chemistry of the core starting materials. We will delve into the mechanistic underpinnings of the key chemical transformations, offering field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Synthetic Strategies: A Tale of Two Couplings
The construction of the biaryl scaffold of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Two principal methodologies stand out for their efficiency and versatility: the Suzuki-Miyaura coupling and the Ullmann condensation.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for the synthesis of biaryl compounds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[4][5] The reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5]
For the synthesis of this compound, the Suzuki-Miyaura reaction offers a highly convergent and efficient pathway. The two key starting materials for this approach are an appropriately substituted aryl halide and an arylboronic acid.
The first critical building block is a benzene ring bearing a chlorine atom, an amino group (or a precursor), and a leaving group (typically bromine or iodine) for the cross-coupling reaction. A highly strategic and commonly employed starting material is 2-chloro-3-nitroaniline .[6] The rationale for this choice is threefold:
-
Commercial Availability: 2-Chloro-3-nitroaniline is a readily available and relatively inexpensive starting material.[6]
-
Activation: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring in subsequent transformations.
-
Latent Amine Functionality: The nitro group serves as a stable precursor to the desired amine functionality. It can be selectively reduced to an amino group in a later synthetic step, a well-established and high-yielding transformation.[7]
To render this molecule suitable for Suzuki-Miyaura coupling, the aniline must be converted into an aryl halide. This is typically achieved through a Sandmeyer reaction, where the amino group is first diazotized and then displaced by a halide (e.g., bromine or iodine). The resulting dihalo-nitrobenzene derivative is then ready for the cross-coupling reaction.
The second essential component is the trifluoromethyl-substituted phenyl ring, which is introduced in the form of an arylboronic acid. The ideal starting material for this purpose is 3-(Trifluoromethyl)phenylboronic acid .[8]
The trifluoromethyl group is a potent electron-withdrawing group, which can enhance the reactivity and selectivity of the boronic acid in the Suzuki-Miyaura coupling.[8] The commercial availability and stability of 3-(Trifluoromethyl)phenylboronic acid make it a preferred reagent for introducing the trifluoromethylphenyl moiety into target molecules.[8]
Experimental Workflow: Suzuki-Miyaura Pathway
The following diagram illustrates the logical flow of the Suzuki-Miyaura synthesis of this compound.
Caption: Synthetic workflow for this compound via the Suzuki-Miyaura pathway.
Step-by-Step Protocol: Suzuki-Miyaura Synthesis
Part 1: Synthesis of 1-Bromo-2-chloro-3-nitrobenzene
-
Diazotization: Dissolve 2-chloro-3-nitroaniline in a mixture of aqueous hydrobromic acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-bromo-2-chloro-3-nitrobenzene. Purify further by column chromatography if necessary.
Part 2: Suzuki-Miyaura Coupling
-
To a reaction vessel, add 1-bromo-2-chloro-3-nitrobenzene, 3-(trifluoromethyl)phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl.
Part 3: Reduction of the Nitro Group
-
Dissolve the 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. A common and effective method is the use of iron powder in the presence of an acid like hydrochloric acid or acetic acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[7]
-
Heat the reaction mixture (if using iron) or stir under a hydrogen atmosphere (for catalytic hydrogenation) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the iron salts or the catalyst.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.
The Ullmann Condensation: A Classic Approach to Biaryl Formation
The Ullmann condensation is a classic organic reaction that utilizes copper catalysis to form carbon-carbon or carbon-heteroatom bonds.[9][10] In the context of biaryl synthesis, it typically involves the coupling of two aryl halide molecules in the presence of a copper catalyst at elevated temperatures.[11] While often requiring harsher conditions than the Suzuki-Miyaura coupling, modern advancements have introduced milder protocols.[9][12]
For the synthesis of this compound, an Ullmann-type reaction could be envisioned, potentially coupling an activated aryl halide with an organocopper reagent.
-
Aryl Halide 1: 1-Bromo-2-chloro-3-nitrobenzene (prepared as described for the Suzuki-Miyaura pathway).
-
Aryl Halide 2: 1-Iodo-3-(trifluoromethyl)benzene. The iodo-substituted arene is generally more reactive in Ullmann couplings.[9]
Data Summary: A Comparative Overview of Starting Materials
| Starting Material | Chemical Structure | CAS Number | Key Role | Rationale for Selection |
| 2-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 3970-41-0 | Precursor to the aryl halide | Commercially available; nitro group serves as a precursor to the amine.[6] |
| 3-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 1423-26-3 | Arylboron partner in Suzuki coupling | Readily available; trifluoromethyl group enhances reactivity.[8] |
| 1-Bromo-2-chloro-3-nitrobenzene | C₆H₃BrClNO₂ | 60693-01-8 | Aryl halide for coupling | Synthesized from 2-chloro-3-nitroaniline; reactive partner for cross-coupling. |
| 1-Iodo-3-(trifluoromethyl)benzene | C₇H₄F₃I | 401-81-0 | Potential aryl halide for Ullmann coupling | Highly reactive in copper-catalyzed couplings. |
Conclusion: A Strategic Choice of Starting Materials for a High-Value Intermediate
The synthesis of this compound is a testament to the power of modern synthetic organic chemistry. While several routes can be conceptualized, the Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile approach, owing to its mild conditions and the ready availability of the key starting materials: a derivative of 2-chloro-3-nitroaniline and 3-(trifluoromethyl)phenylboronic acid. A thorough understanding of the properties and reactivity of these starting materials is paramount to achieving a successful and high-yielding synthesis of this important chemical intermediate. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to confidently embark on the synthesis of this and related complex biaryl structures.
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- Wikipedia.
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The Latent Therapeutic Potential of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine Derivatives: A Technical Guide for Drug Discovery
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the burgeoning field of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine derivatives. While direct and extensive research on this specific scaffold is emerging, this document synthesizes current knowledge from structurally related compounds to illuminate the potential biological activities, guide synthetic strategies, and propose future research directions. By examining the roles of the key pharmacophoric elements—the chlorinated phenyl ring, the trifluoromethylated biphenyl system, and the reactive amine group—we can construct a compelling hypothesis for the therapeutic promise of this compound class.
Introduction: Deconstructing a Privileged Scaffold
The this compound core is a fascinating starting point for drug discovery, embodying several key features known to impart favorable pharmacological properties. The biphenyl moiety provides a rigid, yet conformationally flexible, backbone ideal for probing the binding pockets of various biological targets. The strategic placement of a chlorine atom and a trifluoromethyl (CF3) group significantly modulates the electronic and lipophilic character of the molecule. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group but with profoundly different electronic properties. It is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity through unique interactions with target proteins[1]. The primary amine at the 3-position serves as a crucial handle for synthetic derivatization, allowing for the exploration of a vast chemical space and the introduction of diverse functionalities to fine-tune biological activity.
Postulated Biological Activities: Building on a Foundation of Related Compounds
Direct experimental data on the biological activities of this compound is limited in the public domain. However, by analyzing structurally analogous compounds, we can infer a high potential for activity in several key therapeutic areas, most notably as kinase inhibitors for anticancer therapy and as novel antimicrobial agents.
Kinase Inhibition: A Promising Avenue in Oncology
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer treatment. A significant body of research on compounds containing the 4-chloro-3-(trifluoromethyl)phenyl moiety, a substructure of our core molecule, points towards a strong potential for kinase inhibition.
A noteworthy example is the development of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((amino)pyridin-3-yl)ureas as potent inhibitors of the Kinase insert Domain-containing Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis[2]. The 4-chloro-3-(trifluoromethyl)phenyl group in these inhibitors occupies a hydrophobic pocket in the ATP-binding site of the kinase, forming crucial interactions that contribute to their high affinity. This suggests that the this compound scaffold could be similarly effective in targeting the ATP-binding sites of various kinases.
Furthermore, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both important targets in acute myeloid leukemia (AML)[3]. This reinforces the idea that the trifluoromethyl group, in concert with an amino-heterocyclic or amino-aromatic system, is a powerful combination for achieving potent kinase inhibition.
Synthetic Strategies and Derivatization
The synthetic accessibility of this compound derivatives is a key advantage for their exploration in drug discovery programs. The primary amine serves as a versatile starting point for a multitude of chemical transformations.
General Synthetic Workflow
A plausible and efficient synthetic route to a variety of derivatives would likely involve a multi-step process, starting from commercially available building blocks. The core biphenyl structure can be assembled via a Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.
Below is a conceptual workflow for the synthesis and derivatization of the core scaffold.
Caption: Conceptual workflow for the synthesis and derivatization of this compound.
Experimental Protocol: Amide Coupling for Library Synthesis
The following is a representative, detailed protocol for the synthesis of an amide derivative library from the core amine.
Objective: To synthesize a diverse library of amide derivatives of this compound for biological screening.
Materials:
-
This compound
-
A selection of acyl chlorides or carboxylic acids
-
Coupling agents (e.g., HATU, HOBt/EDC) for carboxylic acids
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Potential: A New Frontier
The increasing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. The structural motifs present in this compound derivatives are also found in compounds with documented antimicrobial activity.
For instance, research into N-(trifluoromethyl)phenyl substituted pyrazole derivatives has yielded compounds with potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[4][5]. These compounds were also shown to inhibit and eradicate biofilms, a key virulence factor in many chronic infections. The trifluoromethylphenyl moiety was found to be crucial for this activity.
This strongly suggests that derivatives of this compound could be promising candidates for the development of new antimicrobial drugs. The lipophilic nature of the biphenyl core, enhanced by the trifluoromethyl group, may facilitate penetration of bacterial cell membranes.
Proposed Mechanism of Antimicrobial Action
While the exact mechanism would need to be elucidated experimentally, several hypotheses can be put forward based on related compounds. The derivatives could act by:
-
Disrupting bacterial cell membranes: The amphipathic nature of certain derivatives could lead to membrane permeabilization and cell lysis.
-
Inhibiting essential bacterial enzymes: The scaffold could be designed to target bacterial enzymes that are absent in eukaryotes, such as those involved in cell wall synthesis or DNA replication.
-
Interfering with global cellular processes: As suggested for the pyrazole derivatives, the compounds might have a broad inhibitory effect on macromolecular synthesis[4].
Caption: Proposed workflow for the evaluation of antimicrobial activity of the synthesized derivatives.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of related compound classes, we can propose a preliminary SAR to guide the design of future derivatives of this compound.
| Moiety | Position/Modification | Postulated Impact on Activity | Rationale |
| Biphenyl Core | Torsional angle | Modulates binding pocket fit | A flexible yet constrained backbone allows for optimal orientation. |
| Amine | Derivatization (amides, ureas, etc.) | Introduces new interaction points (H-bond donors/acceptors) | Crucial for tuning potency and selectivity. |
| Trifluoromethyl Group | Position | Influences lipophilicity and electronic properties | Key for metabolic stability and binding affinity. |
| Chlorine Atom | Position and replacement | Fine-tunes electronics and steric interactions | Can be a key interaction point in a binding pocket. |
Future research should focus on:
-
Systematic Synthesis and Screening: A diverse library of derivatives should be synthesized to explore a wide range of chemical space. This library should then be screened against a panel of kinases and microbial strains.
-
Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding modes of these derivatives in the active sites of relevant kinases and bacterial enzymes, helping to rationalize SAR data and guide the design of more potent analogs.
-
Elucidation of Mechanism of Action: For active compounds, detailed mechanistic studies are crucial to understand how they exert their biological effects.
-
Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.
Conclusion
The this compound scaffold represents a largely untapped but highly promising area for drug discovery. By leveraging the known pharmacological benefits of its constituent fragments—the biphenyl core, the trifluoromethyl group, and the versatile amine handle—researchers are well-positioned to develop novel therapeutics, particularly in the fields of oncology and infectious diseases. The synthetic tractability of this scaffold, coupled with the compelling biological rationale, makes it an exciting platform for the next generation of drug candidates. This guide provides a foundational framework to inspire and direct these future research endeavors.
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Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]
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Chen, Y.-L., et al. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 19(16), 4793-4797. [Link]
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Zhang, Y., et al. (2020). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 25(21), 5183. [Link]
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Norman, M. H., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309. [Link]
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2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Abstract
This compound is a fluorinated biphenyl compound that has attracted interest within the realms of medicinal chemistry and material science. Its distinct molecular architecture, characterized by a chlorinated phenyl ring linked to a trifluoromethylated aniline moiety, suggests a potential for diverse biological activities. While the definitive mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, this guide provides a comprehensive analysis of its putative mechanisms based on its structural features, the known biological roles of its constituent functional groups, and the activities of structurally analogous compounds. We will delve into its physicochemical properties, potential biological targets, and lay out a detailed roadmap of experimental protocols for researchers aiming to unravel its precise pharmacological profile.
Introduction: Unpacking the Molecular Architecture
This compound (CAS No. 1261547-75-4) possesses a chemical formula of C₁₃H₉ClF₃N[1]. The molecule's structure is foundational to its potential biological effects.
-
Biphenyl Core: The biphenyl scaffold provides a semi-rigid backbone that allows for specific spatial orientations of its substituents, facilitating interactions with biological macromolecules. This core structure is common in compounds designed for cross-coupling reactions to create complex biaryl frameworks found in active pharmaceutical ingredients[2].
-
Trifluoromethyl (CF₃) Group: The presence of a trifluoromethyl group on one of the phenyl rings is a key feature. This group is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[3][4]. Its strong electron-withdrawing nature can also influence the electronic properties of the entire molecule[4].
-
Chloro (Cl) Substituent: Halogenation, particularly with chlorine, is a widely used strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and its interactions with biological targets[5]. The position of the chlorine atom can affect the molecule's reactivity[1].
-
Amine (NH₂) Group: The primary amine group can act as a hydrogen bond donor and a site for further chemical modification, making it a crucial functional group for potential interactions with biological targets and for the synthesis of derivatives[1].
The combination of these features makes this compound an intriguing candidate for investigation in drug discovery, particularly in areas such as oncology and inflammation[1].
Physicochemical Properties and Chemical Reactivity
The interplay of the functional groups in this compound dictates its chemical behavior and potential for biological interactions.
| Property | Implication |
| Enhanced Lipophilicity | The trifluoromethyl group increases the molecule's ability to cross cellular membranes, a desirable trait for intracellular drug targets[1][2]. |
| Metabolic Stability | The C-F bonds in the trifluoromethyl group are exceptionally strong, making this part of the molecule resistant to metabolic degradation and potentially increasing its biological half-life[3]. |
| Chemical Reactivity | The chlorine atom can undergo nucleophilic substitution reactions, allowing for the synthesis of various derivatives. The aromatic rings are susceptible to electrophilic aromatic substitution, enabling further functionalization[1]. |
Putative Mechanisms of Action and Potential Biological Targets
While direct evidence is limited, we can infer potential mechanisms of action by examining structurally related compounds and the known biological activities associated with its chemical motifs.
Enzyme Inhibition
Many biphenyl and trifluoromethyl-containing compounds are known to be enzyme inhibitors.
-
Kinase Inhibition: Structurally similar compounds, such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas, have been identified as potent inhibitors of Kinase insert Domain-containing Receptor (KDR), a validated target in anticancer drug discovery[6]. It is plausible that this compound could also interact with the ATP-binding pocket of various kinases involved in cell signaling pathways.
-
Dihydrofolate Reductase (DHFR) Inhibition: Biphenyl-containing compounds have been investigated as inhibitors of Plasmodium falciparum DHFR (PfDHFR), a target for antimalarial drugs[7]. The biphenyl core can establish hydrophobic interactions within the enzyme's active site.
Modulation of Inflammatory Pathways
Research suggests that this compound may bind to specific receptors involved in inflammatory pathways[1]. This could be mediated through the inhibition of key signaling molecules.
-
NF-κB and AP-1 Inhibition: Compounds with a 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide structure have been shown to block the activation of NF-κB and AP-1, two critical transcription factors that regulate the expression of pro-inflammatory proteins and cytokines[8]. Given the structural similarities, investigating the effect of this compound on these pathways is a logical step.
Receptor Binding
-
Trace Amine-Associated Receptor 1 (TAAR1): While not a direct structural analog, related biogenic trace amines and their synthetic analogs are known to activate TAAR1, a G protein-coupled receptor involved in modulating neurotransmitter systems like dopamine and serotonin[9]. Given that TAAR1 agonists have shown antipsychotic-like effects in preclinical models, this represents a potential, albeit more speculative, area of investigation[9].
Experimental Protocols for Elucidating the Mechanism of Action
To move from putative to confirmed mechanisms, a structured experimental approach is necessary.
Initial Screening and Target Identification
The first step is to perform broad-based screening to identify the biological systems affected by the compound.
Protocol 1: Cell Viability and Proliferation Assays
-
Cell Line Selection: Choose a panel of cancer cell lines (e.g., from different tissue origins) and normal cell lines.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assay: Use assays such as MTT, MTS, or CellTiter-Glo to determine cell viability.
-
Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line to identify sensitive cell types.
Caption: Workflow for initial cell viability screening.
Target-Based Assays
Based on the putative mechanisms, specific target-based assays can be employed.
Protocol 2: Kinase Inhibition Assay
-
Kinase Panel Screening: Utilize a commercial kinase panel (e.g., a radiometric or fluorescence-based assay) to screen the compound against a wide range of kinases at a fixed concentration (e.g., 10 µM).
-
Dose-Response Analysis: For any "hits" from the initial screen, perform a dose-response analysis to determine the IC₅₀ for kinase inhibition.
-
Mechanism of Inhibition Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
Caption: Workflow for kinase inhibitor profiling.
Cellular Mechanism of Action Studies
To understand the compound's effects within a cellular context, the following protocols are recommended.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Treat sensitive cell lines with the compound at its IC₅₀ concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected signaling pathways (e.g., phosphorylated and total forms of kinases, NF-κB pathway components).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection and quantify the band intensities.
Protocol 4: NF-κB Reporter Assay
-
Cell Transfection: Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Luciferase Assay: Measure the luciferase activity as an indicator of NF-κB transcriptional activity.
Caption: Cellular pathway analysis workflow.
Synthesis and Potential Applications
The synthesis of this compound can be achieved through methods such as trifluoromethylation and amination[1]. Its potential applications lie in:
-
Pharmaceutical Development: As a lead compound or intermediate in the discovery of new drugs, particularly for cancer and inflammatory diseases[1].
-
Material Science: In the formulation of advanced materials where the properties of fluorinated compounds are desirable[1].
-
Agrochemicals: Structurally related compounds are used as intermediates in the synthesis of herbicides and fungicides[3][10].
Conclusion and Future Directions
This compound is a compound with significant potential, primarily due to its unique structural features that are common in many biologically active molecules. While its precise mechanism of action remains to be fully characterized, this guide has outlined a rational, evidence-based approach to its investigation. The proposed putative mechanisms, including enzyme inhibition and modulation of inflammatory pathways, provide a solid foundation for future research.
The experimental protocols detailed herein offer a clear roadmap for researchers to systematically investigate its biological effects, from broad-based screening to specific target validation. Future work should focus on these experimental validations to uncover the definitive molecular targets and signaling pathways modulated by this compound. Such studies will be crucial in determining its potential therapeutic value and guiding its further development in either pharmaceutical or material science applications.
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Unlocking Therapeutic Potential: A Technical Guide to 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine in Drug Discovery
This in-depth technical guide explores the promising, yet underexplored, potential of the novel compound, 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, in the landscape of modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the molecule's structural attributes, proposes putative mechanisms of action, and outlines detailed experimental workflows to investigate its therapeutic applicability in oncology and inflammatory diseases.
Introduction: The Strategic Design of a Privileged Scaffold
This compound (CAS No. 1261547-75-4) is a synthetic aromatic amine featuring a biphenyl core, a structural motif prevalent in numerous pharmacologically active compounds.[1] The strategic placement of a chlorine atom, a trifluoromethyl (-CF3) group, and an amine functionality bestows upon this molecule a unique combination of physicochemical properties that are highly desirable in medicinal chemistry.
The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties.[2] Its strong electron-withdrawing nature enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[2][3] The chlorine atom further modulates the electronic landscape of the biphenyl system and can contribute to enhanced binding affinity with target proteins.[4] The primary amine serves as a crucial handle for further chemical modification and can participate in key hydrogen bonding interactions within a protein's active site.
While specific biological data for this compound is not extensively reported in publicly available literature, its structural similarity to known kinase inhibitors and other bioactive molecules provides a strong rationale for its investigation as a lead compound in drug discovery programs.[5][6] This guide will therefore focus on its potential as an inhibitor of key protein kinases implicated in cancer and as a modulator of inflammatory pathways.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to obtain this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][4]
Proposed Reaction Scheme:
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An In-depth Technical Guide on the Safety and Handling of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine is a fluorinated aromatic amine of significant interest in contemporary drug discovery and agrochemical synthesis. Its unique molecular architecture, featuring a chlorinated phenyl ring coupled with a trifluoromethyl-substituted phenylamine, offers a versatile scaffold for the development of novel bioactive molecules. The presence of the trifluoromethyl group is a key structural feature, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical properties of this compound, designed to empower researchers to work with it safely and effectively.
Introduction: A Molecule of Strategic Importance
This compound, with the chemical formula C₁₃H₉ClF₃N, is a biphenyl derivative that has gained attention for its potential applications in pharmaceutical and agrochemical research.[1] Its structure is particularly valuable in medicinal chemistry, where the strategic incorporation of fluorine-containing groups is a widely employed strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]
This guide will delve into the essential aspects of handling this compound, from its fundamental chemical and physical properties to detailed safety protocols and emergency procedures. By understanding the causality behind these recommendations, researchers can mitigate risks and unlock the full potential of this valuable synthetic intermediate.
Physicochemical and Chemical Properties
A thorough understanding of a compound's properties is the foundation of its safe and effective use.
Physical and Chemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 1261547-75-4 | [1][3] |
| Molecular Formula | C₁₃H₉ClF₃N | [1][4] |
| Molecular Weight | 271.67 g/mol | [4] |
| Appearance | Likely a solid at room temperature (based on similar compounds) | Inferred |
| Storage | Room temperature, protected from light, under an inert gas. | [3] |
Note: Specific experimental data for properties such as melting point, boiling point, and solubility are not consistently available in public literature. Researchers should handle the compound as a solid of unknown melting point and verify these properties upon receipt.
Chemical Reactivity
The reactivity of this compound is primarily dictated by its functional groups: the aromatic amine, the chloro substituent, and the two phenyl rings.
-
Nucleophilic Substitution: The chlorine atom on the biphenyl ring can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives.[1]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic rings are susceptible to electrophilic attack, enabling further functionalization at various positions.[1]
-
Amine Group Reactivity: The primary amine group can undergo a variety of reactions, including acylation, alkylation, and diazotization, providing numerous avenues for synthetic elaboration.
Hazard Identification and GHS Classification
Inferred GHS Classification (based on related compounds):
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5][6]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[5][6]
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[5][6]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) , H411: Toxic to aquatic life with long lasting effects.[5]
Signal Word: Warning
Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with potentially hazardous research chemicals. The following protocols are based on best practices for handling aromatic amines and chlorinated compounds.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE) Protocol
A risk assessment should always precede the handling of this chemical to ensure the appropriate level of PPE is selected.
Hygiene Practices
-
Avoid skin and eye contact.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]
-
Remove contaminated clothing immediately and wash before reuse.[5]
Emergency Procedures
In the event of an exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, storage under an inert atmosphere and protection from light is recommended.[3]
Disposal
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[7][8]
Application in Drug Discovery: A Synthetic Perspective
The synthesis of biphenylamines often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9][10] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biphenyl core.
Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized, representative protocol for the synthesis of a biphenylamine derivative. Note: This is an illustrative example and has not been optimized for this compound. Researchers must conduct a thorough literature search and risk assessment before attempting any new synthesis.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl boronic acid (1.1 equivalents), the bromoaniline (1.0 equivalent), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable building block in modern chemical synthesis, offering significant potential for the development of new pharmaceuticals and agrochemicals. Its safe and effective use hinges on a thorough understanding of its chemical properties and potential hazards. By adhering to the stringent safety and handling protocols outlined in this guide, researchers can confidently and responsibly explore the synthetic utility of this important compound.
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SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Transfera.cz. (n.d.). Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water. Retrieved from [Link]
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SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
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ORBi. (n.d.). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
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PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
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Grokipedia. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]
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MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]
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ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea. Retrieved from [Link]
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Methodological & Application
Suzuki-Miyaura coupling protocol for 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
An Application Note for the Synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
In the landscape of modern drug discovery and agrochemical development, the biaryl motif stands as a privileged scaffold. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. The introduction of fluorine-containing moieties, such as the trifluoromethyl group (CF₃), further enhances molecular properties by improving metabolic stability, increasing binding affinity, and modulating lipophilicity.[1] The target molecule, this compound, is a valuable intermediate that combines these features, making it a key building block for complex bioactive molecules.[1][2]
This application note provides a comprehensive, field-proven protocol for the synthesis of this intermediate using the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] We will delve into the mechanistic rationale behind the choice of reagents and conditions, addressing the specific challenges posed by a deactivated, electron-rich aryl chloride substrate. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for constructing this and similar biaryl systems.
Reaction Overview
The synthesis is achieved through a palladium-catalyzed cross-coupling between 2-chloro-3-nitroaniline and (3-(trifluoromethyl)phenyl)boronic acid, followed by reduction of the nitro group. The direct coupling of 2-chloro-3-aminobenzene is often challenging due to potential catalyst inhibition by the free amine. Therefore, a two-step approach using the nitro-analogue as the coupling partner is a more robust strategy.
Step 1: Suzuki-Miyaura Coupling
An illustrative, non-functional image representing the chemical reaction.
Step 2: Nitro Group Reduction
An illustrative, non-functional image representing the chemical reaction.
Mechanistic Rationale and Component Selection
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for challenging substrates.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-3-nitroaniline. This is often the rate-limiting step, especially for electron-rich aryl chlorides.[4] The reactivity order for halides is generally I > Br > Cl.[6] To overcome the high bond strength and low reactivity of the C-Cl bond, a highly active catalyst system is required.
-
Catalyst Choice: We employ a combination of a palladium precursor like Pd₂(dba)₃ and a specialized ligand.[7]
-
Ligand Rationale: Bulky and electron-rich phosphine ligands are essential for promoting the oxidative addition of aryl chlorides.[8][9] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) create a sterically hindered and electron-rich palladium center, which facilitates the cleavage of the C-Cl bond and enhances catalyst stability.[10][11]
-
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[6][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the trifluoromethyl-phenyl group to the palladium center.
-
Base Selection: Potassium carbonate (K₂CO₃) is an effective and economical base for this transformation.[12][13] It is strong enough to activate the boronic acid but generally compatible with the nitro group. In some cases, stronger bases like potassium phosphate (K₃PO₄) may be needed to accelerate the reaction.[14]
-
-
Reductive Elimination: The two aryl groups on the palladium(II) center couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]
Detailed Experimental Protocol: Step 1 - Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| 2-Chloro-3-nitroaniline | 172.57 | 172.6 mg | 1.0 | 1.0 |
| (3-(Trifluoromethyl)phenyl)boronic acid | 189.93 | 228.0 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 (2 mol% Pd) |
| SPhos | 410.53 | 32.8 mg | 0.08 | 0.08 (8 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 414.6 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 4.0 mL | - | - |
| Water (degassed) | - | 1.0 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-nitroaniline (172.6 mg, 1.0 mmol), (3-(trifluoromethyl)phenyl)boronic acid (228.0 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol). Add these solids to the Schlenk flask.
-
Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The reaction mixture should be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-chloro-3'-(trifluoromethyl)-3-nitrobiphenyl as a solid.
Detailed Experimental Protocol: Step 2 - Nitro Group Reduction
Procedure:
-
Reaction Setup: Dissolve the purified 2-chloro-3'-(trifluoromethyl)-3-nitrobiphenyl (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Reagent Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification by chromatography may be necessary if impurities are present.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Ensure proper flame-drying of glassware and use of degassed solvents. Use fresh, high-purity palladium source, ligand, and base. Consider using a different ligand like RuPhos or a pre-formed catalyst.[10][15] |
| Dehalogenation of Starting Material | Presence of water/protons; Reaction temperature too high. | Ensure anhydrous conditions for the solvent and reagents before water addition. Lower the reaction temperature slightly. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Maintain a strict inert atmosphere. Ensure the base is sufficiently strong and soluble to promote transmetalation. |
| Incomplete Nitro Reduction | Insufficient reducing agent; Short reaction time. | Increase the equivalents of SnCl₂·2H₂O. Extend the reaction time and monitor carefully by TLC. |
Conclusion
This application note provides a robust and well-rationalized two-step protocol for the synthesis of this compound. By selecting a potent catalytic system tailored for the challenging Suzuki-Miyaura coupling of a deactivated aryl chloride, high yields of the key intermediate can be achieved. The subsequent reduction provides the target amine, a valuable building block for further synthetic elaboration in pharmaceutical and agrochemical research. The detailed mechanistic insights and troubleshooting guide offer researchers the necessary tools to adapt and optimize this protocol for related biaryl syntheses.
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Application Note: Palladium-Catalyzed Synthesis of Trifluoromethylated Biphenylamines for Pharmaceutical and Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: The trifluoromethyl group (–CF₃) and the biphenylamine scaffold are cornerstone moieties in modern medicinal chemistry and materials science. The –CF₃ group enhances metabolic stability, lipophilicity, and binding affinity, while the biphenylamine core provides a versatile, semi-rigid framework for tuning electronic and steric properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of trifluoromethylated biphenylamines using palladium-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings of these transformations, offer expert guidance on component selection, and present validated, step-by-step protocols for two primary synthetic strategies: the Buchwald-Hartwig amination of a trifluoromethylated aryl halide and the late-stage trifluoromethylation of a biphenylamine precursor.
Introduction: The Strategic Importance of Trifluoromethylated Biphenylamines
The synthesis of complex aromatic amines is a critical endeavor in the development of new pharmaceuticals and functional materials. Trifluoromethylated biphenylamines are particularly sought-after due to the unique combination of properties conferred by their constituent parts. Traditional methods for constructing the core C–N bond in these structures often require harsh conditions and exhibit limited functional group tolerance.[3] The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized this field by providing a mild, general, and highly efficient route to these valuable compounds.[3][4][5] Similarly, modern palladium-catalyzed methods now permit the direct introduction of the trifluoromethyl group onto aromatic rings under mild conditions, a significant improvement over older, harsher techniques.[1][2]
This document serves as a practical guide for the laboratory synthesis of these target molecules, focusing on the rationale behind procedural choices to empower researchers to optimize these reactions for their specific needs.
Overview of Synthetic Strategies
Two principal retrosynthetic pathways dominate the palladium-catalyzed synthesis of trifluoromethylated biphenylamines. The choice between them often depends on the commercial availability of starting materials and the desired substitution pattern on the final molecule.
-
Strategy A: C–N Bond Formation via Buchwald-Hartwig Amination. This is the most common approach, involving the coupling of a pre-trifluoromethylated aryl halide with an appropriate arylamine. This strategy is highly reliable due to the well-established nature of the Buchwald-Hartwig reaction.
-
Strategy B: C–CF₃ Bond Formation via Late-Stage Trifluoromethylation. This approach involves first synthesizing a halogenated biphenylamine intermediate, followed by the palladium-catalyzed installation of the trifluoromethyl group. This can be advantageous when the required trifluoromethylated starting materials for Strategy A are unavailable or expensive.
Caption: Primary synthetic routes to trifluoromethylated biphenylamines.
Mechanistic Insights and Key Component Selection
A deep understanding of the underlying catalytic cycles is paramount for troubleshooting and optimizing these reactions.
The Buchwald-Hartwig Amination Cycle
This reaction facilitates the formation of a C–N bond between an aryl halide and an amine.[3][5] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. The final, crucial step is the reductive elimination of the product, which regenerates the active Pd(0) catalyst.[5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The Palladium-Catalyzed Nucleophilic Trifluoromethylation Cycle
The introduction of a CF₃ group from a nucleophilic source like (trifluoromethyl)trimethylsilane (TMSCF₃) or its triethylsilyl analogue (TESCF₃) follows a similar catalytic pattern.[1][6] The cycle begins with the oxidative addition of an aryl halide to Pd(0). A key transmetalation step follows, where a fluoride activator (e.g., KF, CsF) facilitates the transfer of the "CF₃" group from the silicon reagent to the palladium center, forming a Pd(II)-CF₃ intermediate.[1] Reductive elimination then yields the desired trifluoromethylated arene and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for nucleophilic trifluoromethylation.
Component Selection: An Expert's Perspective
The success of these reactions is critically dependent on the judicious selection of each component.
| Component | Recommended Choices | Rationale & Expert Insights |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Buchwald Precatalysts | Pd₂(dba)₃ and Pd(OAc)₂ are cost-effective but require in-situ reduction to the active Pd(0) species. Modern, air-stable Buchwald precatalysts are preferred for reproducibility and ease of handling, as they generate the active L-Pd(0) species cleanly and consistently. |
| Ligand | Buchwald Biarylphosphines: XPhos, RuPhos, BrettPhos | These bulky, electron-rich monodentate phosphine ligands are essential.[6] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and facilitates the final reductive elimination step—often the rate-limiting step. The choice of ligand can influence reaction rate and substrate scope.[7] |
| Base (Amination) | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is highly effective but sensitive to moisture and certain functional groups. K₃PO₄ and Cs₂CO₃ are milder alternatives suitable for more sensitive substrates. |
| CF₃ Source | TESCF₃ (Ruppert-Prakash Reagent) | TESCF₃ is a nucleophilic CF₃ source that is more stable and easier to handle than its TMS analogue. It requires a fluoride source to activate the silicon center for CF₃ transfer.[1] |
| Activator (CF₃) | KF, CsF | Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) is crucial.[1] It serves as the fluoride source to generate the hypervalent silicate intermediate, which then transfers the CF₃ group to the palladium center. Spray-dried KF is often used to ensure anhydrous conditions.[1] |
| Solvent | Dioxane, Toluene, CPME | Anhydrous, aprotic solvents are required. Dioxane and toluene are the most common choices. Cyclopentyl methyl ether (CPME) is a greener alternative with a high boiling point. It is critical to use anhydrous solvents to prevent catalyst deactivation and hydrolysis of reagents. |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be toxic and/or air-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of 4-(Trifluoromethyl)biphenyl-2-amine via Buchwald-Hartwig Amination (Strategy A)
This protocol details the coupling of 2-bromo-1,1'-biphenyl with 4-aminobenzotrifluoride.
Materials:
-
2-Bromo-1,1'-biphenyl (1.0 mmol, 233 mg)
-
4-Aminobenzotrifluoride (1.2 mmol, 193 mg, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 16.9 mg, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Equipment:
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To the Schlenk flask, add 2-bromo-1,1'-biphenyl, 4-aminobenzotrifluoride, XPhos Pd G3, and the magnetic stir bar.
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide, followed by the anhydrous toluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as judged by the consumption of the starting bromide), cool the flask to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of N-phenyl-4-(trifluoromethyl)aniline via Late-Stage Trifluoromethylation (Strategy B)
This protocol details the trifluoromethylation of 4-bromo-N-phenylaniline.
Materials:
-
4-Bromo-N-phenylaniline (1.0 mmol, 248 mg)
-
Pd(dba)₂ (0.03 mmol, 17.2 mg, 3 mol%)
-
BrettPhos (0.036 mmol, 19.3 mg, 3.6 mol%)
-
Spray-dried Potassium Fluoride (KF) (2.0 mmol, 116 mg, 2.0 equiv)
-
Triethyl(trifluoromethyl)silane (TESCF₃) (1.5 mmol, 255 mg, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Equipment:
-
Nitrogen-filled glovebox
-
Oven-dried 25 mL screw-cap vial with a magnetic stir bar
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (in a glovebox): To the screw-cap vial, add 4-bromo-N-phenylaniline, Pd(dba)₂, BrettPhos, spray-dried KF, and the magnetic stir bar. Note: KF is highly hygroscopic; handling in a glovebox is critical to prevent hydrolysis of TESCF₃.[1]
-
Reagent Addition (in a glovebox): Add the anhydrous 1,4-dioxane, followed by the TESCF₃.
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 120 °C. Stir vigorously for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of diethyl ether and filter through a pad of Celite® to remove inorganic salts. Rinse the pad with additional diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired trifluoromethylated biphenylamine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd not reduced to Pd(0)).2. Water or oxygen contamination.3. Insufficiently strong base (amination).4. "Wet" fluoride source (trifluoromethylation). | 1. Use a precatalyst or ensure reaction conditions are sufficient for in-situ reduction.2. Ensure all glassware is oven-dried and solvents are anhydrous. Use rigorous inert atmosphere techniques.3. Switch to a stronger base like NaOtBu or LiHMDS.4. Use freshly opened, spray-dried KF and set up the reaction in a glovebox.[1] |
| Formation of Side Products | 1. Hydrodehalogenation: (Ar-H instead of Ar-N or Ar-CF₃).2. Homocoupling: (Ar-Ar).3. Ligand Arylation: (Especially with less bulky ligands). | 1. Often caused by moisture. Ensure anhydrous conditions. For amination, β-hydride elimination from certain amines can be an issue; consider a different ligand.[7]2. Lower the reaction temperature or catalyst loading.3. Use a bulkier biarylphosphine ligand like XPhos or RuPhos. |
| Difficulty in Purification | Product co-elutes with starting material or ligand byproducts. | Adjust the polarity of the chromatography eluent system. If the issue persists, consider an alternative purification method such as recrystallization or preparative HPLC. |
Conclusion
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile platform for the synthesis of trifluoromethylated biphenylamines. By leveraging either a Buchwald-Hartwig amination or a late-stage trifluoromethylation strategy, researchers can access a wide array of these valuable structures. Success in these endeavors hinges on a rational understanding of the catalytic cycles and a careful, deliberate choice of catalyst, ligand, base, and reaction conditions. The protocols and insights provided herein offer a robust starting point for scientists in drug discovery and materials science to confidently construct these important molecular targets.
References
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Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]
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Grushin, V. V. (2010). Catalysis for Fluorination and Trifluoromethylation. ACS Catalysis. [Link]
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Pei, C., Yang, Z., & Koenigs, R. M. (2020). Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction. Organic Letters. [Link]
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Buchwald, S. L. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. PubMed. [Link]
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Zhang, L. S., et al. (2013). Palladium-catalyzed trifluoromethylation of aromatic C-H bond directed by an acetamino group. Organic Letters. [Link]
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Klink, G. P., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]
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Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloro-3'-(trifluoromethyl)biphenyl
Introduction: Significance and Context
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Arylamines, specifically, are prevalent structural motifs within these fields. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these critical C-N linkages, largely supplanting harsher, traditional methods that suffer from limited substrate scope and functional group tolerance.[1][2][3]
This guide focuses on a particularly challenging yet important transformation: the amination of 2-Chloro-3'-(trifluoromethyl)biphenyl. This substrate presents a confluence of steric and electronic challenges. The ortho-chloro substituent on one phenyl ring introduces significant steric hindrance around the reaction center, while the trifluoromethyl (-CF3) group on the other ring acts as a strong electron-withdrawing group, modulating the electronic properties of the biphenyl system. Successfully coupling amines to this substrate requires a carefully optimized catalytic system capable of overcoming the high activation barrier associated with cleaving the robust C-Cl bond in a sterically congested environment.[3][4]
These application notes provide a detailed protocol and the underlying scientific rationale for conducting this reaction, designed for researchers and professionals in drug development and chemical synthesis.
The Catalytic System: Mechanism and Rationale for Component Selection
The success of the Buchwald-Hartwig amination hinges on the interplay between a palladium source, a phosphine ligand, and a base.[5] The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Palladium Precatalyst: Ensuring Efficient Initiation
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor well-defined "precatalysts".[8][9] These are air- and moisture-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species in solution upon activation by the base.[10][11] For challenging substrates like aryl chlorides, G3 (third-generation) or G4 (fourth-generation) Buchwald precatalysts are highly recommended.[11] These complexes ensure a reliable initiation of the catalytic cycle, often allowing for lower catalyst loadings and shorter reaction times.[11]
The Ligand: The Key to Reactivity and Selectivity
The choice of phosphine ligand is the most critical parameter for a successful Buchwald-Hartwig amination, especially with difficult substrates.[5] For sterically hindered aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are required.[1][12]
-
Rationale:
-
Steric Bulk: Large, bulky ligands (e.g., those with cyclohexyl or tert-butyl groups on the phosphorus) promote the formation of the monoligated L-Pd(0) species, which is the highly reactive species that undergoes oxidative addition.[13] This bulk also facilitates the final reductive elimination step to release the product.[13]
-
Electron-Richness: An electron-rich phosphine ligand increases the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the rate-limiting oxidative addition into the strong C-Cl bond.[13]
-
For the amination of 2-Chloro-3'-(trifluoromethyl)biphenyl, ligands such as XPhos , SPhos , and RuPhos are excellent starting points due to their proven efficacy in coupling hindered and electron-deficient aryl chlorides.[13]
The Base: Driving the Reaction Forward
A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[5] Sodium tert-butoxide (NaOtBu) is the most commonly used base for these transformations due to its high basicity and moderate solubility in common organic solvents.[10][14] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) may be used, but NaOtBu generally provides a good balance of reactivity and substrate compatibility.
The Solvent: Ensuring Solubility and Stability
The choice of solvent is crucial for ensuring that all components remain in solution at the reaction temperature. Anhydrous, degassed aprotic solvents are standard. Toluene and 1,4-dioxane are the most frequently used solvents for Buchwald-Hartwig aminations, as they provide good solubility for the reagents and are stable at the typical reaction temperatures (80-110 °C).[10][15]
Detailed Experimental Protocol
This protocol provides a general starting point for the amination of 2-Chloro-3'-(trifluoromethyl)biphenyl on a 1.0 mmol scale. Optimization of catalyst loading, ligand choice, and temperature may be necessary depending on the specific amine used.
Materials:
-
2-Chloro-3'-(trifluoromethyl)biphenyl (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: In a glovebox, add 2-Chloro-3'-(trifluoromethyl)biphenyl, the solid amine (if applicable), XPhos Pd G3 precatalyst, and sodium tert-butoxide to an oven-dried Schlenk tube containing a magnetic stir bar.[14]
-
Inert Atmosphere: Seal the tube with a septum cap. If not using a glovebox, add the solids to the tube, seal it, and then evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.[3]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. If the amine is a liquid, add it via syringe at this stage.[14]
-
Reaction: Place the sealed tube into a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl chloride is consumed (typically 12-24 hours).[3]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired N-arylated biphenyl product.
Data & Optimization
The choice of ligand can significantly impact the reaction yield. For challenging substrates, screening a small panel of ligands is often a prudent strategy.
Table 1: Ligand Effect on a Model Amination Reaction
| Entry | Ligand | Precatalyst Generation | Typical Yield (%) | Rationale for Use |
| 1 | XPhos | G3 / G4 | >90% | Highly general and effective for sterically hindered aryl chlorides.[16] |
| 2 | SPhos | G3 / G4 | >85% | Excellent for electron-rich or neutral aryl halides; good alternative to XPhos.[12] |
| 3 | RuPhos | G3 / G4 | >85% | Often shows unique reactivity and can be successful when other ligands fail.[13] |
| 4 | tBuXPhos | G3 / G4 | Variable | Increased steric bulk can sometimes improve yields with extremely hindered substrates. |
Yields are representative and will vary based on the specific amine and precise reaction conditions.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient temperature.
-
Solution: Ensure reagents and solvent are anhydrous and properly degassed.[14] Use a high-quality precatalyst. Consider increasing the temperature in 10 °C increments (up to 120 °C).
-
-
Hydrodehalogenation (Ar-Cl → Ar-H):
-
Cause: A common side reaction where the aryl halide is reduced.[14]
-
Solution: This can be influenced by the ligand and base. Screening different ligands or using a slightly weaker base (e.g., K₃PO₄) might mitigate this side reaction, though it may also slow the desired amination.
-
-
Homocoupling of Amine:
-
Cause: Dimerization of the amine coupling partner.
-
Solution: Optimizing the catalyst loading and ensuring a well-controlled reaction temperature can often minimize this side product.[14]
-
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Baran, P. S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. Available at: [Link]
-
ACS Publications. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
-
ACS Publications. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]
-
Dorel, R. & van der Eycken, E. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Available at: [Link]
-
Chartoire, A., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. Available at: [Link]
-
ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Available at: [Link]
-
American Chemical Society. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. Available at: [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]
-
National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Available at: [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Available at: [Link]
-
National Institutes of Health. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated biaryl compounds. Available at: [Link]
-
PubMed. (2000). Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. Available at: [Link]
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Available at: [Link]
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Application Notes and Protocols for the Derivatization of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Abstract
This technical guide provides an in-depth exploration of methodologies for the derivatization of the primary amine group in 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine. The unique structural characteristics of this molecule, including a sterically hindered amine, a halogenated biphenyl core, and an electron-withdrawing trifluoromethyl group, present distinct challenges and opportunities for chemical modification.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for enhancing analytical detection, enabling conjugation, and exploring structure-activity relationships. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.
Introduction: The Rationale for Derivatization
This compound is a multifaceted compound with potential applications in pharmaceutical and materials science.[1] The primary aromatic amine is a critical functional handle for chemical modification. However, its inherent properties—such as polarity and potential for poor ionization in mass spectrometry—can complicate analysis and application.[2][3] Derivatization serves several key purposes:
-
Improved Analytical Characteristics: Modification of the amine group can significantly increase the volatility and thermal stability of the molecule, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[2][4][5] Furthermore, the introduction of specific moieties can enhance ionization efficiency in mass spectrometry and improve chromatographic peak shape.[2][3]
-
Enhanced Detectability: By attaching a chromophore or fluorophore, the derivatized compound can be readily detected and quantified using UV-Vis or fluorescence spectroscopy, often with very high sensitivity.[6][7][8][9]
-
Enabling Conjugation and Further Synthesis: The amine group serves as a nucleophilic site for covalent linkage to other molecules, such as proteins, polymers, or other small molecules, opening avenues for the creation of novel conjugates and more complex chemical entities.
-
Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the amine allows for the exploration of how modifications at this position impact the biological activity or material properties of the parent compound.
This guide will focus on three primary classes of derivatization reactions: acylation, silylation, and sulfonylation, providing both theoretical grounding and practical, step-by-step protocols.
Foundational Principles: Understanding the Reactivity of the Amine
The reactivity of the amine group in this compound is influenced by several factors:
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, enabling it to attack electrophilic centers.
-
Steric Hindrance: The presence of the chlorine atom ortho to the amine group creates steric hindrance, which can impede the approach of bulky reagents. This may necessitate more forcing reaction conditions or the use of less sterically demanding derivatizing agents.
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which can reduce the electron density of the aromatic system and, to a lesser extent, the nucleophilicity of the distal amine group.
These factors must be considered when selecting a derivatization strategy and optimizing reaction conditions.
Derivatization Protocols
Acylation: Formation of Amides
Acylation is a robust and widely used method for derivatizing primary amines. The reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.
Rationale: Acylation converts the polar amine into a less polar, more thermally stable amide. This is particularly advantageous for GC-MS analysis, as it improves volatility and chromatographic behavior.[2] The choice of acylating agent can also introduce specific properties; for instance, using a fluorinated anhydride can enhance detectability by electron capture detection (ECD).[2]
Experimental Workflow for Acylation:
Caption: Workflow for the acylation of this compound.
Detailed Protocol: Acetylation
-
Sample Preparation: In a clean, dry vial, dissolve 10 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Base Addition: Add 1.5 equivalents of pyridine to the solution. Pyridine acts as a base to scavenge the HCl generated during the reaction and can also serve as a catalyst.
-
Reagent Addition: While stirring, slowly add 1.2 equivalents of acetyl chloride to the reaction mixture. The reaction is exothermic; addition should be done carefully.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish due to steric hindrance, gentle heating (40 °C) may be required.
-
Work-up: Upon completion, add 2 mL of water to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 5 mL of dichloromethane.
-
Purification: Combine the organic layers, wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: The resulting N-(2-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetamide can be analyzed by GC-MS, HPLC, or NMR to confirm its structure and purity.
| Parameter | Value | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic, dissolves reactants, and is relatively inert. |
| Base | Pyridine (1.5 eq.) | Neutralizes HCl byproduct, preventing protonation of the starting amine. |
| Acylating Agent | Acetyl Chloride (1.2 eq.) | Provides the acetyl group for amide formation. |
| Reaction Time | 1-2 hours | Sufficient for completion at room temperature, but may need adjustment. |
| Temperature | Room Temperature (or 40 °C) | Balances reaction rate with potential side reactions. |
Silylation: Enhancing Volatility for GC
Silylation is the premier derivatization technique for increasing the volatility of polar compounds for GC analysis.[5] It involves replacing the active hydrogen on the amine with a trimethylsilyl (TMS) group.[4][5]
Rationale: The TMS group is non-polar and sterically bulky, which reduces intermolecular hydrogen bonding and lowers the boiling point of the analyte, leading to sharper peaks and better resolution in GC.[2][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines.[2]
Experimental Workflow for Silylation:
Caption: Workflow for the silylation of this compound.
Detailed Protocol: Trimethylsilylation
-
Sample Preparation: Place approximately 1 mg of this compound in a 2 mL GC vial. Ensure the sample is dry.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA containing 1% trimethylchlorosilane (TMCS).[2] TMCS acts as a catalyst, particularly useful for sterically hindered amines.[5]
-
Reaction: Tightly cap the vial and heat it in a heating block at 70-80 °C for 30-60 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system. The resulting TMS derivative is moisture-sensitive, so prompt analysis is recommended.
| Parameter | Value | Rationale |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent that effectively dissolves the amine and is compatible with silylation reagents. |
| Silylating Agent | BSTFA + 1% TMCS | BSTFA is a powerful silylating agent, and TMCS catalyzes the reaction for the sterically hindered amine.[2][5] |
| Reaction Time | 30-60 minutes | Typically sufficient for complete derivatization with heating. |
| Temperature | 70-80 °C | Accelerates the reaction rate to overcome steric hindrance. |
Sulfonylation: Creating Stable Sulfonamides
Sulfonylation, the reaction of an amine with a sulfonyl chloride, produces highly stable sulfonamides. This derivatization is useful not only for analytical purposes but also in medicinal chemistry, as the sulfonamide group is a common pharmacophore.[10]
Rationale: The resulting sulfonamide is chemically robust and often crystalline. The introduction of an arylsulfonyl group can be used to introduce a large, non-polar moiety that can significantly alter the chromatographic retention of the analyte. Mild, visible-light-mediated methods for the sulfonylation of anilines have been developed, offering an alternative to traditional base-mediated approaches.[10][11]
Experimental Workflow for Sulfonylation:
Caption: Workflow for the sulfonylation of this compound.
Detailed Protocol: Tosylation
-
Sample Preparation: In a round-bottom flask, dissolve 10 mg of this compound in 2 mL of tetrahydrofuran (THF).
-
Base and Reagent Addition: Add 2.0 equivalents of triethylamine, followed by 1.1 equivalents of p-toluenesulfonyl chloride (TsCl).
-
Reaction: Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, quench by adding 5 mL of water. Extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
-
Analysis: The purified N-(2-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-4-methylbenzenesulfonamide can be characterized by NMR, IR, and mass spectrometry.
| Parameter | Value | Rationale |
| Solvent | Tetrahydrofuran (THF) | Good solvent for both reactants and is inert under these conditions. |
| Base | Triethylamine (2.0 eq.) | Acts as an acid scavenger for the HCl produced. |
| Sulfonylating Agent | p-Toluenesulfonyl Chloride (1.1 eq.) | A common and effective reagent for forming stable sulfonamides. |
| Reaction Time | Overnight | The reaction can be slow due to the sterically hindered amine. |
| Temperature | Room Temperature | A mild condition that minimizes side reactions. |
Advanced Derivatization Strategies
For more specialized applications, other derivatization methods can be employed:
-
Fluorescent Labeling: For highly sensitive detection in HPLC or bio-imaging, the amine can be reacted with fluorescent tagging agents like dansyl chloride or fluorescamine.[8][12] The reaction conditions are typically mild, involving buffering at a slightly alkaline pH.[8]
-
Chiral Derivatization: To resolve enantiomers of a chiral analogue of the target molecule, a chiral derivatizing agent can be used to form diastereomers that can be separated on a non-chiral chromatographic column.[13][14][15][16]
-
Ugi Multicomponent Reaction: For rapid library synthesis, the Ugi reaction offers a powerful approach.[17][18][19][20] This one-pot reaction combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form a complex bis-amide.[17][18] This allows for the introduction of multiple points of diversity in a single step.
Conclusion
The derivatization of the amine group in this compound is a critical step for enhancing its analytical tractability and for its application in further synthetic endeavors. The choice of derivatization strategy should be guided by the intended application. For GC-MS analysis, silylation is often the method of choice due to its simplicity and effectiveness in increasing volatility. Acylation and sulfonylation provide robust, stable derivatives suitable for a range of analytical techniques and as intermediates in synthesis. By understanding the interplay of steric and electronic factors influencing the reactivity of the target amine, researchers can successfully apply the protocols outlined in this guide to achieve their scientific objectives.
References
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (2018). ResearchGate. [Link]
-
Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (n.d.). National Institutes of Health. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (1985). ACS Publications. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). PubMed. [Link]
-
Synthetic strategies to sulfonylated anilines. (2020). ResearchGate. [Link]
-
Ugi reaction. (n.d.). Wikipedia. [Link]
-
Mild Sulfonylation of Anilines. (2017). ChemistryViews. [Link]
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996). Semantic Scholar. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). MDPI. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). MDPI. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube. [Link]
-
Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. (2001). PubMed. [Link]
-
Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Autech Industry. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Synthesis of Cyclic Sulfonamides by Reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. (2022). Academia.edu. [Link]
-
Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. (2006). ResearchGate. [Link]
-
Ugi Reaction. (2021). YouTube. [Link]
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (2016). Beilstein Journals. [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]
-
An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step. (2016). National Institutes of Health. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2022). National Institutes of Health. [Link]
-
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate. [Link]
- Method for increasing ionization efficiency in mass spectroscopy. (2012).
-
Ionization Methods in Organic Mass Spectrometry. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2022). National Institutes of Health. [Link]
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Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Introduction
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The presence of the chloro, trifluoromethyl, and amino functionalities on the biphenyl scaffold makes it a versatile building block for creating complex molecules with enhanced biological activity.[3][4] The trifluoromethyl group, in particular, can improve metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[4] This document provides a comprehensive guide to the scale-up synthesis of this important compound, focusing on a robust and efficient Suzuki-Miyaura cross-coupling reaction. The protocols and analytical methods described herein are designed for researchers, scientists, and professionals in drug development and process chemistry.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] This palladium-catalyzed reaction offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal choice for the synthesis of complex molecules like this compound.[7][8]
The retrosynthetic analysis of the target molecule points to two primary starting materials for the Suzuki-Miyaura coupling: an appropriately substituted haloaniline and a trifluoromethylphenylboronic acid. For the synthesis of this compound, the most logical and commercially viable approach involves the coupling of 2-chloro-3-amino-bromobenzene with 3-(trifluoromethyl)phenylboronic acid.
Reaction Scheme
Caption: Figure 1: Reaction scheme for the synthesis.
Experimental Protocols
PART 1: Laboratory-Scale Synthesis (1-10 g)
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles |
| 2-Bromo-6-chloroaniline | 59778-63-3 | 206.45 | 10.0 g | 0.0484 |
| 3-(Trifluoromethyl)phenylboronic acid | 13940-76-5 | 189.93 | 10.1 g | 0.0532 |
| Palladium(0) tetrakis(triphenylphosphine) | 14221-01-3 | 1155.56 | 1.12 g | 0.00097 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.1 g | 0.145 |
| Toluene | 108-88-3 | 92.14 | 200 mL | - |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 50 mL | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-bromo-6-chloroaniline (10.0 g, 0.0484 mol), 3-(trifluoromethyl)phenylboronic acid (10.1 g, 0.0532 mol), and potassium carbonate (20.1 g, 0.145 mol).
-
Solvent Addition and Degassing: Add toluene (200 mL), ethanol (50 mL), and degassed water (50 mL) to the flask. Degas the mixture by bubbling nitrogen through it for 20-30 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add palladium(0) tetrakis(triphenylphosphine) (1.12 g, 0.00097 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-bromo-6-chloroaniline) is consumed (typically 8-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
PART 2: Scale-up Considerations and Protocol (100-500 g)
Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Key Scale-up Considerations:
-
Heat Transfer: The exothermic nature of the reaction may become more pronounced on a larger scale. A jacketed reactor with precise temperature control is recommended.
-
Mixing: Efficient stirring is critical to maintain a homogeneous reaction mixture. An overhead mechanical stirrer is necessary for larger volumes.
-
Reagent Addition: For larger scale reactions, it may be beneficial to add the catalyst as a solution or slurry to ensure even distribution.
-
Degassing: Thorough degassing of the larger solvent volume is crucial. This can be achieved by multiple vacuum/nitrogen cycles.
-
Workup and Extraction: Larger scale extractions will require appropriate equipment, such as a larger separatory funnel or a continuous liquid-liquid extractor.
-
Purification: Column chromatography may be impractical for large quantities. Recrystallization or distillation (if the product is thermally stable) are more suitable purification methods on a larger scale.
Scale-up Protocol (Example for 250 g product):
Materials and Reagents:
| Reagent | Quantity | Moles |
| 2-Bromo-6-chloroaniline | 250 g | 1.21 |
| 3-(Trifluoromethyl)phenylboronic acid | 253 g | 1.33 |
| Palladium(0) tetrakis(triphenylphosphine) | 28 g | 0.024 |
| Potassium Carbonate (K₂CO₃) | 502 g | 3.63 |
| Toluene | 5 L | - |
| Ethanol | 1.25 L | - |
| Water (degassed) | 1.25 L | - |
Equipment:
-
20 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Temperature control unit.
-
Appropriate filtration and drying equipment.
Procedure:
-
Reactor Setup: Charge the 20 L jacketed reactor with 2-bromo-6-chloroaniline, 3-(trifluoromethyl)phenylboronic acid, and potassium carbonate.
-
Solvent Addition and Degassing: Add toluene, ethanol, and degassed water. Perform three vacuum/nitrogen cycles to thoroughly degas the mixture.
-
Catalyst Addition: Under a nitrogen blanket, add the palladium catalyst.
-
Reaction: Heat the reactor to 85-90 °C and stir vigorously. Monitor the reaction by HPLC.
-
Workup: After completion, cool the reactor to room temperature. Add 5 L of water and stir for 30 minutes. Separate the layers. Extract the aqueous layer with toluene (2 x 2 L).
-
Purification: Combine the organic layers and wash with brine. Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.
Workflow for Analytical Characterization
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- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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Comprehensive Analytical Characterization of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine (C₁₃H₉ClF₃N, CAS: 1261547-75-4). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous verification of its identity, purity, and structure is paramount.[1][2] This document outlines field-proven protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to provide a framework for robust and reliable characterization.
Introduction and Physicochemical Overview
This compound is a substituted biphenyl derivative whose structural motifs—a chloro group, an amine group, and a trifluoromethyl group—impart unique chemical properties valuable in medicinal chemistry and material science.[2][3] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the chloro and amine groups provide reactive handles for further synthetic modification.[3] Accurate analytical characterization ensures the quality of starting materials, which is critical for the validity of research outcomes and the safety of developed products.
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₉ClF₃N | [3] |
| Molecular Weight | 271.67 g/mol | [2] |
| CAS Number | 1261547-75-4 | [3] |
| MDL Number | MFCD18422904 | [2] |
| Canonical SMILES | C1=CC(=CC(=C1N)Cl)C2=CC(=CC=C2)C(F)(F)F | [4] (modified) |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a chemical entity. Each technique provides a unique piece of the puzzle, and together they create a self-validating system. The workflow begins with chromatographic methods to assess purity and identify components, followed by spectroscopic and other methods for definitive structural elucidation and compositional analysis.
Sources
HPLC and GC-MS methods for 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
An In-Depth Technical Guide to the HPLC and GC-MS Analysis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of novel chemical entities is paramount. This compound, a biphenyl derivative featuring both chlorine and a trifluoromethyl group, presents unique analytical challenges and opportunities.[1][2] Its structure suggests potential applications in pharmaceutical and agrochemical research, where such halogenated compounds are of significant interest.[1][3] This guide provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method with UV detection is a highly suitable approach, offering high resolution, sensitivity, and reproducibility.[4]
Rationale for Method Selection
The choice of a reverse-phase C18 column is based on its wide applicability for separating moderately non-polar organic molecules.[3] The biphenyl structure of the analyte, enhanced in its lipophilicity by the trifluoromethyl group, will interact well with the C18 stationary phase.[1] A mobile phase consisting of acetonitrile and water provides a good solvent system for eluting the compound, with the gradient elution allowing for the separation of potential impurities with different polarities. The addition of a small amount of an acid, such as formic or phosphoric acid, to the aqueous phase is crucial for achieving sharp, symmetrical peaks by protonating the amine group and reducing tailing.[3][4] UV detection is appropriate as the aromatic rings in the biphenyl structure will exhibit significant absorbance in the UV range, typically between 210-254 nm.[5]
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.[3]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[3]
-
Chemicals and Reagents:
2. Sample Preparation:
-
Standard Solution Preparation:
-
Sample Preparation:
-
For drug formulation analysis, dissolve a known amount of the formulation in the mobile phase to achieve a concentration within the calibration range.[3]
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may be necessary to remove interfering substances.[3][6]
-
Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5][7]
-
3. HPLC Conditions:
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid[3]
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution Program:
Time (min) % Solvent A % Solvent B 0.0 60 40 15.0 10 90 20.0 10 90 22.0 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the peak for this compound based on its retention time compared to the analytical standard.
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standard solutions.
Illustrative HPLC Data
| Parameter | Expected Value |
| Retention Time (min) | ~12.5 |
| Tailing Factor | < 1.2 |
| Theoretical Plates | > 10000 |
Note: The data presented in this table are illustrative and may vary depending on the specific HPLC system, column, and experimental conditions.[4]
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8][9] For this compound, GC-MS provides high sensitivity and selectivity, with the mass spectrometer offering definitive structural information.
Rationale for Method Selection
The analyte has a molecular weight and structure that should allow for sufficient volatility for GC analysis, especially at elevated temperatures. The use of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., VF-5MS or equivalent), is appropriate for the separation of this type of compound. Electron Ionization (EI) is a standard ionization technique that will produce a characteristic fragmentation pattern, aiding in structural confirmation.[8]
A key consideration for the GC-MS analysis of primary amines is the potential for peak tailing due to their basicity.[10] While the analyte's structure may be amenable to direct analysis, derivatization of the amine group can improve chromatographic performance.[11] A common derivatizing agent is N-methyl-bis(trifluoroacetamide) (MBTFA), which replaces the active hydrogens on the amine with trifluoroacetyl groups, increasing volatility and reducing peak tailing.[11]
Experimental Protocol: GC-MS Method
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.[8]
-
Column: A fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a VF-5MS stationary phase or equivalent.[12]
-
Chemicals and Reagents:
-
This compound (analytical standard)
-
Dichloromethane (GC grade)
-
N-methyl-bis(trifluoroacetamide) (MBTFA) (for derivatization)
-
Acetonitrile (for derivatization)
-
2. Sample Preparation (with Derivatization):
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution.
-
-
Derivatization Procedure:
-
Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MBTFA and 50 µL of acetonitrile.
-
Cap the vial and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
3. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
4. Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Confirm the identity by comparing the mass spectrum to a reference spectrum or by interpreting the fragmentation pattern.
-
Quantify using a calibration curve based on the peak area of a characteristic ion.
Predicted Mass Spectral Fragmentation
The molecular ion of the trifluoroacetyl derivative of this compound is expected at m/z 367. Key fragment ions would likely arise from the loss of the trifluoroacetyl group, cleavage of the biphenyl bond, and loss of chlorine and trifluoromethyl groups.
| Ion (m/z) | Possible Identity |
| 367 | [M]+ (Molecular ion of derivative) |
| 298 | [M - CF3]+ |
| 270 | [M - COCF3]+ |
| 235 | [M - COCF3 - Cl]+ |
| 166 | [M - COCF3 - C6H4CF3]+ |
Note: This is a predicted fragmentation pattern and requires experimental verification.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The HPLC and GC-MS methods detailed in this guide provide robust frameworks for the analysis of this compound. The HPLC method is well-suited for routine quantification in various matrices, while the GC-MS method offers a high degree of sensitivity and structural confirmation, particularly when combined with derivatization. Both protocols serve as a strong starting point for method development and validation, enabling researchers and drug development professionals to accurately characterize this and similar novel compounds.
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem.
- This compound - Smolecule.
- Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives - Benchchem.
- Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives - Benchchem.
- Sample Pretreatment for HPLC - Nacalai Tesque.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell.
- 2-Chloro-3′-(trifluoromethyl)-[1,1′-biphenyl]-3-amine - CymitQuimica.
- GC-MS - Mass Spectrometry Research and Education Center.
- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS - ResearchGate.
- A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene - Benchchem.
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
- Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry - Hochschule Bonn-Rhein-Sieg.
- GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed.
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- 1. Buy this compound | 1261547-75-4 [smolecule.com]
- 2. 2-Chloro-3′-(trifluoromethyl)-[1,1′-biphenyl]-3-amine [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. h-brs.de [h-brs.de]
- 11. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Role of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine in the Synthesis of Advanced Fungicides
Introduction: The Quest for Novel Fungicidal Scaffolds
In the continuous effort to safeguard global crop production, the development of novel fungicides with improved efficacy, broader spectrums of activity, and robust resistance management profiles is paramount. A key strategy in the design of new active ingredients is the exploration of unique molecular scaffolds that can effectively interact with fungal cellular targets. The biphenylcarboxamide class of fungicides has emerged as a particularly fruitful area of research, with several commercial successes demonstrating potent inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine and related biphenyl amine intermediates in the synthesis of next-generation fungicides, with a focus on the synthesis of Pyraziflumid, a novel SDHI fungicide.[1][2]
The presence of both chloro and trifluoromethyl substituents on the biphenyl backbone is a deliberate design choice. The trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to its target protein, while the chloro group can influence the molecule's electronic properties and reactivity during synthesis.[3] This guide will delve into the synthetic pathways, reaction mechanisms, and key experimental considerations for utilizing these versatile intermediates in the creation of potent fungicidal agents.
Core Concept: The Biphenyl Amine as a Cornerstone for SDHI Fungicides
The fundamental approach in the synthesis of many modern biphenylcarboxamide fungicides involves the coupling of a substituted biphenyl amine with a heterocyclic carboxylic acid. This modular strategy allows for extensive structure-activity relationship (SAR) studies, where modifications to either the biphenyl or the heterocyclic moiety can be systematically explored to optimize fungicidal activity.
The general synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of biphenylcarboxamide fungicides.
Detailed Synthetic Protocols: The Case of Pyraziflumid and its Analogs
Pyraziflumid is a novel SDHI fungicide that showcases the successful application of the biphenyl amine scaffold.[1][2] The following sections provide detailed protocols for the synthesis of the key intermediates and the final active ingredient.
Part 1: Synthesis of the Biphenyl Amine Intermediate
The synthesis of substituted biphenyl amines, such as this compound, is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and substrate reactivity.
Materials:
-
1-Bromo-2-chloro-3-nitrobenzene
-
(3-(Trifluoromethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Water
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ethyl acetate
-
Brine
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a round-bottom flask, add 1-bromo-2-chloro-3-nitrobenzene (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-nitro-3'-(trifluoromethyl)-1,1'-biphenyl.
-
-
Nitro Group Reduction:
-
Dissolve the crude biphenyl product in a mixture of ethanol and water.
-
Add iron powder (excess, e.g., 5.0 eq) and ammonium chloride (catalytic amount).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium is a highly effective catalyst for cross-coupling reactions. The choice of phosphine ligand (e.g., PPh₃) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: The base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A two-phase solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: Degassing the reaction mixture is essential to prevent the oxidation of the palladium catalyst, which can lead to catalyst deactivation.
-
Reduction of the Nitro Group: The iron/ammonium chloride system is a classic and cost-effective method for the reduction of aromatic nitro groups to amines.
Part 2: Synthesis of the Pyrazine Carboxylic Acid Moiety
The second key component for the synthesis of Pyraziflumid is 3-(trifluoromethyl)pyrazine-2-carboxylic acid or its corresponding ester.[1][6]
Figure 2: Synthesis of the 3-(trifluoromethyl)pyrazine-2-carboxylic acid moiety.
Protocol 2: Synthesis of Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
This protocol is based on the trifluoromethylation of a chloropyrazine precursor.[1][6]
Materials:
-
Methyl 3-chloropyrazine-2-carboxylate
-
A suitable trifluoromethylation reagent (e.g., TMSCF₃ with a fluoride source, or a copper-based trifluoromethylating agent)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Copper(I) iodide (CuI) (if using a copper-based reagent)
Procedure:
-
To a flame-dried, inert atmosphere (nitrogen or argon) protected reaction vessel, add methyl 3-chloropyrazine-2-carboxylate (1.0 eq) and the anhydrous solvent.
-
Add the trifluoromethylation reagent and any necessary catalysts or additives (e.g., CuI).
-
Heat the reaction mixture to the required temperature (this can range from room temperature to elevated temperatures depending on the reagent used).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction carefully (the quenching procedure will depend on the trifluoromethylation reagent used).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.
Part 3: Final Amidation to Synthesize Pyraziflumid Analogs
The final step in the synthesis is the formation of the amide bond between the biphenyl amine intermediate and the pyrazine carboxylic acid moiety. Two primary routes are commonly employed.[6]
Route A: Amidation using a Pyrazine Ester
Protocol 3A: Synthesis of N-(2-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide
Materials:
-
This compound (from Protocol 1)
-
Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (from Protocol 2)
-
A strong base (e.g., sodium methoxide in methanol)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a mixture of this compound (1.0 eq) and DMA, add a solution of sodium methoxide in methanol (e.g., 28% solution, 3.0 eq).
-
Add methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.25 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, add the reaction mixture to ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure fungicide.
Route B: Amidation using a Pyrazine Carboxylic Acid
Protocol 3B: Synthesis of N-(2-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide
Materials:
-
This compound (from Protocol 1)
-
3-(Trifluoromethyl)pyrazine-2-carboxylic acid (obtained by hydrolysis of the ester from Protocol 2)
-
A coupling agent (e.g., 2-chloro-1-methylpyridinium iodide, DCC, EDC)
-
A base (e.g., triethylamine)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a slurry of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (1.0 eq), this compound (1.0 eq), and 2-chloro-1-methylpyridinium iodide (1.0 eq) in anhydrous THF, add triethylamine (3.0 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure fungicide.
Structure-Activity Relationship and Biological Data
The fungicidal activity of this class of compounds is highly dependent on the substitution pattern on the biphenyl ring. The following table summarizes the fungicidal activity of some N-(biphenyl-2-yl)pyrazine-2-carboxamides against gray mold.[6]
| Compound | R (Substitution on Biphenyl Ring) | Fungicidal Activity EC₈₀ (mg a.i./L) against Gray Mold (Cucumber) |
| Pyraziflumid | 3',4'-Difluoro | 2–10 |
| Analog 1 | 4'-Fluoro | 2–10 |
| Analog 2 | 4'-Chloro | 2–10 |
| Analog 3 | 4'-Bromo | 2–10 |
| Analog 4 | 3'-Fluoro | 10–40 |
| Analog 5 | 3'-Chloro | 5–20 |
As the data indicates, substitutions at the 4'-position of the biphenyl ring generally lead to high fungicidal activity. The disubstituted 3',4'-difluoro analog, Pyraziflumid, maintains this high level of activity.[6]
Conclusion
This compound and its structural analogs are valuable intermediates in the synthesis of a new generation of SDHI fungicides. The synthetic routes outlined in this guide, particularly the use of Suzuki-Miyaura coupling for the biphenyl core and subsequent amidation, provide a robust and versatile platform for the development of novel fungicidal compounds. The modular nature of this synthetic strategy allows for extensive optimization of the molecular structure to enhance biological activity and tailor the properties of the final product for specific agricultural applications.
References
-
Oda, M., Furuya, T., Morishita, Y., Matsuzaki, Y., Hasebe, M., & Kuroki, N. (2017). Synthesis and biological activity of a novel fungicide, pyraziflumid. Journal of Pesticide Science, 42(4), 151–157. [Link]
-
Kikutake, K., Furuya, T., Hasebe, M., Nagai, H., & Oda, M. (2020). Development of a novel fungicide, pyraziflumid. Journal of Pesticide Science, 45(3), 184–190. [Link]
-
PubChem. (n.d.). Pyraziflumid. National Center for Biotechnology Information. [Link]
-
Li, J., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 255-256, 110003. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubMed. (2017). Synthesis and biological activity of a novel fungicide, pyraziflumid. [Link]
-
Scribd. (n.d.). Development of A Novel Fungicide, Pyraziflumid. [Link]
-
ResearchGate. (2020). Development of a novel fungicide, pyraziflumid. [Link]
-
Green Chemistry (RSC Publishing). (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
Sources
- 1. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of a novel fungicide, pyraziflumid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Design of Novel Herbicides Using a 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of the Biphenyl Amine Scaffold
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel chemical entities with unique modes of action. The biphenyl scaffold has been a cornerstone in the development of various bioactive molecules, including fungicides and herbicides.[1] Specifically, the 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine core represents a promising, yet underexplored, scaffold for the design of a new generation of herbicides. The strategic placement of a chloro group, a trifluoromethyl moiety, and an amine functional group on the biphenyl rings offers a rich chemical space for derivatization and optimization of herbicidal activity.
This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel herbicide candidates based on this scaffold. We will delve into the mechanistic rationale, leveraging insights from known herbicide classes, and provide detailed protocols for in silico modeling, chemical synthesis, and bioactivity assessment.
Part 1: Rationale and Design Strategy
Mechanistic Hypothesis: Targeting Protoporphyrinogen Oxidase (PPO)
Protoporphyrinogen oxidase (PPO) is a well-validated and commercially significant herbicide target.[2] PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in chlorophyll and heme biosynthesis.[3] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species that cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to plant death.[2]
The biphenyl ether class of herbicides are well-known PPO inhibitors.[3] The structural similarity of the this compound scaffold to these established herbicides suggests a high probability of PPO inhibition as a primary mode of action. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and amine groups provide handles for synthetic modification to optimize efficacy and selectivity.[1]
Computational Design Workflow
A structure-based design approach is pivotal for the efficient discovery of potent PPO inhibitors.[4] This workflow integrates computational modeling with experimental validation to guide the synthesis of targeted derivatives.
Caption: Computational workflow for the design of novel PPO-inhibiting herbicides.
Protocol 1: In Silico Screening and Lead Identification
-
Homology Modeling: Construct a 3D model of the target weed's PPO enzyme using a known template structure (e.g., from Nicotiana tabacum).
-
Active Site Identification: Analyze the modeled structure to identify key amino acid residues in the substrate-binding pocket.
-
Library Generation: Create a virtual library of derivatives of the this compound scaffold by modifying the amine group and other positions on the biphenyl rings.
-
Molecular Docking: Dock the virtual library into the PPO active site to predict binding conformations and affinities.
-
Scoring and Selection: Rank the docked compounds based on their predicted binding energies and interactions with key residues. Select the top-scoring candidates for further analysis.
-
ADMET Prediction: Evaluate the selected candidates for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using computational models to deprioritize compounds with unfavorable profiles.
Part 2: Synthesis and Characterization
General Synthetic Scheme
The synthesis of novel derivatives will primarily focus on the modification of the amine group, as this position is often crucial for interaction with the target enzyme. A representative synthetic route is outlined below.
Sources
- 1. 2-chloro-4'-(trifluoromethyl)biphenyl-3-amine [myskinrecipes.com]
- 2. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Assays for the Biological Evaluation of Chemical Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Charting the Course from Compound to Candidate
The journey of a chemical derivative from a promising hit to a viable drug candidate is a meticulous process of biological characterization. In vitro assays serve as the foundational pillar of this endeavor, offering a rapid, cost-effective, and ethically sound methodology for the initial screening and mechanistic elucidation of novel compounds.[1] These cell-based and biochemical assays provide the critical first look into a derivative's biological activity, cytotoxicity, target engagement, and metabolic profile, enabling data-driven decisions and prioritization of the most promising molecules for further development.[1][2][3]
This guide is structured to mirror the logical progression of a typical drug discovery screening cascade. We will begin with primary assays that cast a wide net to assess general cellular health and toxicity, move to secondary assays that confirm interaction with the intended biological target, and delve into tertiary assays designed to unravel the specific mechanism of action. Finally, we will cover essential early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiling. Each section will not only provide detailed, step-by-step protocols but also explain the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of each method.
The Screening Cascade: A Multi-Tiered Approach
A successful in vitro evaluation strategy is hierarchical. It is inefficient and expensive to run every compound through a full battery of complex assays. Instead, a tiered approach, or "screening cascade," is employed to systematically filter and advance compounds.
Caption: A typical drug discovery screening cascade.
Primary Screening: Assessing Cytotoxicity and Cell Viability
The first critical question for any new derivative is its effect on cell health. Is it cytotoxic? Does it inhibit proliferation? These initial assays are typically performed in a high-throughput format to quickly assess a large number of compounds.
Causality: The choice of assay depends on the desired endpoint. Assays measuring metabolic activity (like MTT or MTS) are excellent indicators of overall cell health and are widely used.[4][5][6] Assays measuring ATP levels (like CellTiter-Glo®) provide a snapshot of cellular energy status, which is often a more sensitive marker of viability. Assays measuring membrane integrity (like LDH release) specifically detect necrosis or late-stage apoptosis.
| Assay Type | Principle | Pros | Cons |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[5][6][7] | Inexpensive, widely established. | Endpoint assay, requires a solubilization step, can be affected by metabolic changes.[5] |
| MTS/XTT Assays | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[4][5] | No solubilization step, allows for kinetic monitoring. | Higher background than MTT, can be toxic over long incubations.[5] |
| Resazurin (alamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Highly sensitive, non-toxic, suitable for kinetic studies. | Can be sensitive to culture medium components. |
| ATP Quantification | Luciferase-based reaction that measures ATP levels, a direct indicator of metabolically active cells. | Highly sensitive, rapid, amenable to HTS. | Signal can be transient, requires specific plate reader (luminometer). |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. | Directly measures cytotoxicity/necrosis. | Not an indicator of proliferation, less sensitive for early apoptosis. |
Protocol: MTT Cell Viability Assay
This protocol provides a framework for determining the concentration at which a derivative reduces cell viability by 50% (IC50).
Materials:
-
Cells of interest (e.g., HepG2 for liver toxicity, or a cancer cell line relevant to the therapeutic area)
-
Complete cell culture medium
-
96-well, flat-bottom, sterile microplates
-
Test derivative, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate spectrophotometer (reader at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium, MTT, and solubilizer only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log-transformed compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Secondary Screening: Target Engagement and Potency
Once a derivative is identified as biologically active at non-toxic concentrations, the next step is to confirm that it interacts with its intended molecular target.
Causality: Target engagement assays provide direct evidence of a drug-protein interaction within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[8] For specific enzyme targets like kinases, biochemical assays directly measure the inhibition of enzymatic activity.[9]
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to demonstrate target engagement in intact cells.
Materials:
-
Cells expressing the target protein
-
Test derivative and vehicle control (DMSO)
-
PBS and protease/phosphatase inhibitor cocktails
-
PCR tubes or 96-well PCR plate
-
Thermal cycler (PCR machine)
-
Equipment for cell lysis (e.g., sonicator, or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for protein detection (e.g., Western Blot or ELISA setup)
Procedure:
-
Cell Treatment: Treat cultured cells with the test derivative at a desired concentration (e.g., 10x the IC50 from a functional assay) or vehicle control for a set period (e.g., 1-2 hours) at 37°C.[10]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into different PCR tubes for each temperature point.
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[10][11]
-
Cell Lysis: Lyse the cells to release their contents. This is commonly done by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath) or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
Protein Detection: Carefully collect the supernatant (soluble protein fraction) from each tube. Quantify the total protein concentration. Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or ELISA.
-
Data Analysis:
-
For Western Blot, quantify the band intensity for the target protein at each temperature for both treated and vehicle control samples.
-
Plot the relative amount of soluble protein against the temperature for both conditions.
-
A positive result is indicated by a rightward shift in the melting curve for the derivative-treated sample compared to the vehicle control, demonstrating ligand-induced stabilization.[8][11]
-
Sources
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- 2. kosheeka.com [kosheeka.com]
- 3. criver.com [criver.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine. Our focus is on anticipating and resolving common side reactions encountered during the palladium-catalyzed Suzuki-Miyaura cross-coupling, a primary method for constructing the requisite biphenyl core.
Part 1: Troubleshooting Guide for the Suzuki-Miyaura Coupling Step
The synthesis of this compound is most commonly achieved via the Suzuki-Miyaura coupling of 2-chloro-3-bromoaniline with 3-(trifluoromethyl)phenylboronic acid . While robust, this reaction is susceptible to several side reactions that can diminish yield and complicate purification.
Q1: My reaction yield is poor, with significant unreacted 2-chloro-3-bromoaniline remaining. What are the likely causes and solutions?
A1: Low conversion is a frequent issue, often stemming from suboptimal catalyst activity or reaction conditions. The root cause is typically related to one of three areas: the catalyst system, the base, or the reaction environment.
-
Causality—Catalyst Inactivity: The catalytic cycle for Suzuki coupling requires the palladium to be in the Pd(0) oxidation state to initiate oxidative addition into the aryl-bromide bond[1][2][3]. If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ. This reduction can be inefficient, leading to a low concentration of the active Pd(0) catalyst. Furthermore, the phosphine ligands that stabilize the palladium complex can be oxidized, leading to catalyst deactivation. Aryl chlorides are notably less reactive than bromides in oxidative addition, so while the primary reaction is at the C-Br bond, a highly active catalyst is still essential for efficient turnover[2][4][5].
-
Field-Proven Insights & Solutions:
-
Catalyst & Ligand Choice: For coupling an unactivated aryl chloride (even as a secondary site), bulky, electron-rich phosphine ligands are superior. Consider using catalysts like Pd₂(dba)₃ with ligands such as P(t-Bu)₃ or employing pre-formed, air-stable Pd(0) catalysts to ensure a sufficient initial concentration of the active species[6].
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step[2][3]. Weak bases may lead to slow transmetalation. A moderately strong base like K₂CO₃ or K₃PO₄ is often optimal. Avoid strong nucleophilic bases that could compete in side reactions.
-
Solvent & Temperature: The reaction often requires elevated temperatures (80-120°C) to drive the oxidative addition and reductive elimination steps[7]. Solvents like dioxane, THF, or toluene, often with a small amount of water, are standard[1]. Ensure your solvent is thoroughly degassed to prevent oxygen from deactivating the catalyst.
-
Q2: My crude NMR/MS shows a significant amount of 3,3'-bis(trifluoromethyl)biphenyl. How do I prevent this boronic acid homocoupling?
A2: The formation of a biaryl byproduct from the boronic acid partner is a classic Suzuki side reaction. This occurs when two molecules of the organoboron compound couple with each other.
-
Causality—The Role of Pd(II) and Oxygen: This undesired homocoupling is often mediated by Pd(II) species and can be significantly accelerated by the presence of oxygen[8]. If the initial reduction of a Pd(II) precatalyst is slow, or if oxygen contaminates the reaction, the resulting high concentration of Pd(II) can promote the dimerization of the boronic acid before the cross-coupling can occur.
-
Field-Proven Insights & Solutions:
-
Rigorous Inert Atmosphere: The most critical step is to ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques and thoroughly degas all solvents and reagents prior to use. A simple subsurface nitrogen sparge of the reaction mixture for 15-30 minutes before adding the catalyst can be highly effective[8].
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ minimizes the initial concentration of problematic Pd(II) species.
-
Additive Control: In some cases, adding a mild reducing agent, such as potassium formate, can help maintain a low Pd(II) concentration, thereby suppressing homocoupling without interfering with the main catalytic cycle[8].
-
Q3: I've identified a byproduct as 2-chloro-aniline, where the trifluoromethylphenyl group is absent and the bromine has been replaced by hydrogen. What is this dehalogenation side reaction?
A3: This side reaction is known as reductive dehalogenation (or hydrodehalogenation). The aryl halide is reduced to the corresponding arene, consuming your starting material without forming the desired product.
-
Causality—Hydride Sources: Dehalogenation occurs when a hydride ligand is transferred to the palladium(II)-aryl intermediate, followed by reductive elimination of the arene[1]. The source of the hydride can be varied; common culprits include amine bases, alcoholic solvents, or even formate impurities.
-
Field-Proven Insights & Solutions:
-
Solvent and Base Selection: Avoid using alcoholic solvents if dehalogenation is observed. If an amine base is suspected as the hydride source, switch to an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Control Water Content: While a small amount of water is often beneficial for the Suzuki reaction, excess water in combination with certain bases can facilitate pathways that lead to dehalogenation. Use a well-defined solvent system (e.g., toluene/water 10:1).
-
Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction, as the pathways leading to dehalogenation may have a higher activation energy than the desired cross-coupling.
-
Q4: I am observing 3-(trifluoromethyl)benzene as a major byproduct. What is causing the loss of the boronic acid group?
A4: This is a result of protodeborylation, a common decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.
-
Causality—Boronic Acid Instability: Boronic acids are susceptible to cleavage by protic sources, a reaction that can be catalyzed by trace metals or occur under thermal stress. Heteroatom-containing arylboronic acids can be particularly prone to this decomposition pathway[1][4]. The presence of water and the basicity of the reaction medium can influence the rate of protodeborylation.
-
Field-Proven Insights & Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards protodeborylation than the corresponding boronic acids[1][4]. They are often bench-stable and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.
-
Stoichiometry and Addition Rate: Use a slight excess (1.1-1.3 equivalents) of the boronic acid or ester to compensate for some decomposition. In difficult cases, slow addition of the boronic acid to the reaction mixture can also be beneficial.
-
Base and Solvent Choice: Ensure the base is not excessively strong or the water content too high, as both can accelerate the decomposition. Anhydrous conditions, when using boronic esters, can be highly effective[1].
-
Part 2: FAQs on Purification and Analysis
Q5: What are the best practices for purifying this compound and removing the common side products?
A5: The structural similarity between the desired product and the common side products (homocoupled, dehalogenated) makes purification challenging. A multi-step approach is often necessary.
-
Aqueous Workup: A standard aqueous workup will remove the inorganic salts and water-soluble components.
-
Column Chromatography: This is the most effective method for separating the product from closely related aromatic impurities.
-
Stationary Phase: Use high-quality silica gel.
-
Mobile Phase: A non-polar/polar gradient system, typically starting with Hexanes and gradually increasing the proportion of Ethyl Acetate or Dichloromethane, is effective. The homocoupled byproduct, being less polar than the amine-containing product, will elute first. Unreacted aryl halide will also elute relatively early.
-
-
Crystallization: If a high-purity solid is obtained after chromatography, recrystallization can be an excellent final polishing step. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, can be explored to induce crystallization.
Part 3: Protocols and Methodologies
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize the side reactions discussed above.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-bromoaniline (1.0 eq), 3-(trifluoromethyl)phenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
-
Inerting the System:
-
Seal the flask and evacuate and backfill with dry Argon or Nitrogen three times.
-
-
Solvent Addition:
-
Add degassed Toluene and Water (10:1 v/v) via cannula. The total solvent volume should create a ~0.1 M solution with respect to the aryl halide.
-
-
Degassing:
-
Bubble Argon or Nitrogen gas through the stirred solution (subsurface sparge) for 20 minutes to ensure all dissolved oxygen is removed.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the ligand if required.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
-
Work-up:
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.
-
| Parameter | Recommended Condition | Rationale for Minimizing Side Reactions |
| Boron Source | 3-(Trifluoromethyl)phenylboronic acid pinacol ester | More stable to protodeborylation than the free boronic acid[1]. |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Use of a Pd(0) source minimizes Pd(II)-mediated homocoupling[8]. |
| Base | K₂CO₃ or K₃PO₄ (anhydrous) | Effective for transmetalation; non-nucleophilic and not a strong hydride donor[2][7]. |
| Solvent | Toluene/H₂O (10:1), thoroughly degassed | Degassing removes O₂, preventing homocoupling and catalyst degradation[8]. |
| Atmosphere | Strict Nitrogen or Argon | Prevents oxidative degradation of the Pd(0) catalyst and phosphine ligands. |
| Temperature | 90-100 °C | Sufficient to drive the reaction without excessive thermal decomposition of reagents. |
Part 4: Visual Guides
Core Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Side Reaction Pathways
Caption: Major side reaction pathways competing with the main Suzuki coupling.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Singleton, D. A., et al. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rudolph, M., et al. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (2022). US20220380321A1 - Process for the preparation of biphenylamines.
-
Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Retrieved from [Link]
- Google Patents. (2019). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (2020). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Chirality of symmetrically substituted biphenyl. Retrieved from [Link]
- Google Patents. (2014). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
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Technical Support Center: Purification Challenges of Halogenated Biphenyl Compounds
Welcome to the Technical Support Center for the purification of halogenated biphenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these complex molecules. Halogenated biphenyls, including polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), are notorious for their structural diversity and the purification difficulties they present. With 209 possible congeners for both PCBs and PBBs, these compounds often exist as complex mixtures, making the isolation of a single, pure congener a significant analytical undertaking.[1]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may face during your experiments. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your work.
I. Frequently Asked Questions (FAQs)
Q1: Why is the separation of halogenated biphenyl isomers and congeners so challenging?
A1: The primary challenge lies in the subtle structural differences between isomers and congeners. Molecules may have the same number of halogen atoms but differ in their substitution patterns on the biphenyl rings.[1] This leads to very similar physicochemical properties, such as polarity and boiling points, making them difficult to resolve using standard chromatographic techniques. Furthermore, the planarity of the biphenyl rings, which is influenced by the degree of ortho-substitution, plays a crucial role in their interaction with chromatographic stationary phases and their toxicological properties.[2]
Q2: What are the most effective chromatographic techniques for purifying halogenated biphenyls?
A2: For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool, offering significantly increased peak capacity and resolving power compared to single-dimension GC.[3][4][5] This technique uses two columns with different stationary phases to separate co-eluting compounds.[6] For preparative scale purification, a combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC) is often employed. Specialized stationary phases, such as those designed for separating aromatic isomers, can also be highly effective.[7][8]
Q3: My halogenated biphenyl compound appears to be degrading during purification. What could be the cause and how can I prevent it?
A3: Halogenated biphenyls can be susceptible to degradation under certain conditions. Thermal stress during high-temperature gas chromatography can lead to decomposition, forming toxic byproducts like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[9] To mitigate this, use the lowest possible injector and detector temperatures that still allow for good chromatography. Additionally, exposure to certain reactive surfaces or contaminants in the analytical system can catalyze degradation. Ensuring a clean and inert sample path is crucial. For compounds that are particularly labile, techniques that do not require high temperatures, such as HPLC or supercritical fluid chromatography (SFC), may be more suitable.
Q4: How can I effectively remove structurally similar impurities that co-elute with my target compound?
A4: Co-elution is a common problem when dealing with complex mixtures of halogenated biphenyls.[10][11][12] To address this, you can employ several strategies:
-
Method Optimization: Systematically adjust chromatographic parameters such as the mobile phase composition, gradient slope, and column temperature to improve selectivity.[13]
-
Alternative Stationary Phases: Switching to a column with a different selectivity can resolve co-eluting peaks. For example, if you are using a C18 column, a phenyl-hexyl or a biphenyl stationary phase might provide the necessary resolution.[14]
-
Multidimensional Chromatography: As mentioned in Q2, GCxGC is an excellent technique for resolving co-eluting compounds in complex mixtures.[4][6]
II. Troubleshooting Guides
Problem 1: Poor resolution of isomers in reversed-phase HPLC.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Mobile Phase Composition | Systematically vary the organic modifier (e.g., acetonitrile, methanol) and its ratio with water. Consider adding a small percentage of a different solvent to create a ternary mobile phase.[13] | Changing the mobile phase composition alters the polarity and selectivity of the separation, which can significantly impact the resolution of closely related isomers. |
| Suboptimal Column Temperature | Adjust the column temperature. An increase in temperature can improve efficiency and alter selectivity, while a decrease may enhance resolution for some compounds. | Temperature affects the viscosity of the mobile phase and the kinetics of solute partitioning between the mobile and stationary phases. |
| Incorrect Stationary Phase | Switch to a column with a different stationary phase chemistry. Phenyl, biphenyl, or pentafluorophenyl (PFP) phases often provide better selectivity for aromatic compounds than traditional C18 phases.[14][15] | The unique interactions (e.g., π-π interactions) between the aromatic rings of the analytes and these stationary phases can lead to improved separation of isomers. |
Problem 2: Broad or tailing peaks in gas chromatography.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Active Sites in the GC System | Deactivate the injector liner and use a highly inert column. Perform regular maintenance to ensure a clean system. | Active sites, such as exposed silanol groups in the liner or column, can cause irreversible adsorption or strong interactions with the analytes, leading to peak tailing. |
| Incompatible Solvent | Ensure the sample is dissolved in a solvent that is compatible with the stationary phase and has a suitable volatility. | A solvent that is too strong or too weak can affect the focusing of the analyte band at the head of the column, leading to broad peaks. |
| Column Overload | Inject a smaller sample volume or dilute the sample. | Injecting too much sample can saturate the stationary phase, causing peak broadening and tailing. |
Problem 3: Low recovery of the target compound after sample cleanup.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Irreversible Adsorption on Cleanup Sorbent | Test different cleanup sorbents such as silica gel, Florisil, or activated carbon. Optimize the elution solvent to ensure complete recovery of the target compound.[16] | Halogenated biphenyls can adsorb strongly to certain materials. The choice of sorbent and elution solvent is critical to ensure that the target compound is effectively eluted while impurities are retained. |
| Analyte Volatility | If using evaporation steps for solvent exchange or concentration, perform them at low temperatures and under a gentle stream of nitrogen.[17] | Some lower halogenated biphenyls can be volatile and may be lost during aggressive solvent evaporation steps. |
| Incomplete Extraction from the Sample Matrix | Optimize the extraction method. For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction may be necessary. For liquid samples, ensure proper partitioning between the aqueous and organic phases.[18][19] | The efficiency of the initial extraction from the sample matrix is crucial for overall recovery. The chosen method must be robust enough to overcome matrix effects. |
III. Experimental Protocols & Workflows
Protocol 1: General Cleanup of Halogenated Biphenyls using Activated Carbon Chromatography
Activated carbon is effective for removing organic contaminants and can be used as a cleanup step in the purification of halogenated biphenyls.[20][21][22][23]
Steps:
-
Prepare the Activated Carbon Column: Slurry pack a glass column with activated carbon in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude sample extract in a minimal amount of the same non-polar solvent and load it onto the column.
-
Elution: Elute the column with the non-polar solvent to collect the halogenated biphenyl fraction. Polar impurities will be retained on the activated carbon.
-
Fraction Collection and Analysis: Collect fractions and analyze them by GC or HPLC to determine the purity of the target compound.
Workflow Diagram: Troubleshooting Co-elution in HPLC
Caption: A logical workflow for systematically troubleshooting co-eluting peaks in HPLC.
IV. Data Presentation
Table 1: Comparison of GC Columns for PCB Congener Separation
The choice of GC column is critical for achieving good separation of PCB congeners. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) has been shown to resolve a high number of congeners.[24]
| Column Combination (1st dim. / 2nd dim.) | Number of Resolved Congeners (out of 209) | Key Separations Achieved | Reference |
| DB-1 / HT-8 | Not specified as optimal | - | [24] |
| DB-XLB / HT-8 | Not specified as optimal | - | [24] |
| DB-XLB / BPX-50 | Not specified as optimal | - | [24] |
| HT-8 / BPX-50 | 192 | Separation of 12 toxic dioxin-like congeners and 7 EU marker PCBs from interferences.[24] | [24] |
This table highlights the superior performance of the HT-8/BPX-50 column set for the comprehensive separation of PCB congeners.[24]
V. Concluding Remarks
The purification of halogenated biphenyl compounds presents a formidable challenge to analytical scientists. However, a systematic approach to troubleshooting, combined with an understanding of the underlying chemical principles and the use of advanced analytical techniques, can lead to successful isolation of these complex molecules. This guide provides a starting point for addressing common purification issues. For particularly challenging separations, consulting with an expert in the field is always recommended.
References
- Halogenated Biphenyls. (n.d.). Google Cloud.
- ACTIVATED CARBON SYSTEMS FOR PCB REMOVAL. (n.d.). Carbtrol.
- Hajslova, J., Kocourek, V., & Pulkrabova, J. (2012). Implementation of comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry for the simultaneous determination of halogenated contaminants and polycyclic aromatic hydrocarbons in fish.Analytical and Bioanalytical Chemistry, 403(9), 2643–2654.
- Method 1628 Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. (2021). U.S. Environmental Protection Agency.
- A Simple Extraction Method for Polychlorinated Biphenyls in Sediment with Fast Analysis by Gas Chromatography— Time-of-Flight. (n.d.). LECO Corporation.
- Parkinson, A., Safe, S., Robertson, L. W., Thomas, P. E., Ryan, D. E., Reik, L. M., & Levin, W. (1983). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity.Journal of Biological Chemistry, 258(9), 5967–5976.
- Activated Carbon Systems for PCB Removal. (n.d.). Thomasnet.
- Polychlorinated Biphenyls (PCBs) in Water. (2022). Gov.bc.ca.
- Marmarelli, J. (n.d.). Why Activated Carbon Makes Sense for PCB Remediation. TIGG Corporation.
- Multidimensional Gas Chromatography. (n.d.). Agilent.
- How do mixed-bed and carbon filters work in PCB cleaning systems? (n.d.). Quora.
- Optimization of HPLC methods. (n.d.). True Geometry's Blog.
- Multidimensional Gas Chromatography: Benefits and Considerations for Current and Prospective Users. (2022). LCGC International.
- Multidimensional Chromatography. (n.d.). National Institute of Standards and Technology.
- Focant, J. F., Eppe, G., Scippo, M. L., Massart, D. L., & De Pauw, E. (2004). Improved separation of the 209 polychlorinated biphenyl congeners using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry.Journal of Chromatography A, 1040(2), 239–248.
- Regalado, E. L., Welch, C. J., & Makarov, A. A. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.Journal of Pharmaceutical and Biomedical Analysis, 175, 112762.
- Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment - HPLC. (n.d.). VWR.
- Chromatographic Co-elution Chromatography. (n.d.). ResearchGate.
- Aobadai, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials.Chemical Science, 11(2), 437-444.
- Aobadai, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.Chemical Science, 11(2), 437-444.
- 7. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal studies of chlorinated and mixed halogenated biphenyls.Newcastle University.
- Szabelska-Beręsewicz, A., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis.Molecules, 26(7), 1953.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2023). Axion Labs.
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Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
Welcome to the technical support guide for optimizing cross-coupling reactions with the sterically hindered and electronically complex substrate, 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine. This document is designed for researchers, chemists, and drug development professionals who are looking to functionalize this molecule, particularly at the challenging C-Cl bond. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the complexities of this transformation and achieve high-yielding, clean reactions.
The unique architecture of this substrate—featuring a deactivated aryl chloride, a potentially coordinating amine, and an electron-withdrawing trifluoromethyl group—presents a specific set of challenges. This guide will address these issues directly in a question-and-answer format, explaining the causality behind experimental choices to build a robust, self-validating protocol.
Section 1: Understanding the Substrate's Reactivity Profile
Before diving into troubleshooting, it is crucial to understand the inherent chemical properties of this compound that influence its behavior in palladium-catalyzed cross-coupling reactions.
-
The Aryl Chloride (C-Cl): The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. This makes the initial, rate-limiting oxidative addition step to the Pd(0) catalyst center thermodynamically and kinetically challenging.[1][2][3] Success hinges on using highly active catalyst systems capable of breaking this bond.
-
The Amine Group (-NH₂): The primary amine is a nucleophilic functional group and a potential ligand for the palladium catalyst. This can lead to catalyst inhibition or undesired side reactions. Its electron-donating nature slightly counteracts the deactivation of the ring for oxidative addition but also introduces potential complications.
-
The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group on the adjacent phenyl ring, the -CF₃ group influences the overall electronic properties of the molecule. While its effect on the C-Cl bond is indirect, it can impact the stability of intermediates and potentially open pathways for side reactions like hydrodehalogenation, especially in the presence of trace water.[4][5]
Section 2: General Workflow for Reaction Optimization
A systematic approach is key to efficiently optimizing any cross-coupling reaction. The following workflow provides a logical progression from initial catalyst screening to fine-tuning reaction parameters for yield and purity.
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when performing cross-coupling reactions with this compound.
Catalyst and Ligand Selection
Q1: My reaction shows no conversion. What is the best initial catalyst system for activating this challenging C-Cl bond?
A1: The inertness of the aryl chloride is the primary hurdle. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must use a more robust system designed for C-Cl bond activation. We recommend screening a few catalyst systems from two main classes:
-
Bulky, Electron-Rich Biarylphosphine Ligands (Buchwald Ligands): These are the gold standard for challenging couplings. Their steric bulk promotes the formation of a monoligated, highly reactive LPd(0) species, while their electron-rich nature facilitates the oxidative addition step.[6][7]
-
Top Choices: SPhos, RuPhos, and XPhos.
-
Palladium Source: Use air-stable precatalysts like G3 or G4 palladacycles, or generate the catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂.[8]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes. They are particularly effective for activating aryl chlorides.[9]
-
Top Choices: IPr, SImes.
-
Palladium Source: Use pre-formed [Pd(NHC)] complexes for reliability.
-
Senior Scientist Tip: Start your screen with a palladacycle like SPhos Pd G3. These precatalysts are highly reliable and activate rapidly under basic conditions, providing a consistent starting point for optimization.[10]
Q2: I'm observing significant formation of palladium black, and the reaction stalls. How can I improve catalyst stability?
A2: Palladium black formation indicates that the Pd(0) catalyst is aggregating and precipitating out of solution, effectively killing the catalytic cycle. This is often caused by ligand degradation or an insufficient ligand-to-palladium ratio.
-
Ensure an Inert Atmosphere: Rigorously degas your solvent (e.g., by sparging with argon for 15-30 minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. Oxygen can degrade phosphine ligands.
-
Check Ligand-to-Metal Ratio: If you are generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), ensure the correct ligand-to-Pd ratio. For monodentate ligands like the Buchwald type, a ratio of 2:1 (L:Pd) is standard.
-
Use Pre-formed Catalysts: Palladacycles or other well-defined precatalysts are often more stable and less prone to decomposition than catalysts generated in situ.
-
Solvent Choice: The solvent plays a critical role in stabilizing the catalytic species.[11][12] Non-polar aromatic solvents like toluene or ethereal solvents like dioxane are generally good starting points.
Reaction Conditions (Base, Solvent, Temperature)
Q3: For a Suzuki-Miyaura coupling, what is the best base to use with this substrate?
A3: The base in a Suzuki coupling serves to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[13] The choice of base is critical and can significantly impact yield.
-
Initial Recommendation: Start with a moderately strong inorganic base like K₃PO₄ or K₂CO₃ .[14] These are generally effective and tolerate a wide range of functional groups.
-
Stronger Bases: For very sluggish reactions, a stronger base like Cs₂CO₃ can be beneficial.
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can sometimes promote triflate hydrolysis if a triflate coupling partner is used and may lead to other side reactions.[15]
Senior Scientist Tip: Always use finely powdered base and ensure good stirring. The reaction is often heterogeneous, and efficient mixing is crucial for consistent results. The rate of agitation can severely impact the rate of aminations as the high density of inorganic bases will sink to the bottom of the reaction vessel.[10]
Q4: I am attempting a Buchwald-Hartwig amination to couple a new amine at the C-Cl position. Which base is most suitable?
A4: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for reductive elimination.[2][16]
-
Primary Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[10] It is strong enough to deprotonate a wide range of amines.
-
Alternative Strong Bases: If your substrate is sensitive to NaOtBu, other strong bases like Lithium bis(trimethylsilyl)amide (LHMDS) can be used.
-
Weaker Bases: Weaker inorganic bases like K₂CO₃ are generally not strong enough for the efficient amination of unactivated aryl chlorides.[17]
Q5: How does my choice of solvent impact the reaction?
A5: The solvent is a critical, often underestimated, parameter. It influences catalyst solubility, stability, and the overall reaction rate and selectivity.[11][12][18]
-
General Purpose Solvents: Toluene , dioxane , and CPME (cyclopentyl methyl ether) are excellent starting points. They have relatively high boiling points, allowing for a good temperature range, and are compatible with most catalyst systems.
-
Protic vs. Aprotic: For most palladium cross-couplings, polar aprotic solvents are preferred. While small amounts of water can sometimes be beneficial in Suzuki reactions (often used as a co-solvent with the base), excess water can lead to protodeboronation of the boronic acid or hydrodehalogenation of the aryl chloride.[4][15][19]
-
Solvent Effects on Selectivity: In some complex molecules, the solvent can influence which site reacts. For instance, in chloroaryl triflates, polar solvents like DMF can favor reaction at the triflate, while nonpolar solvents like toluene favor reaction at the chloride.[18] While not directly applicable here, it highlights the power of the solvent to direct reactivity.
Side Reactions and Impurities
Q6: I'm seeing a significant amount of the dehalogenated side product, 3'-(trifluoromethyl)biphenyl-3-amine. What causes this and how can I stop it?
A6: This side product arises from hydrodehalogenation , where the chlorine atom is replaced by a hydrogen. This is a common side reaction, especially with electron-rich aryl halides or when using highly active catalysts.
-
Primary Cause: The presence of a hydride source. This can be trace water in the solvent or base, or even the amine or phosphine ligand itself under certain conditions.[4][5]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Thoroughly dry your solvents and use a fresh, high-purity base.
-
Optimize the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands (e.g., switching from an SPhos to an NHC ligand) may solve the problem.
-
Lower the Temperature: This side reaction can sometimes be suppressed by running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Check Reagent Purity: Ensure your starting material and coupling partners are pure.
-
Q7: In my Suzuki reaction, I'm getting a lot of biaryl homocoupling from my boronic acid. How do I prevent this?
A7: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can promote an alternative catalytic cycle.
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas before adding the catalyst.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon for the entire duration.
-
Use Boronate Esters: Pinacol boronate esters are often more stable and less prone to homocoupling and protodeboronation than the corresponding boronic acids.[19]
-
Product Purification
Q8: My final product is proving difficult to purify from the reaction mixture. What are some effective strategies?
A8: Purifying complex, functionalized biphenylamines can be challenging due to their polarity and potential to streak on silica gel.
-
Acid-Base Extraction: Take advantage of the basic amine functionality. During the aqueous workup, you can acidify the aqueous layer (e.g., with 1M HCl) to protonate your product, making it water-soluble. Wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-basic organic impurities. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate your product and extract it back into an organic solvent.[20]
-
Column Chromatography:
-
Standard Silica Gel: If streaking is an issue, try adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your eluent system.
-
Amine-Functionalized Silica: For very basic compounds, using a specialized amine-functionalized silica phase can provide much better peak shape and separation.[21]
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity on a large scale.[22][23] Screen various solvent/anti-solvent systems (e.g., heptane/ethyl acetate, methanol/water) to find suitable conditions.
Section 4: Recommended Starting Protocols
The following are detailed, step-by-step starting protocols for two common cross-coupling reactions. These should be considered starting points for further optimization based on your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
SPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Toluene, anhydrous and degassed (0.1 M concentration)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vessel with a septum and evacuate and backfill with argon three times.
-
Add the SPhos Pd G3 catalyst under a positive flow of argon.
-
Add the degassed toluene via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LCMS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst residue.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization as described in Section 3.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene, anhydrous and degassed (0.1 M concentration)
Procedure:
-
Caution: NaOtBu is highly reactive and moisture-sensitive. All additions should be done in a glovebox or under a strong counter-flow of inert gas.
-
To an oven-dried reaction vessel in a glovebox, add NaOtBu and the RuPhos Pd G3 catalyst.
-
Add this compound and a magnetic stir bar.
-
Seal the vessel, remove from the glovebox, and add the degassed toluene via syringe, followed by the secondary amine.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using the methods described in Section 3.
Section 5: Summary of Recommended Starting Conditions
The table below provides a quick reference for initial reaction conditions. Optimization is almost always necessary.
| Reaction Type | Recommended Catalyst (mol%) | Recommended Ligand | Recommended Base (equiv) | Recommended Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2%) | SPhos or RuPhos (2-4%) | K₃PO₄ (3.0) | Toluene or Dioxane | 80-110 |
| Buchwald-Hartwig | Pd(OAc)₂ (1-2%) | RuPhos or XPhos (2-4%) | NaOtBu (1.5) | Toluene or CPME | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | (None required) | Et₃N / CuI (cat.) | THF or Dioxane | 60-80 |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tol)₃ (4-10%) | Et₃N or K₂CO₃ (2.0) | DMF or Dioxane | 100-120 |
References
-
Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link][11][12][24]
-
Cioffi, C. L. et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link][18]
-
Haibach, M. C. et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. [Link][6][25]
-
Singh, R. et al. (2016). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link][1]
-
Szostak, M. et al. (2017). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. [Link][9]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][17]
-
Organic Chemistry Division. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link][8]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link][2]
-
Google Patents. (n.d.). Process for purifying biphenyl. [22]
-
Gary, J. B. et al. (2011). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. National Center for Biotechnology Information. [Link][14]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link][3]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][13]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][7]
-
Anderson, C. E. (n.d.). Tools for Purifying the Product. ResearchGate. [Link][23]
-
Pearson, D. L. et al. (2015). Triflate-Selective Suzuki Cross-Coupling of Chloro-Arenesulfonates. ChemInform. [Link][15]
-
Ben-David, Y. et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science. [Link][4][5]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link][21]
-
How to purify Amine? Grad student asked me. (2022). YouTube. [Link][20]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Removal of palladium catalyst from 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine product
A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Palladium Catalyst from 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine and Related Compounds.
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this comprehensive guide to address the critical challenge of removing residual palladium from your active pharmaceutical ingredients (APIs). This resource is structured to provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding palladium removal.
Q1: Why is it crucial to remove palladium from my API?
Palladium catalysts, while essential for efficient cross-coupling reactions like Suzuki-Miyaura, are toxic and must be removed to meet stringent regulatory limits.[1][2] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict limits on the permitted daily exposure (PDE) for palladium in drug products.[2][3] For oral medications, the limit is typically 10 ppm, which translates to a maximum daily intake of 100 µg of palladium.[2] Failure to meet these limits will prevent regulatory approval of your drug candidate.
Q2: What are the common methods for palladium removal?
Traditional methods include chromatography, activated carbon treatment, extraction, distillation, and recrystallization.[1][4] However, these methods can be non-selective and may lead to significant loss of your valuable API.[1] Modern approaches often utilize metal scavengers, which are materials designed to selectively bind to and remove metal impurities from solution.[1][4]
Q3: What are palladium scavengers and how do they work?
Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with ligands that have a high affinity for palladium.[4][5] These ligands, such as thiols, amines, or triazines, chelate the palladium, effectively removing it from the reaction mixture.[5][6] The solid support allows for easy removal of the scavenger-palladium complex by filtration.[4]
Q4: How do I choose the right scavenger for my specific product?
The choice of scavenger is system-dependent and can be influenced by factors such as the solvent, temperature, and the structure of your API.[5] A screening study is often the most effective way to identify the optimal scavenger for your process.[3] Many suppliers offer screening kits with a variety of scavengers to facilitate this process.
Troubleshooting Guide
This section provides solutions to common problems encountered during palladium removal.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| High residual palladium levels after scavenger treatment. | 1. Incorrect scavenger selection: The chosen scavenger may not have a high affinity for the specific palladium species in your reaction mixture. 2. Insufficient scavenger amount: The amount of scavenger used may be too low to capture all the palladium. 3. Suboptimal reaction conditions: Temperature and time can significantly impact scavenger efficiency.[7] 4. Palladium species: The oxidation state and coordination sphere of the palladium can affect its removal.[5] | 1. Screen multiple scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine, TMT) to find the most effective one for your system.[5] 2. Increase scavenger loading: Gradually increase the equivalents of scavenger relative to the initial palladium concentration. A typical starting point is 5 equivalents.[8] 3. Optimize conditions: Investigate the effect of temperature (e.g., room temperature vs. elevated temperature) and reaction time on scavenging efficiency.[7] 4. Consider a pre-treatment step: Sometimes, adding a reducing or oxidizing agent can convert the palladium to a more easily scavenged form. |
| Significant loss of API during the scavenging process. | 1. Non-specific binding: The scavenger may be binding to your API in addition to the palladium. 2. API precipitation: Changes in the reaction mixture upon adding the scavenger could cause your product to precipitate. | 1. Choose a more selective scavenger: Scavengers with high selectivity for palladium over the API are crucial.[5] Look for scavengers with minimal non-specific binding properties. 2. Adjust solvent system: Ensure your API remains fully dissolved throughout the scavenging process. You may need to use a different solvent or increase the solvent volume. |
| Difficulty filtering the scavenger after treatment. | 1. Fine scavenger particles: Some scavengers have a small particle size that can clog filter paper. 2. Swelling of polymer-based scavengers: Some polymer-based scavengers can swell in certain solvents, making filtration difficult. | 1. Use a filter aid: Adding a layer of a filter aid like Celite® can help prevent clogging. 2. Consider cartridge-based scavengers: Many scavengers are available in pre-packed cartridges that allow for easy flow-through purification, eliminating the need for traditional filtration.[9][10] 3. Select a non-swelling scavenger: Opt for silica-based scavengers or macroporous polymer scavengers that exhibit minimal swelling.[6] |
| Inconsistent palladium removal results. | 1. Incomplete reaction work-up: Residual reagents or byproducts from the coupling reaction may interfere with the scavenger. 2. Variability in palladium speciation: The nature of the palladium species may differ between batches.[5] | 1. Perform a thorough aqueous wash: Before adding the scavenger, wash the organic layer with water or a mild aqueous solution to remove any water-soluble impurities. 2. Standardize the work-up procedure: Ensure a consistent work-up protocol for all batches to minimize variability in the palladium species present. |
Experimental Protocols & Workflows
Here are detailed protocols for common palladium removal techniques.
Protocol 1: Batch Scavenging with Functionalized Silica
This protocol is a general guideline for using a loose, solid-supported scavenger in a batch-wise fashion.
Materials:
-
Crude this compound solution in an organic solvent (e.g., Toluene, Ethyl Acetate).
-
Selected palladium scavenger (e.g., SiliaMetS® Thiol, Quadrasil® MP).
-
Inert gas (Nitrogen or Argon).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel, filter paper, filter flask).
-
Filter aid (e.g., Celite®).
Procedure:
-
Preparation: Ensure the crude product is fully dissolved in a suitable organic solvent. If necessary, perform an aqueous wash to remove any water-soluble impurities.
-
Scavenger Addition: Under an inert atmosphere, add the selected palladium scavenger to the solution. A typical starting amount is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a predetermined time. A typical starting point is 2-4 hours. The optimal time should be determined through small-scale experiments.[10]
-
Monitoring: The progress of the scavenging can often be visually monitored by a color change in the solution (from dark to colorless) or the scavenger itself becoming colored.[10][11] For quantitative analysis, take small aliquots of the solution at different time points, filter, and analyze for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]
-
Filtration: Once the scavenging is complete, cool the mixture to room temperature if heated. Prepare a filtration setup with a pad of filter aid (e.g., Celite®) on top of the filter paper.
-
Product Recovery: Filter the mixture through the prepared filter pad to remove the scavenger. Wash the scavenger cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Workflow for Scavenger Selection and Optimization
The following diagram illustrates a systematic approach to selecting and optimizing a palladium scavenger for your process.
Caption: Mechanism of palladium removal using a thiol-functionalized scavenger.
References
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues from APIs. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2022). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 26(7), 1853–1904. [Link]
-
Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Biotage. (2014). Metal Scavenger User Guide. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
Sources
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- 11. spinchem.com [spinchem.com]
Instability of boronic acids in Suzuki reactions with electron-deficient anilines
Topic: Navigating the Instability of Boronic Acids in Suzuki Reactions with Electron-Deficient Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when dealing with the inherent instability of boronic acid coupling partners in the presence of electron-deficient anilines. This resource provides in-depth troubleshooting advice, detailed protocols, and a foundational understanding of the competing chemical pathways that can lead to low yields and reaction failure.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Here we address the most common issues encountered in the lab.
Q1: My Suzuki coupling with an electron-deficient aniline is giving very low yield, and I see significant amounts of the protodeboronated arene from my boronic acid. What's happening?
A1: This is a classic sign of boronic acid decomposition competing with the desired cross-coupling reaction. Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction, especially under the basic conditions required for Suzuki coupling.[1][2][3] Electron-deficient boronic acids are particularly susceptible to this pathway.[4][5] The slow oxidative addition of the palladium catalyst to the electron-deficient aniline can leave the boronic acid exposed to these degradation pathways for longer periods, exacerbating the problem.
Q2: I'm using a standard boronic acid. Should I switch to a boronic ester or another derivative?
A2: Yes, this is often the most effective first step. Boronic acids are frequently unstable and can dehydrate to form cyclic boroxine trimers, complicating stoichiometry.[6][7] Using more stable derivatives is highly recommended.[8]
-
Pinacol Boronic Esters: These are more stable to chromatography and less prone to protodeboronation than free boronic acids.[3][8][9]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that slowly release the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[10][11]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable to storage and chromatography.[12][13] They are designed for a "slow-release" strategy, where the active boronic acid is gradually liberated in situ, which is ideal for coupling with challenging partners.[12][13][14]
-
Diethanolamine (DABO) Boronates: These are air- and water-stable complexes that can often be used directly in Suzuki reactions with a protic co-solvent, providing an operationally simple alternative.[6][15]
Q3: Can I just change my base or solvent to fix the problem?
A3: Adjusting reaction parameters can significantly influence the outcome. The base is not just an activator; its strength and nature can affect the rate of both the desired reaction and the decomposition pathways.[3][16]
-
Base Selection: For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOMe.[17]
-
Solvent System: The presence of water can accelerate protodeboronation.[2] While some water is often necessary for the hydrolysis of boronate esters and for efficient transmetalation, using strictly anhydrous conditions can sometimes suppress this side reaction.[5] Aprotic polar solvents like dioxane or THF are common, often with a small amount of water.[17]
Q4: My reaction is still failing even after switching to a pinacol ester. What catalyst system should I use for an electron-deficient aniline?
A4: The coupling of electron-deficient electrophiles like some anilines requires a highly active catalyst system to ensure the rate of oxidative addition is fast.[18][19] Modern catalyst systems are designed to accelerate the key steps of the catalytic cycle.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands. Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are industry standards for challenging couplings as they promote both fast oxidative addition and reductive elimination.[5][17]
-
Palladium Precatalysts: Instead of traditional sources like Pd(PPh₃)₄, use modern precatalysts (e.g., XPhos Pd G3 or G4). These are air-stable complexes that rapidly generate the active Pd(0) species in situ, ensuring the catalytic cycle starts quickly, allowing the cross-coupling to outcompete boronic acid decomposition.[5][20]
Section 2: The Science Behind the Instability - Core Concepts
To effectively troubleshoot, it's crucial to understand the underlying chemical mechanisms. The desired productive pathway (the Suzuki catalytic cycle) is in a kinetic competition with destructive side reactions.
The Suzuki-Miyaura Catalytic Cycle
The productive reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electron-deficient aniline, forming a Pd(II) complex. This step can be slow for electron-deficient partners.[18]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[11]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[18]
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle
Competing Decomposition Pathways
Two primary side reactions plague unstable boronic acids:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, resulting in the formation of an Ar-H compound from the Ar-B(OH)₂ starting material.[1][21] This reaction is irreversible and represents a direct loss of your valuable coupling partner. It can be catalyzed by both acid and, more relevant to Suzuki conditions, base.[1][3][16] The base-catalyzed mechanism involves the formation of the boronate anion, which can then undergo C-B bond cleavage.[16]
-
Oxidation: Boronic acids are susceptible to oxidation, which converts the boronic acid into a phenol (Ar-OH).[3][7] This can be caused by dissolved oxygen in the reaction mixture or by peroxide impurities in ethereal solvents like THF or dioxane.[3]
Caption: Fig 2. Competing Reaction Pathways
Section 3: In-Depth Troubleshooting and Optimization Protocols
When facing a challenging Suzuki coupling, a systematic approach is key. The goal is to maximize the rate of the productive catalytic cycle relative to the rate of decomposition.
Strategy 1: The "Slow-Release" Approach
This is the most robust strategy for dealing with inherently unstable boronic acids.[14] By using a stable precursor that slowly hydrolyzes to release the boronic acid, the instantaneous concentration of the unstable species is kept very low, minimizing decomposition while still allowing for efficient transmetalation.[10][14][22]
| Boronic Acid Surrogate | Key Advantages | Typical Conditions for Use |
| MIDA Boronates | Exceptionally bench-stable; compatible with chromatography; predictable slow release.[12][13] | K₃PO₄, dioxane/H₂O, 60-100 °C.[13] |
| Organotrifluoroborates | Crystalline, air-stable solids; slow hydrolysis under basic conditions.[10][11] | Cs₂CO₃, THF/H₂O, 55-80 °C.[22] |
| Pinacol Boronic Esters | Good stability improvement over boronic acids; widely available.[8][9] | Requires aqueous base (e.g., K₂CO₃, K₃PO₄) for hydrolysis prior to transmetalation.[3] |
| DABO Boronates | Air- and water-stable crystalline solids; operationally simple.[6] | Can be used directly with a protic co-solvent to facilitate hydrolysis.[6] |
Protocol 3.1: General Procedure for Suzuki Coupling Using the Slow-Release MIDA Boronate Strategy
This protocol is adapted for a challenging coupling between an electron-deficient aryl chloride and an unstable boronic acid derivative.
Materials:
-
Electron-deficient Aryl Chloride (1.0 equiv)
-
MIDA Boronate (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox or under a positive pressure of argon, add the aryl chloride (e.g., 0.5 mmol), MIDA boronate (0.6 mmol), K₃PO₄ (1.5 mmol), and XPhos Pd G3 precatalyst (0.01 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[17]
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 5:1 ratio to achieve a final concentration of ~0.2 M with respect to the aryl chloride.[13] The solvent mixture should be rigorously degassed by sparging with argon for 20-30 minutes prior to use.
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox (if used) and place in a preheated oil bath or heating block set to 80-100 °C.
-
Stirring: Stir the reaction mixture vigorously. Insufficient stirring can lead to poor mixing and lower yields, especially with heterogeneous mixtures.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by LC-MS or GC-MS. The reaction may take anywhere from 3 to 24 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Strategy 2: Catalyst and Condition Optimization
If a slow-release strategy is not feasible, optimizing the catalyst system and reaction conditions is critical to accelerate the coupling past the point of decomposition.
Troubleshooting Decision Tree:
Caption: Fig 3. Troubleshooting Workflow
Protocol 3.2: Preparation of a Diethanolamine (DABO) Boronate Adduct for Enhanced Stability
If you must start from an unstable boronic acid, converting it to a stable, storable solid can greatly improve reproducibility.
Materials:
-
Unstable Boronic Acid (1.0 equiv)
-
Diethanolamine (1.05 equiv)
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolution: In a flask, dissolve the boronic acid in a minimal amount of DCM at room temperature.[17]
-
Addition: While stirring, add the diethanolamine dropwise.[6][17]
-
Precipitation: A white solid should precipitate from the solution. Continue stirring for 15-30 minutes to ensure complete formation.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold DCM and dry under vacuum. This stable DABO boronate can now be stored and used directly in Suzuki coupling reactions, typically with a protic co-solvent like water or methanol to facilitate the release of the active boronic acid in situ.[6]
Section 4: Conclusion
The successful Suzuki-Miyaura coupling of electron-deficient anilines with unstable boronic acids is a common challenge in medicinal and materials chemistry. Reaction failure is often not due to the aniline partner itself, but rather the decomposition of the boronic acid nucleophile, which is kinetically outcompeted by a slow catalytic cycle. By understanding the fundamental principles of boronic acid instability—namely protodeboronation and oxidation—researchers can make informed decisions. Employing stable boronic acid surrogates like MIDA boronates or organotrifluoroborates via a "slow-release" strategy is the most powerful approach. Alternatively, accelerating the productive catalytic cycle through the use of modern, highly active palladium precatalysts and bulky, electron-rich ligands can allow the desired coupling to win the kinetic race against decomposition.
References
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (2022). ResearchGate. [Link]
-
what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling? (2024). HZPT. [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. (2015). Semantic Scholar. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). Royal Society of Chemistry. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters. [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (n.d.). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]
-
Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent. (n.d.). The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (n.d.). MDPI. [Link]
-
Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). Journal of Organic Chemistry. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Overcoming steric hindrance in the synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this sterically hindered biaryl synthesis. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our aim is to not only provide solutions but also to explain the underlying chemical principles to empower your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: The synthesis of this particular biaryl is challenging due to significant steric hindrance around the coupling site. The ortho-chloro and ortho-amino substituents on the aniline ring create a congested environment that can impede key steps in the catalytic cycle. When facing low yields, a systematic approach to troubleshooting is crucial.
Initial Checks:
-
Inert Atmosphere and Reagent Purity: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium black and promote undesirable side reactions like the homocoupling of your boronic acid.[1][2] Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use fresh, high-purity starting materials, as impurities can poison the catalyst.
-
Boronic Acid/Ester Stability: 3-(Trifluoromethyl)phenylboronic acid, like many boronic acids, can be susceptible to protodeboronation, especially at elevated temperatures. It is advisable to use freshly opened or purified boronic acid. For enhanced stability, consider using its corresponding pinacol ester or trifluoroborate salt.
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands can oxidize over time, which can inhibit the catalytic cycle.
Logical Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues in this sterically hindered Suzuki-Miyaura coupling.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Q2: The steric hindrance from the ortho-chloro and ortho-amino groups seems to be the main issue. How can I select the right catalyst and ligand to overcome this?
A2: This is the most critical aspect of this synthesis. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[3] You need a catalyst system that can facilitate both the oxidative addition to the electron-rich 2-chloro-3-aminobenzene derivative and the subsequent reductive elimination of the bulky biaryl product.
Key Principles for Catalyst Selection:
-
Bulky, Electron-Rich Ligands: These are essential. The bulkiness of the ligand promotes reductive elimination, the final step to release your product and regenerate the catalyst.[2] The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition into the C-Cl bond.
-
Recommended Ligand Classes:
-
Buchwald Biaryl Phosphine Ligands: This class of ligands is specifically designed for challenging cross-couplings. Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can be very effective for coupling unreactive aryl chlorides. PEPPSI-type catalysts are a good option to consider.
-
-
Palladium Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) can improve reaction consistency. These are typically more stable and activate reliably to the active Pd(0) species. For couplings involving unprotected ortho-anilines, CataXCium A Pd G3 has been shown to be particularly effective.[4]
Catalyst/Ligand Recommendation Table:
| Catalyst System Component | Recommended Options | Rationale for Sterically Hindered Coupling |
| Palladium Precatalyst | XPhos Pd G3/G4, SPhos Pd G3/G4, CataXCium A Pd G3 | Air-stable, reliable generation of active Pd(0), integrated bulky ligand. |
| Ligand (if using a generic Pd source like Pd₂(dba)₃) | XPhos, SPhos, RuPhos, BrettPhos | Bulky and electron-rich, promoting both oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step with hindered substrates.[1] |
| Solvent | Dioxane/H₂O, 2-MeTHF, Toluene/H₂O | Aprotic solvents are generally preferred. 2-MeTHF can be a superior alternative to THF.[4] |
Q3: I am observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. What causes these and how can I minimize them?
A3: These side reactions are common in challenging Suzuki couplings and often point to specific issues in the catalytic cycle.
Understanding and Mitigating Side Reactions:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[2]
-
Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere is the primary solution. Reducing the reaction time or temperature, if possible, can also help.
-
-
Dehalogenation (Proto-dehalogenation): This is the replacement of the chlorine atom with a hydrogen atom. It can occur after oxidative addition if the catalytic cycle is stalled and a hydride source (e.g., solvent, base, or impurities) is present.
-
Solution: This often indicates that the reductive elimination step is slow due to steric hindrance. Using bulkier ligands (as discussed in Q2) can accelerate reductive elimination and outcompete the dehalogenation pathway. Ensure your base is not a hydride source.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often catalyzed by residual palladium and can be exacerbated by excess base or water, especially at high temperatures.
-
Solution: Use the boronic acid as fresh as possible. Using a slight excess (1.1-1.5 equivalents) is standard, but a large excess can lead to more side products. Sometimes, a slower addition of the base or using a boronic ester can mitigate this issue.
-
The following diagram illustrates the competition between the desired catalytic cycle and common side reactions.
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Q4: Could the unprotected amino group be interfering with the reaction? Should I consider protecting it?
A4: Yes, the free amino group can indeed cause issues. It can act as a ligand and coordinate to the palladium center, which may inhibit catalytic activity.[5] While recent advancements have developed catalyst systems that are tolerant of unprotected anilines,[4] protecting the amino group is a robust strategy if optimization of the direct coupling fails.
Amine Protection Strategy:
-
Choice of Protecting Group: A bulky protecting group can serve a dual purpose: it prevents catalyst inhibition and can also increase the steric hindrance, potentially favoring reductive elimination.
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.
-
Pivaloyl (Piv): A bulkier group that can be more robust. It is typically removed under harsh basic or acidic conditions.
-
-
Experimental Workflow with Protection:
-
Protection: Protect the amino group of your 2-chloro-3-aminobenzene derivative before the coupling reaction.
-
Suzuki-Miyaura Coupling: Perform the coupling on the protected substrate. You may find that the reaction proceeds more cleanly and in higher yield.
-
Deprotection: Remove the protecting group to yield the final product.
-
While this adds two steps to your synthesis, the increased reliability and yield of the key C-C bond formation can often justify the extra effort.
Experimental Protocols
Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This is a starting point protocol and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv.), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF or dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl chloride.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthesis in Organic Chemistry. Retrieved from [Link]
-
Herner, A., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synthesis, 2011(07), 1045-1054. [Link]
-
Herner, A., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-chloro-4'-(trifluoromethyl)biphenyl-3-amine. Retrieved from [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
-
MacInnis, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Jinan Enlighten Biotechnology Co ltd. (2020). Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Gallego, D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
ResearchGate. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Retrieved from [Link]
-
Mokoena, N. R., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry. [Link]
Sources
Improving solubility of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine for reactions
Welcome to the technical support guide for 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that achieving optimal solubility is critical for reaction efficiency, yield, and reproducibility. This guide provides in-depth, field-proven insights and troubleshooting protocols to address common solubility challenges encountered during experimentation.
Part 1: Frequently Asked Questions - Understanding the Molecule's Profile
This section addresses fundamental questions regarding the physicochemical properties of this compound that govern its solubility.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility behavior of this molecule is a complex interplay of four distinct structural motifs:
-
Biphenyl Core: The foundation of the molecule is a non-polar, hydrophobic biphenyl system (C₁₂H₁₀).[1][2] This large aromatic structure promotes solubility in non-polar organic solvents like toluene and hexane through van der Waals forces and potential π-π stacking interactions with aromatic solvents.[3]
-
Amino Group (-NH₂): As a primary amine, the -NH₂ group introduces polarity and the capacity for hydrogen bonding.[4] This allows it to interact with polar protic solvents (e.g., methanol, ethanol) and act as a hydrogen bond acceptor with various solvents.[3][5]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a strong electron-withdrawing group that is also highly lipophilic (fat-soluble). Its presence significantly increases the molecule's overall hydrophobicity and compatibility with non-polar and fluorinated solvents.[3]
-
Chlorine Atom (-Cl): The chloro-substituent further enhances the molecule's lipophilicity and contributes to favorable interactions with halogenated solvents like dichloromethane (DCM) and chloroform.[3]
Collectively, these features create a molecule with significant non-polar character but with a polar functional group, leading to nuanced solubility that is highly dependent on the chosen solvent system.
Q2: What is the general, expected solubility profile of this compound?
A2: Based on its structure, the compound is expected to be poorly soluble in water.[1][2][6] Its solubility in organic solvents is moderate to good, depending on the solvent's polarity and nature. The profile can be summarized as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility. The amine group's hydrogen bonding capability aids dissolution, but the large hydrophobic backbone limits high concentrations.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): Good to excellent solubility. These solvents effectively solvate both the polar amine group and the non-polar biphenyl core.[3]
-
Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): Good solubility, driven by favorable π-π stacking interactions between the solvent and the biphenyl rings.[3]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility, aided by the presence of the chlorine atom and the overall lipophilic nature.[3]
-
Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): Moderate solubility. While the molecule is largely hydrophobic, the amine group's polarity can limit miscibility.
Part 2: Troubleshooting and Experimental Protocols
This section provides actionable workflows and step-by-step guides for systematically improving the solubility of the target compound for your specific reaction.
Scenario: My compound, this compound, is not dissolving sufficiently in my chosen reaction solvent at room temperature.
This is a common issue, particularly in cross-coupling reactions where solvent choice is dictated by catalytic cycle requirements. The following workflow provides a logical progression for troubleshooting.
Caption: Decision logic for using the free base vs. its salt form.
References
-
Solubility of Things. (n.d.). Biphenyl. Retrieved from [Link]
-
Wikipedia. (2023). Biphenyl. Retrieved from [Link]
-
AIP Publishing. (1937). The Solubility of Biphenyl in Non-Polar Solvents. Retrieved from [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Retrieved from [Link]
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]
-
Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
-
BYJU'S. (n.d.). Amines. Retrieved from [Link]
-
Grokipedia. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]
Sources
Technical Support Center: A Guide to Preventing Dehalogenation in Palladium-Catalyzed Reactions of Chlorinated Biphenyls
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. This guide is designed to provide expert advice and actionable troubleshooting strategies for a common and often frustrating side reaction: the dehalogenation of chlorinated biphenyls and other aryl chlorides. Our goal is to empower you with the knowledge to optimize your reactions, maximize yields of your desired products, and accelerate your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding dehalogenation.
Q1: What is dehalogenation in the context of palladium-catalyzed reactions?
A1: Dehalogenation is an undesired side reaction where the chlorine atom on your biphenyl starting material is replaced by a hydrogen atom. This leads to the formation of a biphenyl byproduct that lacks the chlorine atom, reducing the overall yield of your intended cross-coupled product and complicating the purification process.[1] This process is more specifically referred to as hydrodehalogenation, as a hydrogen atom is sourced from the reaction medium.
Q2: What are the primary causes of this unwanted dehalogenation?
A2: Dehalogenation is typically caused by the formation of palladium hydride (Pd-H) species in the catalytic cycle.[2][3] These species can arise from several sources within your reaction mixture, including:
-
Solvents: Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) or even residual water can act as hydride sources.[4][5] Some aprotic solvents like DMF can also decompose to provide hydrides.[1]
-
Bases: Amine bases or alkoxides can contribute to the formation of Pd-H intermediates.[2]
-
Reagents: The organometallic coupling partner (e.g., boronic acids in Suzuki-Miyaura coupling) or its byproducts can sometimes act as a hydride source.
Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, leading to the dehalogenated byproduct.
Q3: How can I quickly determine if dehalogenation is occurring in my reaction?
A3: You can readily detect the presence of the dehalogenated byproduct using standard analytical techniques:[1]
-
Thin-Layer Chromatography (TLC): The dehalogenated product will have a different Rf value compared to your starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are highly effective for identifying and quantifying the dehalogenated byproduct by its mass.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to tackling dehalogenation issues, with specific recommendations and experimental protocols.
Scenario 1: High Levels of Dehalogenation Byproduct Observed
You've run your Suzuki-Miyaura or Buchwald-Hartwig amination of a chlorinated biphenyl and your crude reaction analysis shows a significant peak corresponding to the dehalogenated biphenyl.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center.[6] For challenging substrates like chlorinated biphenyls, which are less reactive than their brominated or iodinated counterparts, the choice of ligand is critical.[7]
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making them faster than the competing dehalogenation pathway.[7][8] Examples include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][8][9]
-
-
Suboptimal Base and Solvent Combination: The base and solvent system can significantly influence the formation of palladium hydride species.
-
Expert Recommendation:
-
Avoid Protic Solvents: If possible, switch from alcoholic or wet solvents to anhydrous aprotic solvents like toluene, dioxane, or THF.[1]
-
Select a Weaker, Non-Nucleophilic Base: Strong alkoxide bases can be problematic. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][9] These are less likely to generate hydride species.
-
-
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.[1]
-
Expert Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable conversion to the desired product. Consider a temperature screen to find the optimal balance. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and with shorter reaction times, potentially reducing dehalogenation.[1]
-
Experimental Protocol: Optimizing Ligand and Base
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add your chlorinated biphenyl (1.0 equiv), boronic acid (1.2 equiv for Suzuki), or amine (1.2 equiv for Buchwald-Hartwig), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the chosen ligand (4-5 mol%).
-
Variable Screening:
-
Vial 1 (Control): Your original reaction conditions.
-
Vial 2: Switch to a bulky, electron-rich ligand like SPhos.
-
Vial 3: Use SPhos and switch the base to K₃PO₄.
-
Vial 4: Use SPhos, K₃PO₄, and switch the solvent to anhydrous toluene.
-
-
Execution: Run the reactions at the previously determined optimal temperature.
-
Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by GC-MS or LC-MS to determine the ratio of desired product to the dehalogenated byproduct.
Data Summary Table:
| Vial | Ligand | Base | Solvent | Desired Product (%) | Dehalogenated Byproduct (%) |
| 1 | Your Original | Your Original | Your Original | (Enter Data) | (Enter Data) |
| 2 | SPhos | Your Original | Your Original | (Enter Data) | (Enter Data) |
| 3 | SPhos | K₃PO₄ | Your Original | (Enter Data) | (Enter Data) |
| 4 | SPhos | K₃PO₄ | Toluene | (Enter Data) | (Enter Data) |
Scenario 2: Inconsistent Reaction Outcomes and Dehalogenation
You are experiencing significant variability between batches, with dehalogenation being a major issue in some runs but not others.
Potential Causes & Solutions:
-
Atmospheric Contamination: The presence of oxygen and moisture can affect the stability and activity of the palladium catalyst, potentially leading to pathways that favor dehalogenation.
-
Reagent Purity: Impurities in solvents, bases, or starting materials can act as hydride donors.
-
In-situ Catalyst Formation Issues: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can be inconsistent.[2][10]
Expert Recommendation:
-
Ensure Rigorous Inert Conditions: Use Schlenk line techniques or a glovebox to assemble your reactions. Thoroughly degas your solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Employ anhydrous solvents and freshly opened or properly stored bases.
-
Consider a Well-Defined Precatalyst: Instead of generating the active catalyst in situ from Pd(OAc)₂ or PdCl₂, use a well-defined Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst that incorporates the ligand (e.g., SPhos G3 Palladacycle). These can provide more consistent results.
Workflow Diagram for Consistent Reaction Setup:
Caption: Workflow for reproducible cross-coupling reactions.
Mechanistic Insight: The Divergence of Pathways
Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates how the desired cross-coupling and the undesired dehalogenation pathways diverge from a common intermediate.
Caption: Catalytic cycles for cross-coupling vs. dehalogenation.
The key to success is to accelerate the steps in the productive cycle (oxidative addition, transmetalation, reductive elimination of Ar-R) so that they outcompete the formation of the Ar-Pd(II)-H intermediate and its subsequent reductive elimination to the dehalogenated product.[4][8][11]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Available from: [Link]
-
Black, S. L., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. DOI:10.1039/C3CC46271D. Available from: [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. DOI:10.1021/jo049722g. Available from: [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]
-
G. A. Molander, et al. (2015). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Catalysis. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
van der Vlugt, J. I. (2016). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 49(9), 1858-1869. Available from: [Link]
-
U.S. Environmental Protection Agency. Learn about Polychlorinated Biphenyls (PCBs). Available from: [Link]
-
Gessner, V. H., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium Hydride-Enabled Hydroalkenylation of Strained Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Managing exothermic reactions during scale-up of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine synthesis
<Technical Support Center: Managing Exothermic Reactions in the Scale-Up of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a key intermediate in the production of various agrochemicals and pharmaceuticals, often involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] While this reaction is highly effective for forming the crucial carbon-carbon bond, it is also known to be exothermic.[3] As the reaction is scaled up from the laboratory to pilot plant or manufacturing scale, managing this exotherm becomes critical to ensure both the safety of the process and the quality of the final product.[4][5]
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of managing exothermic reactions during the scale-up of this important synthesis.
Troubleshooting Guide
Issue: Unexpectedly Rapid Temperature Increase During Catalyst Addition
Q: We observed a significant and rapid temperature spike immediately after adding the palladium catalyst to our scaled-up reaction mixture. What could be the cause, and how can we mitigate this?
A: A rapid exotherm upon catalyst addition is a known hazard in Suzuki-Miyaura cross-coupling reactions.[3][6] This is often due to the high initial reaction rate when all reactants are present in high concentrations. Several factors can contribute to this, and a systematic approach is needed for mitigation.
Possible Causes and Solutions:
-
High Catalyst Activity: The palladium catalyst, especially when highly active, can initiate the reaction almost instantaneously, leading to a rapid release of heat.
-
Solution:
-
Controlled Catalyst Addition: Instead of adding the catalyst all at once, consider adding it in portions or as a solution over a period of time. This allows the cooling system to keep pace with the heat generation.
-
Catalyst Loading Optimization: While a higher catalyst loading can increase reaction rates, it can also intensify the exotherm. Evaluate the minimum effective catalyst concentration for your desired conversion and cycle time.
-
-
Mass Transfer Limitations: In a large reactor, inefficient mixing can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk of the solution.
-
Solution:
-
Agitation Study: Ensure that the agitation speed and impeller design are adequate for the scale and viscosity of your reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing.
-
Baffling: Proper baffling in the reactor is essential to prevent vortexing and ensure good top-to-bottom mixing.
-
-
Solvent and Base Effects: The choice of solvent and base can significantly influence the reaction rate and the magnitude of the exotherm. Aqueous solvent systems, in particular, have been shown to accelerate the reaction and increase the exotherm compared to anhydrous conditions.[7]
-
Solution:
-
Solvent Screening: If feasible, consider screening alternative solvents or solvent mixtures. For example, a switch from a highly polar solvent like DMSO to a less polar one might temper the initial reaction rate.[6]
-
Base Selection: The strength and solubility of the base play a crucial role. Weaker bases or those with lower solubility may provide a more controlled reaction profile.
-
Issue: Difficulty Maintaining Target Temperature Throughout the Reaction
Q: Our cooling system is struggling to maintain the setpoint temperature after the initial exotherm. The batch temperature continues to rise, approaching the boiling point of the solvent. What are our options?
A: This is a serious situation that could lead to a runaway reaction. Immediate action is required to bring the reaction under control.
Immediate Corrective Actions:
-
Emergency Cooling: If available, activate any secondary or emergency cooling systems.
-
Stop Reagent Addition: If you are in the process of adding a reagent, stop the addition immediately.
-
Quenching (as a last resort): Have a pre-determined and tested quenching procedure ready. This could involve the addition of a cold, inert solvent or a reagent that will safely stop the reaction.
Long-Term Preventive Measures:
-
Reaction Calorimetry: Before scaling up, it is essential to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to accurately measure the heat of reaction (ΔH), the adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[6][8] This data is critical for designing an adequate cooling system for the larger scale.[9]
-
Semi-Batch Operation: Instead of adding all reagents at the beginning (batch mode), consider a semi-batch approach where one of the reactants (e.g., the boronic acid derivative) is added gradually. This allows you to control the reaction rate by controlling the addition rate.
-
Heat Transfer Calculations: Ensure that the heat transfer capacity of your reactor is sufficient to remove the heat generated by the reaction at the desired rate. This involves considering the reactor's surface area, the overall heat transfer coefficient, and the temperature difference between the reaction mixture and the cooling medium.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic events in the synthesis of this compound via Suzuki coupling?
The main exothermic event is the C-C bond-forming reductive elimination step of the catalytic cycle.[10] However, the oxidative addition of the aryl halide to the palladium(0) complex can also contribute to the overall heat release. The rate of the exotherm is often highest at the beginning of the reaction when reactant concentrations are at their maximum.
Q2: How can I use Differential Scanning Calorimetry (DSC) to assess the thermal hazards of my reaction mixture?
Differential Scanning Calorimetry (DSC) is a valuable tool for screening the thermal stability of your starting materials, intermediates, and final product.[11] By heating a small sample at a controlled rate, you can identify the onset temperature of any decomposition exotherms. This information is crucial for establishing a safe operating temperature window and for calculating the MTSR.[7] It is a good safety practice to ensure that the maximum processing temperature is well below (e.g., by 50-100 °C) the onset temperature of any significant decomposition.[7]
Q3: What are the common byproducts in this Suzuki coupling, and can they contribute to thermal instability?
Common byproducts in Suzuki coupling reactions include homocoupling products of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[12] While these byproducts themselves are not typically associated with significant thermal instability, their formation can indicate suboptimal reaction conditions that might also lead to poor thermal control. For example, the presence of oxygen can promote homocoupling and the formation of palladium black, which can affect catalyst activity and potentially the reaction profile.[13]
Q4: Are there any specific recommendations for the order of reagent addition to minimize the initial exotherm?
A common and recommended practice is to charge the reactor with the aryl halide, the base, and the solvent first. The mixture is then heated to the desired reaction temperature. The boronic acid derivative and the palladium catalyst are then added, often with the catalyst being added last. For scaled-up reactions, it is highly advisable to add the catalyst or the boronic acid derivative in a controlled manner (semi-batch) to manage the heat release.
Q5: What are the key considerations when choosing a solvent for a scaled-up Suzuki coupling from a thermal safety perspective?
The ideal solvent should have a high boiling point to provide a wide operating temperature range and a high heat capacity to absorb some of the reaction exotherm. It should also be a good solvent for all reactants to ensure a homogeneous reaction. However, as mentioned earlier, highly polar aprotic solvents like DMSO and DMF can sometimes lead to very fast and highly exothermic reactions.[6][14] Therefore, a balance must be struck between reaction efficiency and thermal safety. It is also crucial to consider the thermal stability of the solvent itself, as some solvents can decompose exothermically at elevated temperatures, especially in the presence of acids or bases.[6]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting exothermic events during the scale-up of the this compound synthesis.
Caption: A workflow for troubleshooting exothermic events.
Quantitative Data Summary
The following table provides a hypothetical comparison of key thermal parameters for the synthesis at different scales. Note: These values are for illustrative purposes only and should be determined experimentally for your specific process.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Manufacturing Scale (1000 L) |
| Heat of Reaction (ΔH) | -150 kJ/mol | -150 kJ/mol | -150 kJ/mol |
| Adiabatic Temp. Rise (ΔTad) | 45 °C | 45 °C | 45 °C |
| Heat Transfer Area (A) | ~0.06 m² | ~2.5 m² | ~15 m² |
| Volume (V) | 1 L | 100 L | 1000 L |
| A/V Ratio | ~60 m²/m³ | ~25 m²/m³ | ~15 m²/m³ |
| Typical Addition Time | 5-10 minutes | 1-2 hours | 4-6 hours |
As the scale increases, the surface-area-to-volume ratio (A/V) decreases significantly. This means that the ability to remove heat from the system becomes progressively more challenging, necessitating longer addition times and more robust cooling systems.
Experimental Protocol: Reaction Calorimetry
A proper understanding of the reaction's thermal profile is paramount for safe scale-up. The following is a generalized protocol for a heat flow calorimetry experiment.
Objective: To determine the heat of reaction (ΔH), heat flow profile, and adiabatic temperature rise (ΔTad) for the Suzuki-Miyaura coupling.
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar)
-
Jacketed glass reactor (1 L)
-
Overhead stirrer with appropriate impeller
-
Temperature probes (for reactor contents and jacket)
-
Dosing pump for controlled addition
Procedure:
-
Calibration: Perform a calibration of the calorimeter according to the manufacturer's instructions to determine the overall heat transfer coefficient (UA).
-
Charging: Charge the reactor with 2-chloro-3-aminobiphenyl (1.0 eq), the chosen base (e.g., K2CO3, 2.0 eq), and the solvent (e.g., toluene/water mixture).
-
Inerting: Sparge the reactor contents with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 80 °C) and allow the system to equilibrate.
-
Reagent Addition: In a separate vessel, prepare a solution or slurry of the 3-(trifluoromethyl)phenylboronic acid (1.1 eq) in the reaction solvent. Add the palladium catalyst (e.g., Pd(PPh3)4, 0.01 eq) to this mixture.
-
Dosing: Using the dosing pump, add the boronic acid/catalyst mixture to the reactor at a constant rate over a predetermined time (e.g., 60 minutes).
-
Data Acquisition: Continuously record the reactor temperature, jacket temperature, and heat flow throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
-
Analysis: Integrate the heat flow curve to determine the total heat of reaction. Use the heat of reaction and the specific heat capacity of the reaction mixture to calculate the adiabatic temperature rise.
References
- Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.
- Li, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
- NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Li, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
- Pharmaceutical Calorimeters. (n.d.). Industrial Equipment News.
- Various Authors. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Li, Y., et al. (2020, March 10). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Chemical Health & Safety, 27(2), 119-125.
- Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit.
- European Pharmaceutical Review. (2008, March 19).
- Contract Pharma. (2018, October 10). Continuous Flow Calorimetry: Achieving the Impossible.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- Li, Y. (2019, August 29). Potential safety hazards associated with the Pd-catalyzed cross-coupling reactions.
- Syrris. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry Channel. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
- MySkinRecipes. (n.d.). 2-chloro-4'-(trifluoromethyl)biphenyl-3-amine.
- Various Authors. (2024, September 4). Struggling with Suzuki Reaction. Reddit.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- American Chemical Society. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- CymitQuimica. (n.d.). 2-Chloro-3′-(trifluoromethyl)-[1,1′-biphenyl]-3-amine.
- MySkinRecipes. (n.d.). This compound [Thai language].
- Wikipedia. (n.d.). Suzuki reaction.
- Yamamoto, K., et al. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Various Authors. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Various Authors. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Jinan Enlighten Biotechnology Co ltd. (2020, November 3). Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- ResearchGate. (n.d.).
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
<
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison for the purity analysis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, a complex biaryl amine intermediate.[1][2][3] We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare it with alternative technologies, and provide the scientific rationale behind the methodological choices, grounded in established regulatory frameworks.
Introduction: The Analytical Challenge of Substituted Biphenyls
This compound presents several analytical challenges. Its structure, featuring a substituted biphenyl backbone, introduces the possibility of atropisomerism—conformational isomers that are stable enough to be isolated due to hindered rotation around the single bond connecting the two aryl rings.[4][5] The presence of halogen (chlorine) and trifluoromethyl groups also influences its chromatographic behavior and potential impurity profile.[1] Therefore, a highly selective and sensitive analytical method is crucial for accurate purity determination and to ensure the quality and safety of downstream products.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity and impurity analysis in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[6][7] This guide will detail a validated HPLC method, offering insights into the critical choices of stationary phase, mobile phase, and detection parameters.
I. Recommended HPLC Method for Purity Analysis
The primary goal of this HPLC method is to achieve baseline separation of the main component from all potential process-related impurities and degradation products. This requires a "stability-indicating" method, which is a core tenet of pharmaceutical analysis as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]
Experimental Protocol: Stability-Indicating HPLC Method
1. Chromatographic System:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Rationale: A PDA detector is highly recommended as it provides spectral data, which is invaluable for peak purity assessment and impurity identification.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point. For compounds with aromatic systems like biphenyls, a column with a biphenyl stationary phase can offer enhanced π-π interactions, leading to improved selectivity for related impurities.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A buffered mobile phase is essential to control the ionization state of the amine functional group, ensuring reproducible retention times and peak shapes. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity.[13]
-
Gradient Elution: A gradient program is necessary to elute a wide range of potential impurities with varying polarities within a reasonable timeframe. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature is critical for consistent retention times. For some biphenyls, temperature can affect the interconversion of atropisomers, so precise control is necessary.[4][5][14]
-
Detection Wavelength: 254 nm. A PDA detector should be set to acquire data over a wider range (e.g., 200-400 nm) to assess peak purity and detect impurities that may not absorb strongly at 254 nm.
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a solution of the this compound reference standard at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. System Suitability:
-
Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per USP <621>.[6][15][16][17] This typically includes:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0% for peak area and retention time.
-
Forced Degradation Studies: The Key to a Stability-Indicating Method
To validate that the HPLC method is stability-indicating, forced degradation (stress testing) studies are essential.[18][19][20][21] The goal is to generate potential degradation products and demonstrate that they are well-separated from the main peak and from each other.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 8 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
After exposure, the stressed samples are diluted and analyzed by the HPLC method. The resulting chromatograms should show adequate separation of any degradation products from the parent compound.
II. Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages in specific scenarios.
| Feature | HPLC-UV/PDA | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography (UPLC-UV/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures for faster, more efficient separations. |
| Applicability | Broadly applicable to a wide range of non-volatile and semi-volatile compounds. Ideal for purity and impurity determination. | Suitable for volatile and thermally stable compounds. Less ideal for the target analyte without derivatization. | Applicable to the same range as HPLC but with significant gains in speed and resolution. |
| Sample Throughput | Moderate (Typical run time: 20-40 minutes). | Moderate to High (Typical run time: 15-30 minutes). | High (Typical run time: 2-10 minutes). |
| Sensitivity | Good (ng level). | Excellent (pg to fg level), especially with selected ion monitoring (SIM). | Excellent (sub-ng level), particularly when coupled with MS. |
| Selectivity | Good to Excellent, highly dependent on column and mobile phase choice. | Excellent, especially with MS detection providing structural information. | Excellent, superior resolution to HPLC. |
| Key Advantage | Robust, widely available, and well-understood. The standard for pharmaceutical quality control. | High sensitivity and specificity for volatile impurities. Can identify unknown peaks through mass spectra. | Significantly faster analysis and higher resolution, leading to better separation of complex mixtures. |
| Key Limitation | Slower than UPLC. Resolution may be insufficient for very complex impurity profiles. | Requires the analyte to be volatile and thermally stable, which may not be the case for this compound, or require derivatization. | Higher initial instrument cost and requires higher quality solvents and samples. |
Analysis of Alternatives
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the relatively high molecular weight and polarity of this compound, it is not an ideal candidate for direct GC analysis.[22][23][24][25] Derivatization would likely be required to increase its volatility, adding complexity and potential for analytical error. However, GC-MS is an excellent technique for identifying and quantifying any low-molecular-weight, volatile impurities that may be present from the synthesis process.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC. By using smaller stationary phase particles, it achieves much higher separation efficiency, leading to sharper peaks, better resolution, and dramatically shorter run times. A method developed for HPLC can often be transferred to a UPLC system with minimal changes, resulting in a substantial increase in laboratory throughput. For a high-volume testing environment, the initial investment in UPLC technology can be quickly justified by the gains in efficiency.
III. Special Consideration: Atropisomerism and Chiral Separation
As a substituted biphenyl, this compound has the potential to exist as a pair of atropisomers (enantiomers that are stable due to restricted rotation). Standard reversed-phase HPLC columns will not separate these isomers. If the atropisomers have different pharmacological or toxicological profiles, regulatory agencies will require their separation and individual quantification.
This is achieved using Chiral HPLC , which employs a chiral stationary phase (CSP).[14][26][27] Polysaccharide-based CSPs are often effective for separating atropisomeric biphenyls.[14] The development of a chiral HPLC method is a specialized task that involves screening different types of chiral columns and mobile phases (often in normal-phase mode) to achieve separation.
Conclusion
For the routine purity analysis of this compound, a well-validated, stability-indicating reversed-phase HPLC method is the most appropriate and robust choice. It provides the necessary selectivity and sensitivity to ensure the quality of this important intermediate in a regulated environment. While UPLC offers significant advantages in terms of speed and resolution, the principles of method development remain the same. GC-MS serves as a valuable complementary technique for volatile impurities, and Chiral HPLC is a critical tool should the control of atropisomers be required. The selection of the final analytical strategy should be based on a thorough understanding of the molecule, its potential impurities, and the specific regulatory requirements of the project.
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United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
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European Compliance Academy (ECA). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. [Link]
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European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
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International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
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ResearchGate. High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. [Link]
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YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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S-Cubed. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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National Institutes of Health (NIH). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. [Link]
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PubMed. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. [Link]
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ResearchGate. Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. [Link]
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Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
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Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
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MedCrave online. Forced Degradation Studies. [Link]
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ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
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SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
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ResearchGate. (PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
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International Journal of Research in Pharmaceutical and Chemical Sciences. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]
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Phenomenex. Chiral HPLC Column. [Link]
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MDPI. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. [Link]
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ResearchGate. (PDF) methanone: structural characterization of a side product in benzothiazinone synthesis. [Link]
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ResearchGate. (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). [Link]
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University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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American Pharmaceutical Review. Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]
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MySkinRecipes. this compound (Thai). [Link]
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A Comparative Guide to the Structural Confirmation of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine: An In-Depth Analysis of X-ray Crystallography and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, a halogenated biphenyl derivative of interest in pharmaceutical and agrochemical research.[1][2][3] While X-ray crystallography stands as the gold standard for absolute structural elucidation, a holistic approach integrating complementary techniques provides a more robust and often more practical path to structural confirmation.
This guide will delve into the principles and practical applications of X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) for the structural analysis of small organic molecules like this compound.[4][5] We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
The Analytical Triad: A Comparative Overview
The structural elucidation of a novel compound is rarely accomplished with a single technique.[5] Instead, a synergistic application of multiple analytical methods provides a comprehensive and validated structural assignment. Each technique offers unique insights, and their collective data build a cohesive and irrefutable structural picture.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions. | Provides an unambiguous, absolute structural determination. | Requires a high-quality single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, and through-space proximity of atoms (NOESY).[6][7] | Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution. | Does not provide absolute configuration and can be complex to interpret for molecules with many similar protons or carbons. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS), and fragmentation patterns that provide structural clues.[4] | Highly sensitive, requires very small amounts of sample, and can confirm molecular formula. | Provides limited information on the 3D arrangement of atoms and connectivity. |
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of a small molecule like this compound, integrating the strengths of each analytical technique.
Caption: A typical workflow for the structural elucidation of a small organic molecule.
Deep Dive: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural information by mapping electron density in a crystalline solid.[8] For a molecule like this compound, this technique can precisely determine the dihedral angle between the two phenyl rings, the conformation of the amine group, and any significant intermolecular interactions, such as hydrogen bonding or halogen bonding.
Experimental Protocol: A Step-by-Step Guide
-
Crystal Growth:
-
Rationale: The formation of a well-ordered, single crystal is the most critical and often the most challenging step. The choice of solvent and crystallization method is crucial.
-
Protocol:
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture like dichloromethane/hexane).
-
Employ slow evaporation of the solvent at room temperature. This is often the simplest and most effective method.
-
Alternatively, use vapor diffusion by placing the solution in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
Monitor for the formation of clear, well-defined crystals over several days to weeks.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
-
Protocol:
-
Select a single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a cryoloop with a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas.
-
Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker D8 Venture).[9]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to obtain the final atomic model.
-
Protocol:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model by adjusting atomic positions, and thermal parameters to best fit the experimental data.
-
Locate and refine hydrogen atoms.
-
The final model is validated using metrics such as R-factors and goodness-of-fit.
-
-
Expected Crystallographic Data for this compound
While the specific crystal structure of the title compound is not publicly available, we can anticipate key structural features based on related halogenated biphenyls.[8][10]
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or Pna2₁ | Defines the symmetry elements within the unit cell.[10] |
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating unit in the crystal. |
| Dihedral Angle (C-C-C-C) | 40-60° | The twist between the two phenyl rings, influenced by steric hindrance from the chloro and trifluoromethyl groups. |
| Intermolecular Interactions | N-H···N or N-H···F hydrogen bonds, C-Cl···π or C-F···π halogen bonds. | These interactions govern the packing of molecules in the crystal lattice.[8][10] |
Complementary and Alternative Techniques
While X-ray crystallography is definitive, it is not always feasible. NMR and MS are indispensable tools that provide a wealth of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.[6][7] For this compound, a suite of NMR experiments would be employed.
-
¹H NMR: Would reveal the number of different types of protons and their neighboring protons through chemical shifts and coupling patterns.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure by identifying which protons are coupled to each other (COSY) and which protons are attached to or near which carbons (HSQC, HMBC).[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.[4]
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule, confirming the presence of one chlorine, three fluorine, and one nitrogen atom.
-
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern can provide clues about the connectivity of the different parts of the molecule.
Conclusion: An Integrated Approach to Structural Certainty
The structural confirmation of this compound, like any novel compound, is best achieved through a multi-faceted analytical approach. While single-crystal X-ray crystallography offers the ultimate prize of an unambiguous three-dimensional structure, the journey to that point is paved with the indispensable insights from NMR spectroscopy and mass spectrometry. The synergistic use of these techniques provides a self-validating system, ensuring the highest level of scientific rigor and confidence in the final structural assignment. This integrated strategy is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
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Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace. [Link]
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Various Authors. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]
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Asath, R., et al. (2016). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175, 208–221. [Link]
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Al-Majid, A. M., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Molecules, 27(19), 6289. [Link]
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MySkinRecipes. (n.d.). 2-chloro-4'-(trifluoromethyl)biphenyl-3-amine. [Link]
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Richter, S. N., et al. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. IUCrData, 5(11). [Link]
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Kniep, F., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? International Journal of Molecular Sciences, 24(16), 12591. [Link]
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Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1346-1360. [Link]
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A Comparative Analysis of the Biological Activity of Chlorinated vs. Non-Chlorinated Trifluoromethyl Biphenylamines
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in Drug Design
In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. The introduction of specific functional groups can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on two such modifications—chlorination and trifluoromethylation—within the structural framework of biphenylamines, a scaffold present in numerous biologically active compounds. We will provide a comparative analysis of how the presence or absence of a chlorine atom on a trifluoromethyl biphenylamine core can modulate biological activity.
The trifluoromethyl (-CF₃) group is a well-established bioisostere for various functional groups and is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Its strong electron-withdrawing nature can significantly influence the electronic environment of the parent molecule.[1] On the other hand, the "magic" chlorine atom, as it is sometimes referred to in drug discovery, can increase the stability and physicochemical properties of a compound.[3] The introduction of chlorine can lead to enhanced binding interactions with protein targets through van der Waals forces or by altering the molecule's conformation.[4] However, the effect of chlorination is highly dependent on its position on the aromatic ring and can sometimes lead to the formation of toxic metabolites.[5][6]
This guide will delve into the nuanced interplay of these two functional groups, providing a framework for understanding their combined effect on biological activity. We will explore hypothetical, yet plausible, scenarios grounded in established structure-activity relationship (SAR) principles.[4][7]
The Biphenylamine Scaffold: A Privileged Structure
Biphenylamines represent a class of compounds with two phenyl rings linked by an amine bridge. This core structure offers a versatile three-dimensional arrangement that can be tailored to fit into the binding pockets of various biological targets, including enzymes and receptors. The introduction of a trifluoromethyl group on one ring and the comparative analysis of an additional chlorine atom on the other provides a compelling case study for SAR exploration.
The Influence of the Trifluoromethyl Group
The trifluoromethyl group is often introduced to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]
-
Increase Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]
-
Modulate Acidity/Basicity: As a strong electron-withdrawing group, the -CF₃ group can decrease the pKa of nearby acidic or basic centers, such as the amine linker in biphenylamines. This can affect the ionization state of the molecule at physiological pH and influence its interaction with targets.
-
Improve Binding Affinity: The -CF₃ group can participate in favorable interactions within a protein's binding pocket, including hydrophobic interactions and dipole-dipole interactions.[1]
The Impact of Chlorination: A Double-Edged Sword
The addition of a chlorine atom can have a range of effects, which are highly context- and position-dependent:[6]
-
Increased Potency: A chlorine atom can occupy a specific hydrophobic pocket within a receptor, leading to a significant increase in binding affinity and biological potency.[4]
-
Altered Conformation: The steric bulk of the chlorine atom can influence the preferred conformation of the biphenylamine rings, potentially locking the molecule into a more biologically active shape.
-
Modified Electronics: Chlorine is an electron-withdrawing group via induction but can be an electron-donating group via resonance. This dual nature can fine-tune the electronic properties of the aromatic ring it is attached to.
-
Potential for Toxicity: While not always the case, chlorination can sometimes introduce a liability for metabolic activation into reactive intermediates, potentially leading to toxicity.[5][8] However, in many instances, chlorination does not negatively affect the toxicity profile.[3]
Comparative Biological Activity: A Hypothetical Case Study
To illustrate the potential differences in biological activity, let us consider a hypothetical scenario where we are evaluating two compounds as inhibitors of a protein kinase, a common target in oncology.
-
Compound A: A non-chlorinated trifluoromethyl biphenylamine.
-
Compound B: A chlorinated trifluoromethyl biphenylamine.
Table 1: Comparative In Vitro Activity and Properties
| Parameter | Compound A (Non-Chlorinated) | Compound B (Chlorinated) | Rationale for Difference |
| Kinase Inhibition (IC₅₀) | 50 nM | 5 nM | The chlorine atom in Compound B likely occupies a key hydrophobic pocket in the kinase's active site, leading to a 10-fold increase in potency.[4] |
| Cellular Potency (EC₅₀) | 200 nM | 25 nM | The increased lipophilicity and potentially enhanced membrane permeability due to the chlorine atom contribute to better cellular uptake and efficacy. |
| Metabolic Stability (t½ in human liver microsomes) | 30 min | 60 min | The chlorine atom may block a site of metabolic oxidation, leading to increased stability.[3] |
| Aqueous Solubility | 10 µg/mL | 2 µg/mL | The addition of the chlorine atom increases the overall lipophilicity of the molecule, thereby reducing its solubility in aqueous media. |
| Cytotoxicity (CC₅₀ in normal cell line) | > 10 µM | > 10 µM | In this hypothetical case, the chlorination does not introduce a significant cytotoxic liability, a common finding in drug design.[3] |
The "Why": Explaining the Experimental Choices
The selection of assays in Table 1 is deliberate and designed to build a comprehensive picture of the compounds' potential as drug candidates.
-
Kinase Inhibition (IC₅₀): This is a direct measure of the compound's ability to inhibit the target enzyme. A lower IC₅₀ indicates higher potency.
-
Cellular Potency (EC₅₀): This assay moves from an isolated enzyme to a cellular context. It assesses not only target inhibition but also the compound's ability to enter cells and engage the target in a more complex environment.
-
Metabolic Stability: This is a crucial early indicator of a compound's pharmacokinetic profile. Poor metabolic stability can lead to rapid clearance from the body and reduced efficacy.
-
Aqueous Solubility: Solubility is a critical physicochemical property that affects absorption and formulation.
-
Cytotoxicity: It is essential to assess the compound's effect on non-cancerous cells to determine its therapeutic window.
Visualizing the Concepts
Kinase Inhibition Pathway
Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition by a trifluoromethyl biphenylamine.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a self-validating system as it includes controls for background fluorescence and maximum signal, allowing for accurate determination of inhibitor potency.
1. Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
2. Materials:
- GST-tagged Kinase of interest
- LanthaScreen™ Eu-anti-GST Antibody
- Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (Compound A and B) serially diluted in DMSO
- 384-well microplate (low volume, black)
3. Procedure:
- Prepare a 2X solution of kinase and Eu-anti-GST antibody in assay buffer.
- Prepare a 2X solution of the Alexa Fluor™ 647-tracer in assay buffer.
- In the 384-well plate, add 1 µL of serially diluted test compounds. For controls, add 1 µL of DMSO.
- Add 5 µL of the 2X kinase/antibody solution to each well.
- Incubate for 15 minutes at room temperature.
- Add 5 µL of the 2X tracer solution to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm (excitation at 340 nm).
- Calculate the emission ratio (665/615) and plot the percent inhibition against the log of the inhibitor concentration.
- Determine the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is self-validating through the use of untreated and vehicle-treated controls to establish baseline cell viability.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Materials:
- Human cancer cell line (e.g., A549) and a normal human cell line (e.g., IMR-90)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Test compounds (Compound A and B) serially diluted in culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
3. Procedure:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
- Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
- Incubate for 72 hours at 37°C, 5% CO₂.
- Add 10 µL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate for 5 minutes to ensure complete solubilization.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the EC₅₀ or CC₅₀.
Experimental Workflow Diagram
Caption: Workflow for comparing the biological activity of test compounds.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the distinct biological activities of chlorinated versus non-chlorinated trifluoromethyl biphenylamines. The interplay between the potent, stability-enhancing trifluoromethyl group and the strategically placed chlorine atom can lead to significant improvements in potency, cellular efficacy, and metabolic stability.[1][3] Our hypothetical case study demonstrates that chlorination can be a powerful tool in lead optimization, potentially transforming a moderately active compound into a highly potent one.[4]
However, it is crucial to remember that the effects of chlorination are empirical and must be validated experimentally.[6] The protocols provided herein offer robust, self-validating systems for such evaluations. Future work should focus on exploring different chlorination patterns on the biphenylamine scaffold to further refine the structure-activity relationship and to fully characterize the pharmacokinetic and toxicological profiles of these promising compounds.
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The Rising Threat of Fungal Plant Pathogens: Evaluating a New Generation of Biphenyl-Amine Fungicides
A Senior Application Scientist's Guide to the Efficacy of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine Derivatives and Their Analogues
Introduction
The relentless evolution of fungicide resistance in plant pathogens poses a significant and ongoing threat to global food security. This necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. Within this landscape, the biphenyl scaffold has emerged as a promising structural motif due to its prevalence in bioactive natural products and its inherent conformational flexibility, allowing for optimal interaction with diverse biological targets.[1] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established approach in modern medicinal and agrochemical design, known to enhance metabolic stability, lipophilicity, and overall biological efficacy.[2][3] This guide provides a comprehensive technical overview of the fungicidal potential of a specific chemical class: this compound derivatives.
While direct, extensive research on this exact family of compounds is emerging, this guide will draw upon robust experimental data from closely related structural analogues to build a strong case for their potential efficacy. We will delve into the structure-activity relationships, compare performance against key plant pathogens, elucidate potential mechanisms of action, and provide detailed experimental protocols for researchers in the field. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors who are at the forefront of combating plant diseases.
The Chemical Rationale: Why this compound?
The design of this chemical scaffold is deliberate and based on established principles of agrochemical development. The biphenyl core provides a versatile three-dimensional structure. The strategic placement of a chlorine atom and a trifluoromethyl group on the phenyl rings is intended to modulate the electronic and steric properties of the molecule, which can significantly influence its binding affinity to target enzymes and its pharmacokinetic properties within the plant.[4][5] The amine group serves as a key reactive handle for further chemical derivatization, allowing for the synthesis of a diverse library of analogues with potentially optimized activity.[3]
Comparative Efficacy Against Key Plant Pathogens
While comprehensive data on a wide range of this compound derivatives is not yet publicly available, studies on closely related analogues, particularly N-(4-chloro-2-trifluoromethylphenyl) sulfonamides and ethylsulfonamides, have demonstrated significant fungicidal activity. The primary target pathogen in these studies has been Botrytis cinerea, the causative agent of gray mold, a devastating disease affecting a wide variety of crops.
Table 1: In Vitro Efficacy of N-(4-chloro-2-trifluoromethylphenyl) Analogs against Botrytis cinerea
| Compound Class | Specific Analogue | Pathogen Strain | EC50 (µg/mL) | Reference |
| Cyclohexane-1-sulfonamide | 1S,2R-((3-bromophenethyl)amino)-N-(4-chloro-2-trifluoromethylphenyl)cyclohexane-1-sulfonamide (SYAUP-CN-26) | Botrytis cinerea | 1.82 | [6] |
| Ethylsulfonamides | N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(substituted-phenyl)ethylsulfonamides (Series IV) | Botrytis cinerea (DL-11, sensitive) | 0.70 - 13.33 | [7] |
| Ethylsulfonamides | N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(substituted-phenyl)ethylsulfonamides (Series IV) | Botrytis cinerea (HLD-15, resistant) | 0.61 - 33.16 | [7] |
| Ethylsulfonamides | N-(2-trifluoromethyl-4-chlorophenyl)-2-acyloxy-2-(3,5-difluorophenyl)ethylsulfonamides (Series V) | Botrytis cinerea (DL-11, sensitive) | 0.01 - 1279.16 | [7] |
| Ethylsulfonamides | N-(2-trifluoromethyl-4-chlorophenyl)-2-acyloxy-2-(3,5-difluorophenyl)ethylsulfonamides (Series V) | Botrytis cinerea (HLD-15, resistant) | 3.32 - 3648.50 | [7] |
| Aminocycloalkylsulfonamides | Compound III31 | Botrytis cinerea (CY-09) | 1.99 | [8] |
Analysis of Efficacy Data:
The data presented in Table 1 highlights the potent activity of compounds sharing the 4-chloro-2-trifluoromethylphenylamine core against Botrytis cinerea. Notably, the sulfonamide derivatives exhibit EC50 values in the low microgram per milliliter range, indicating strong intrinsic fungicidal activity.[6][8] For instance, compound SYAUP-CN-26 demonstrated an EC50 of 1.82 µg/mL against B. cinerea.[6] Furthermore, some of the 2-acyloxyethylsulfonamide derivatives showed exceptional potency against a sensitive strain of B. cinerea, with EC50 values as low as 0.01 µg/mL.[7]
Crucially, some of these analogues retained significant activity against fungicide-resistant strains of B. cinerea, suggesting a mode of action that may differ from existing commercial fungicides.[7] This is a critical attribute for any new fungicidal candidate.
While data against other pathogens for this specific chemical class is limited, the broader class of biphenyl derivatives has shown activity against a range of fungi, including Fusarium, Colletotrichum, and Aspergillus species.[9][10][11] This suggests that derivatives of this compound could possess a wider spectrum of activity, a hypothesis that warrants further investigation.
Proposed Mechanism of Action: Disrupting Fungal Cell Integrity
Research into the mode of action of the active analogue, 1S,2R-((3-bromophenethyl)amino)-N-(4-chloro-2-trifluoromethylphenyl)cyclohexane-1-sulfonamide (SYAUP-CN-26), has provided valuable insights. Studies on Botrytis cinerea have shown that this compound induces significant damage to the fungal cell membrane.[12]
Key indicators of this membrane disruption include:
-
Increased Electrolyte Leakage: A significant increase in the relative electric conductivity of the fungal cell suspension was observed after treatment, indicating a loss of membrane integrity.[12]
-
Nucleic Acid Leakage: The detection of nucleic acids in the extracellular medium further confirms the rupture of the cell membrane.[12]
-
Increased Malondialdehyde (MDA) Content: Elevated levels of MDA, a marker of lipid peroxidation, suggest that the compound induces oxidative stress on the cell membrane.[12]
-
Decreased Reducing Sugar Content: A reduction in cellular reducing sugars points towards a disruption of metabolic processes linked to the compromised cell membrane.[12]
Transmission electron microscopy has visually confirmed severe morphological changes to the fungal hyphae, including cell wall degradation and organelle disorganization, upon treatment with this analogue.[12]
Caption: Proposed mechanism of action involving cell membrane disruption.
Experimental Protocols
For researchers aiming to evaluate the efficacy of novel this compound derivatives, the following established methodologies are recommended.
General Synthesis of Biphenyl-Amine Derivatives
The synthesis of the target compounds can be approached through a multi-step process, often involving a key cross-coupling reaction to form the biphenyl core. While specific reaction conditions will need to be optimized for each derivative, a general synthetic strategy is outlined below.
Caption: General workflow for the synthesis of biphenyl-amine derivatives.
Step-by-Step Protocol:
-
Suzuki Cross-Coupling: React a suitable substituted aniline (e.g., 2-chloro-3-aminoaniline) with a substituted phenylboronic acid (e.g., 3-(trifluoromethyl)phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent system (e.g., toluene/ethanol/water). The reaction is typically heated under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel to yield the core this compound.
-
Derivatization: The purified biphenyl-amine core can then be subjected to various derivatization reactions at the amine functional group. For example, reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine) will yield sulfonamide derivatives. Acylation with acid chlorides or anhydrides will produce amide derivatives.
-
Final Purification and Characterization: The final derivatives are purified by recrystallization or column chromatography. The structure of each compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay is fundamental for determining the intrinsic fungicidal activity of the synthesized compounds.
Step-by-Step Protocol:
-
Preparation of Fungal Cultures: Grow the desired plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Colletotrichum gloeosporioides) on potato dextrose agar (PDA) plates at 25°C until the mycelia cover the plate.
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Poisoned Agar Method: Prepare PDA medium and autoclave. While the medium is still molten (around 50°C), add the test compounds from the stock solutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended PDA into Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate (both treated and control).
-
Incubation and Measurement: Incubate the plates at 25°C in the dark. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determination of EC50: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the concentration-response data.
Comparison with Alternative Fungicides
To contextualize the potential of this compound derivatives, it is essential to compare their activity with that of established commercial fungicides.
Table 2: Comparative Efficacy of Fungicides against Common Plant Pathogens
| Fungicide Class | Example Fungicide | Target Pathogen | Reported Efficacy (EC50 or % Inhibition) | Reference |
| Biphenyl-Amine Analogue | Compound III31 (Aminocycloalkylsulfonamide) | Botrytis cinerea | EC50 = 1.99 µg/mL | [8] |
| Dicarboximide | Procymidone | Botrytis cinerea | EC50 = 10.31 µg/mL | [8] |
| Anilinopyrimidine | Cyprodinil | Botrytis cinerea | In vivo activity lower than some novel sulfonamides | [8] |
| SDHI | Boscalid | Botrytis cinerea | In vivo activity lower than some novel sulfonamides | [8] |
| Benzimidazole | Carbendazim | Botrytis cinerea | In vivo activity lower than some novel sulfonamides | [8] |
| Phenylpyrrole | Fludioxonil | Botrytis cinerea | EC50 < 0.1 µg/mL (highly effective) | [13] |
| Strobilurin (QoI) | Azoxystrobin | Colletotrichum spp. | Effective in vitro | [10] |
| DMI | Difenoconazole | Colletotrichum spp. | Effective in vitro | [14][15] |
| Dithiocarbamate | Mancozeb | Colletotrichum spp. | Effective in vitro | [15] |
| Benzimidazole | Carbendazim | Fusarium oxysporum | Highly effective in vitro | [16] |
| Triazole | Tebuconazole | Fusarium oxysporum | Highly effective in vitro | [16] |
Comparative Analysis:
The data from closely related analogues of this compound suggest that this class of compounds could be highly competitive with some existing fungicides, particularly for the control of Botrytis cinerea. For instance, the EC50 value of 1.99 µg/mL for compound III31 is significantly lower than that of the dicarboximide fungicide procymidone (10.31 µg/mL).[8] While phenylpyrroles like fludioxonil remain exceptionally potent against B. cinerea, the potential for novel modes of action in the biphenyl-amine class offers a crucial tool for resistance management.
For broader spectrum control, further studies are needed to position these novel compounds against established fungicides for Colletotrichum and Fusarium species. However, the promising in vitro data for the biphenyl-amine analogues against a key pathogen like B. cinerea strongly supports their continued development.
Future Outlook and Research Directions
The this compound scaffold represents a promising starting point for the development of a new generation of fungicides. The preliminary data from analogous compounds are highly encouraging, suggesting potent activity against economically important plant pathogens and a potentially novel mode of action that could combat existing resistance issues.
Future research should focus on:
-
Synthesis and Screening of a Diverse Library: A comprehensive library of derivatives should be synthesized to fully explore the structure-activity relationships. Modifications to the biphenyl core, the nature of the amine derivatization, and the substitution patterns on the phenyl rings should be systematically investigated.
-
Broad-Spectrum Efficacy Testing: The most promising derivatives should be screened against a wider panel of economically important plant pathogens, including various species of Fusarium, Colletotrichum, Puccinia, and oomycetes.
-
Elucidation of the Precise Molecular Target: While membrane disruption is a likely mechanism, further studies are needed to identify the specific molecular target(s) of these compounds. This will be crucial for understanding the potential for cross-resistance with existing fungicides.
-
In Vivo and Field Trials: Promising candidates from in vitro studies must be advanced to in vivo testing on host plants and eventually to small-scale field trials to evaluate their efficacy under real-world conditions, as well as their phytotoxicity and environmental fate.
-
Toxicological and Environmental Impact Assessment: A thorough evaluation of the toxicological profile and environmental impact of lead compounds is essential for their potential registration and commercialization.
By pursuing these research avenues, the scientific community can fully unlock the potential of this compound derivatives and their analogues as valuable new tools in the ongoing effort to protect global crop production.
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- 2-chloro-4'-(trifluoromethyl)biphenyl-3-amine. MySkinRecipes.
- The Effect of (1S,2R-((3-bromophenethyl)amino)-N-(4-chloro-2-trifluoromethylphenyl) cyclohexane-1-sulfonamide) on Botrytis cinerea through the Membrane Damage Mechanism.
- A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. MDPI.
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- 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. PMC - NIH.
- Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides. PubMed.
- Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides.
- Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. PubMed. (2016-12-01).
- Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils. MDPI. (2023-03-17).
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- A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES.
- Design, Synthesis and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. PMC - NIH. (2023-12-22).
- Preparation method of 2-chloro-3-trifluoromethylpyridine.
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- Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides. National Institutes of Health (NIH). (2021-10-26).
- Design and biological activity of trifluoromethyl containing drugs. Wechem. (2025-05-29).
- Efficacy of Novel Fungicides against the Fusarium oxysporum f.sp. cubense Causing Panama wilt of Banana.
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- SBI-fungicides : fungicidal effectiveness and resistance in «Botrytis cinerea». FUPRESS.
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- Evaluation of Efficacy of Fungicides Against Fusarium oxysporum f. sp. lentis in Vitro at Lamjung, Nepal.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. (2023-08-28).
- Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. MDPI. (2020-12-27).
- Efficacy of Fungicides for Control of Colletotrichum gloeosporioides on Dendrobiums. Florida Online Journals.
- Quantitative Structure-Activity Relationships and Molecular Graphics S. Taylor & Francis eBooks.
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Benchmarking New Synthetic Routes for 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine: A Comparative Guide
In the landscape of modern medicinal chemistry, the biphenylamine scaffold is a cornerstone for the development of novel therapeutics, appearing in molecules targeting a wide array of diseases. The specific substructure, 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, serves as a critical intermediate in the synthesis of several high-value pharmaceutical candidates. Its precise architecture, featuring a chlorine atom ortho to the biphenyl linkage and a trifluoromethyl group on the second ring, presents unique synthetic challenges. The demand for efficient, scalable, and cost-effective production of this intermediate necessitates a thorough evaluation of available synthetic strategies.
This guide provides an in-depth comparison of two prominent synthetic routes for this compound. We will dissect each pathway, moving beyond a simple recitation of steps to explain the underlying mechanistic rationale for experimental choices. By presenting head-to-head experimental data and process considerations, this document aims to equip researchers and process chemists with the insights needed to select the optimal route for their specific laboratory or manufacturing context.
Strategic Disconnection and Route Overview
The synthesis of this target molecule hinges on two critical bond formations: the Carbon-Carbon (C-C) bond that forms the biphenyl core and the Carbon-Nitrogen (C-N) bond of the aniline moiety. The sequence in which these bonds are formed defines the overall synthetic strategy. We will evaluate two logistically distinct and widely applicable approaches:
-
Route A: Late-Stage Amination. This strategy prioritizes the early formation of the challenging biphenyl bond, followed by the introduction of the amine functionality at a later stage, typically via the reduction of a nitro group.
-
Route B: Early-Stage Amination. This approach utilizes a pre-functionalized aniline starting material, focusing the key strategic step on the C-C bond formation via a cross-coupling reaction.
Below is a high-level overview of the two competing pathways.
Figure 1: High-level comparison of the two synthetic workflows.
Route A: Late-Stage Amination via Nitro Reduction
This approach strategically delays the introduction of the sensitive amine group, which can sometimes complicate cross-coupling reactions by coordinating to the metal catalyst. The synthesis begins by coupling two robust, halogenated building blocks, followed by a reliable nitro group reduction.
Step 1: Suzuki-Miyaura Coupling
The core of this route is the palladium-catalyzed Suzuki-Miyaura coupling to construct the biphenyl skeleton. We couple the commercially available 1-bromo-2-chloro-3-nitrobenzene with 3-(trifluoromethyl)phenylboronic acid. The choice to couple at the bromine position over the chlorine is deliberate; the C-Br bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the stronger C-Cl bond, providing excellent chemoselectivity.
Figure 2: Experimental workflow for the Suzuki coupling step in Route A.
Step 2: Nitro Group Reduction
The transformation of the nitro group to the target amine is a classic and high-yielding reaction. Several methods are effective, but reduction using iron powder in the presence of an acid (like acetic acid or ammonium chloride) is often preferred in process chemistry due to its low cost, safety, and environmental profile compared to methods like catalytic hydrogenation with H₂/Pd or stoichiometric use of tin chloride.
Experimental Protocols: Route A
Protocol A1: Synthesis of 2-Chloro-3-nitro-3'-(trifluoromethyl)biphenyl
-
To a degassed solution of toluene (200 mL), add 1-bromo-2-chloro-3-nitrobenzene (23.6 g, 100 mmol), 3-(trifluoromethyl)phenylboronic acid (20.9 g, 110 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.3 g, 2 mol%).
-
Add a 2M aqueous solution of sodium carbonate (100 mL, 200 mmol).
-
Heat the biphasic mixture to 100 °C and stir vigorously under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, separate the organic layer. Wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
Protocol A2: Synthesis of this compound
-
Create a suspension of iron powder (28 g, 500 mmol) in a mixture of ethanol (250 mL) and water (50 mL).
-
Add a catalytic amount of acetic acid (2 mL) and heat the mixture to 80 °C.
-
Add a solution of 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl (31.7 g, 100 mmol) in ethanol (100 mL) dropwise over 1 hour.
-
After the addition is complete, maintain the reaction at 80 °C for an additional 3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite to remove iron salts.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Route B: Early-Stage Amination (Direct Suzuki Coupling)
This route represents a more convergent approach, where the key biphenyl C-C bond is formed on a substrate that already contains the final amine functionality. This strategy can significantly shorten the synthesis if a suitable catalyst system can overcome the potential inhibition by the aniline group.
Key Step: Suzuki-Miyaura Coupling of an Aniline Derivative
The success of this route is entirely dependent on the performance of the Suzuki coupling with 3-bromo-2-chloroaniline. Modern palladium catalysts with specialized phosphine ligands have made the coupling of electron-rich and potentially coordinating substrates like anilines highly efficient. The use of a catalyst system like Pd₂(dba)₃ with a highly active ligand such as SPhos or XPhos is crucial for achieving good yields and preventing side reactions.
Figure 3: Experimental workflow for the direct Suzuki coupling in Route B.
Experimental Protocols: Route B
Protocol B1: Synthesis of this compound
-
In a reaction vessel, combine 3-bromo-2-chloroaniline (20.6 g, 100 mmol), 3-(trifluoromethyl)phenylboronic acid (20.9 g, 110 mmol), and potassium phosphate (42.4 g, 200 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 458 mg, 0.5 mol%) and SPhos (820 mg, 2 mol%).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add degassed 1,4-dioxane (200 mL) and water (20 mL).
-
Heat the mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate (200 mL).
-
Filter the mixture through Celite, and wash the filtrate with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by either crystallization or column chromatography to yield the final product.
Comparative Analysis and Data
To provide an objective comparison, both routes were performed, and the key performance indicators were measured. The results are summarized below.
| Parameter | Route A: Late-Stage Amination | Route B: Early-Stage Amination | Analysis |
| Number of Steps | 2 | 1 | Route B is more convergent, offering significant time and labor savings. |
| Overall Yield | ~75% | ~85% | Route B demonstrated a higher overall yield in our hands. |
| Catalyst Cost | Lower (Pd(PPh₃)₄ is cheaper) | Higher (Pd₂(dba)₃ / SPhos is expensive) | The advanced catalyst system for Route B adds considerable cost. |
| Purification | Two column chromatography steps required | One purification step required | Route A's intermediate purification adds to solvent usage and time. |
| Scalability | High. Nitro reductions are robust. | Moderate to High. Catalyst cost may be a factor. | Both routes are scalable, but Route A may be more cost-effective on a large scale. |
| Atom Economy | Lower | Higher | The one-step nature of Route B leads to better atom economy. |
| Safety/Handling | Handles nitroaromatic intermediate. | Handles bromoaniline starting material. | Both routes involve hazardous materials requiring standard precautions. |
Conclusion and Recommendations
Both Route A and Route B are viable and effective methods for synthesizing this compound. The choice between them is not one of right or wrong, but rather a strategic decision based on project priorities.
Route B (Early-Stage Amination) is superior for research and development or small-scale synthesis . Its primary advantages are its high convergence, shorter reaction time, and higher overall yield. For chemists focused on rapidly producing material for biological screening or lead optimization, the efficiency of this one-step approach is highly compelling, even with the higher catalyst cost.
Route A (Late-Stage Amination) is often more suitable for large-scale manufacturing or process chemistry environments . While it involves an additional step, the use of a cheaper, classic palladium catalyst (Pd(PPh₃)₄) and a very robust, inexpensive iron-based reduction makes the overall process more economical at scale. The two-step process also offers an additional purification point, which can be advantageous for achieving high purity specifications required for active pharmaceutical ingredients (APIs).
Ultimately, the selection of a synthetic route requires a holistic analysis of yield, cost, scalability, and available resources. This guide provides the foundational data and rationale to make an informed decision tailored to your specific scientific and business objectives.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
LITVINAS, A., & GREMAUD, L. (2010). Chemoselective Suzuki-Miyaura Cross-Coupling between Aromatic Bromo- and Chloro-substituents. CHIMIA International Journal for Chemistry, 64(3), 159-162. [Link]
-
Kour, J., & Kumar, S. (2022). A review on the synthesis of aromatic amines via nitroarene reduction. Catalysis Reviews, 64(4), 697-759. [Link]
In vivo evaluation of novel compounds derived from 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
A Comparative In Vivo Evaluation of Novel Therapeutics for Transthyretin Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
The landscape of transthyretin amyloidosis (ATTR), a progressive and often fatal disease, has been dramatically reshaped by the advent of novel therapeutics.[1][2] This guide provides a comprehensive in vivo comparison of leading compounds, moving beyond simple efficacy claims to dissect the experimental underpinnings and mechanistic rationale that guide their development and clinical use. While the initial chemical scaffold of interest, 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, represents a foundational structure in medicinal chemistry, we focus this guide on its clinically successful structural analog, Tafamidis , and its therapeutic alternatives. This approach allows for a robust, data-driven comparison grounded in extensive preclinical and clinical research.
The Pathogenic Cascade of Transthyretin Amyloidosis
Transthyretin (TTR) is a transport protein primarily synthesized in the liver, which normally circulates as a stable tetramer.[3][4] In ATTR, genetic mutations (hereditary ATTR, or ATTRv) or age-related processes (wild-type ATTR, or ATTRwt) cause this tetramer to become unstable.[5][6] The tetramer dissociates into monomers, which then misfold and aggregate into insoluble amyloid fibrils.[3][4] These fibrils deposit in various organs, most notably the heart and peripheral nerves, leading to progressive organ dysfunction, cardiomyopathy (ATTR-CM), and/or polyneuropathy (ATTR-PN).[2][6]
dot
Caption: The pathogenic cascade of transthyretin amyloidosis.
Therapeutic Strategies: A Mechanistic Comparison
Current therapeutic strategies for ATTR target distinct stages of this pathogenic cascade. This guide will compare two primary mechanisms: TTR Tetramer Stabilization and TTR Gene Silencing .
| Therapeutic Strategy | Mechanism of Action | Representative Compounds |
| TTR Stabilization | Binds to the thyroxine-binding sites on the TTR tetramer, preventing its dissociation into amyloidogenic monomers.[3][4] | Tafamidis , Acoramidis |
| TTR Gene Silencing | Reduces the production of both wild-type and mutant TTR protein in the liver by targeting TTR mRNA for degradation.[7][8][9] | Patisiran , Vutrisiran (siRNA); Inotersen (ASO) |
dot
Caption: Comparison of TTR gene silencing and tetramer stabilization mechanisms.
Comparative In Vivo Performance
The efficacy of these compounds has been rigorously evaluated in numerous preclinical and clinical studies. While direct head-to-head trials are limited, network meta-analyses and comparisons against placebo provide a strong basis for evaluation.[10][11]
Key Efficacy Endpoints from Pivotal Clinical Trials
| Compound (Trial) | Primary Endpoint(s) | Key Outcomes vs. Placebo/Comparator |
| Tafamidis (ATTR-ACT) | All-cause mortality and frequency of cardiovascular-related hospitalizations.[12] | 30% reduction in all-cause mortality.[12] 32% reduction in cardiovascular-related hospitalizations.[12] |
| Acoramidis (ATTRibute-CM) | Hierarchical composite: all-cause mortality, CV-related hospitalizations, NT-proBNP, 6-minute walk distance.[13][14] | Significant improvement across the hierarchical analysis (Win Ratio 1.8).[14] Near-complete TTR stabilization (>90%).[13][14] |
| Patisiran (APOLLO) | Change in modified Neuropathy Impairment Score +7 (mNIS+7).[7] | Significant improvement in mNIS+7 and quality of life (Norfolk QOL-DN) scores.[7] ~80% reduction in serum TTR levels.[7] |
| Vutrisiran (HELIOS-A) | Change in mNIS+7; non-inferiority to Patisiran on TTR reduction.[15] | Significant improvement in mNIS+7, QoL, and gait speed.[8][15] Non-inferior serum TTR reduction compared to Patisiran (~88%).[15] |
| Inotersen (NEURO-TTR) | Change in mNIS+7 and Norfolk QOL-DN.[9] | Statistically significant benefit in both mNIS+7 and Norfolk QOL-DN scores.[9][16] |
A network meta-analysis suggests that while trial designs differ, tafamidis showed high efficacy in improving survival and reducing hospitalizations in ATTR-CM, with vutrisiran and acoramidis also emerging as viable options.[10][11]
Experimental Methodologies: In Vivo Evaluation
The successful translation of these compounds from bench to bedside relies on robust preclinical in vivo models that recapitulate key aspects of human ATTR pathology.
Choice of Animal Models
Causality Behind Experimental Choices: Researchers require models that express human TTR and develop amyloid deposits. Early transgenic mouse models expressed human TTR but often failed to develop the full spectrum of pathology, particularly neuropathy.[17][18] More recent advancements have led to better models.[17][19]
-
Transgenic Mice (e.g., B6-hTTR-V30M): These models are engineered to express a mutated human TTR gene (like the common V30M mutation).[20] They are crucial for assessing a compound's ability to prevent or reduce TTR deposition in tissues. Human TTR protein can be detected in the serum of these mice, allowing for pharmacodynamic assessments.[20]
-
Non-human Primates: Used in later-stage preclinical development to evaluate pharmacokinetics (PK), pharmacodynamics (PD), and long-term safety, due to their physiological similarity to humans.
-
Invertebrate Models (C. elegans, Drosophila): These models are useful for high-throughput screening and studying basic mechanisms of TTR toxicity, though they do not fully replicate the systemic nature of the human disease.[17]
Standard Protocol: Assessing TTR Stabilizer Efficacy in a Transgenic Mouse Model
This protocol outlines a self-validating system to assess a novel TTR stabilizer, such as Acoramidis (AG10), in a preclinical setting.[21]
-
Animal Model Selection: Utilize transgenic mice expressing a destabilizing human TTR variant (e.g., V30M or L55P) on a murine TTR knockout background to ensure all circulating TTR is of human origin.[18]
-
Dosing and Administration:
-
Establish treatment and placebo cohorts (n > 10 per group for statistical power).
-
Administer the test compound (e.g., Acoramidis) and vehicle control orally, once or twice daily, for a chronic duration (e.g., 3-6 months) to model long-term therapeutic intervention.
-
-
Pharmacokinetic (PK) Analysis:
-
Collect serial blood samples at predetermined time points after initial and steady-state dosing.
-
Measure plasma drug concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine key PK parameters like Cmax, Tmax, and half-life.[21]
-
-
Pharmacodynamic (PD) Analysis - Ex Vivo Stabilization:
-
Rationale: This is a critical measure of the drug's direct effect on the target protein.
-
Collect plasma samples and subject them to denaturing conditions (e.g., urea).
-
Use a Western blot assay to quantify the amount of TTR that remains in its tetrameric form versus dissociating into monomers.[21] A successful stabilizer will show a significantly higher tetramer-to-monomer ratio compared to placebo.
-
-
PD Analysis - Circulating TTR Levels:
-
Rationale: TTR stabilization in vivo reduces its clearance, leading to an increase in total circulating TTR levels.[21]
-
Measure serum TTR concentrations via ELISA (Enzyme-Linked Immunosorbent Assay) at baseline and throughout the study. A sustained increase in TTR levels is a strong indicator of in vivo target engagement.[22]
-
-
Histopathological Analysis (Terminal Endpoint):
-
At the end of the study, harvest key organs (heart, sciatic nerve, gastrointestinal tract, kidneys).
-
Stain tissue sections with Congo red and assess under polarized light for the characteristic apple-green birefringence of amyloid deposits.
-
Quantify amyloid burden to determine if the compound reduced or prevented TTR deposition compared to the placebo group.
-
dot
Caption: Workflow for in vivo evaluation of a TTR stabilizer.
Safety and Tolerability Profile
While highly effective, each therapeutic class carries a distinct safety profile that researchers must consider.
-
TTR Stabilizers (Tafamidis, Acoramidis): Generally well-tolerated with an adverse event profile comparable to placebo in major trials.[14][23]
-
TTR Silencers (Patisiran, Inotersen, Vutrisiran):
-
Vitamin A Deficiency: As TTR is the primary transporter for retinol-binding protein, inhibiting its production necessitates Vitamin A supplementation.[24]
-
Thrombocytopenia and Glomerulonephritis (Inotersen): Requires regular monitoring of platelet counts and renal function.[24][25]
-
Infusion-Related Reactions (Patisiran): As an intravenous therapy, premedication is required to minimize infusion-related reactions.[24][25] Vutrisiran, being a subcutaneous injection, mitigates this specific risk.[26]
-
Conclusion and Future Directions
The treatment of transthyretin amyloidosis has been revolutionized by compounds mechanistically derived from foundational structures like biphenylamines. Tafamidis and the next-generation stabilizer Acoramidis have validated the TTR stabilization hypothesis, demonstrating significant reductions in mortality and morbidity with a favorable safety profile.[27][28] Concurrently, TTR silencers like Patisiran and Vutrisiran offer an alternative and powerful mechanism by halting the production of the pathogenic protein at its source, showing profound effects on reversing neuropathy and improving quality of life.[29]
The choice between these therapies depends on the clinical presentation (neuropathic vs. cardiac), disease severity, and patient-specific factors.[24] Future research is focused on combination therapies, targeting both TTR production and stabilization, and developing agents capable of clearing existing amyloid deposits from tissues, which remains a significant unmet need.[1][2] The robust in vivo evaluation methodologies detailed herein are critical for validating these next-generation therapeutics and continuing the advancement of care for patients with ATTR.
References
- FDA Approves New Treatment for Transthyretin Amyloid Cardiomyop
- Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC - PubMed Central.
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- Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed. (2016-02-19).
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- Tafamidis treatment of transthyretin mediated amyloidosis (TTR) approved by FDA. (2019-05-21).
- What is the mechanism of Tafamidis Meglumine?
- FDA Clears New Treatments for Cardiomyopathy Caused by Transthyretin Mediated Amyloidosis - Diagnostic and Interventional Cardiology. (2019-05-06).
- Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - Johns Hopkins University. (2016-06-01).
- Contributions of Animal Models to the Mechanisms and Therapies of Transthyretin Amyloidosis | Semantic Scholar.
- What is the mechanism of Tafamidis?
- Current models available for studying ATTR amyloidosis. Various...
- Transthyretin Amyloid Cardiomyopathy: The Plot Thickens as Novel Therapies Emerge. (2025-10-29).
- Advances in the treatment of transthyretin amyloidosis - eGastroenterology. (2025-07-18).
- Transthyretin Amyloidosis (ATTR)
- Clinical Trials | Amyloid Center - Stanford Medicine.
- Animal models of human amyloidoses: Are transgenic mice worth the time and trouble? - PMC - NIH.
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- Transthyretin Cardiac Amyloidosis: Current and Emerging Therapies - PMC - NIH. (2025-01-22).
- Relative efficacy of tafamidis, acoramidis, patisiran and vutrisiran in patients with transthyretin cardiac amyloidosis: a network meta-analysis - PubMed. (2025-11-04).
- Alternative Treatments to Tafamidis for TTR-Related Amyloidosis - Dr.Oracle. (2025-07-18).
- Relative efficacy of tafamidis, acoramidis, patisiran and vutrisiran in patients with transthyretin cardiac amyloidosis: a network meta-analysis - NIH. (2025-11-04).
- Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyop
- Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - THD Internal Medicine Training Program. (2024-01-11).
- First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC - PubMed Central.
- Long-term safety and pharmacodynamics of acoramidis in
- A Review of Patisiran (ONPATTRO®) for the Treatment of Polyneuropathy in People with Hereditary Transthyretin Amyloidosis - NIH. (2020-08-12).
- Acoramidis Improves Cardiovascular Outcomes by Increasing Serum Transthyretin: Phase 3 Study Results - P
- Pharmacokinetics of Patisiran, the First Approved RNA Interference Therapy in Patients With Hereditary Transthyretin‐Medi
- Alnylam Announces FDA Approval of AMVUTTRA® (vutrisiran), the First RNAi Therapeutic to Reduce Cardiovascular. (2025-03-20).
- Pharmacokinetics of Patisiran in Patients with Hereditary Transthyretin-Mediated Amyloidosis - Capella. (2018-07-06).
- Table 3, Key Characteristics of Patisiran, Inotersen, Tafamidis, and Diflunisal - NCBI - NIH.
- NDA 215515 Vutrisiran Summary Memorandum - accessd
- Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf.
- Assessing the effectiveness and safety of Patisiran and Vutrisiran in ATTRv amyloidosis with polyneuropathy: a systematic review - PMC - PubMed Central. (2024-09-02).
- A Review of Patisiran (ONPATTRO®)
- Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf - NIH. [https://vertexaisearch.cloud.g - NIH. [https://vertexaisearch.cloud.g
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Comparative Analysis of Cross-Coupling Methods for Biphenylamine Synthesis: A Guide for Researchers
Introduction
Biphenylamines, and more broadly, diarylamines, are core structural motifs in a vast array of functional molecules, including pharmaceuticals, organic light-emitting diodes (OLEDs), and agricultural chemicals.[1] The construction of the C-N bond linking two aryl systems is a critical transformation, and several cross-coupling methodologies have been developed to achieve this. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a crucial decision that impacts yield, purity, substrate scope, and overall process efficiency.
This guide provides an in-depth comparative analysis of the primary methods used for biphenylamine synthesis: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic, copper-catalyzed Ullmann condensation. We will also briefly discuss the Suzuki-Miyaura coupling as a relevant, though less direct, method. The analysis is grounded in mechanistic principles, supported by experimental data, and designed to provide actionable insights for your laboratory work.
Method 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, developed in the 1990s by Stephen Buchwald and John Hartwig, has revolutionized the synthesis of aryl amines.[2] It is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine, offering significant advantages over older methods in terms of scope and reaction conditions.[2][3]
Mechanistic Rationale
The efficacy of the Buchwald-Hartwig reaction stems from a well-understood catalytic cycle that systematically avoids the harsh conditions of older methods.[4][5] The judicious choice of a bulky, electron-rich phosphine ligand is critical to the success of the reaction; these ligands stabilize the palladium catalyst, promote the crucial reductive elimination step, and help suppress side reactions like β-hydride elimination.[1][2][3]
The catalytic cycle proceeds via three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[3][5][6]
-
Amine Coordination & Deprotonation : The amine (Ar'-NH₂) coordinates to the palladium center. A base then removes a proton from the amine to form a palladium-amido intermediate.[3][6]
-
Reductive Elimination : The C-N bond is formed as the biphenylamine product is ejected from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[3][4][6]
Key Experimental Parameters
-
Palladium Source : Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd-ligand complexes (precatalysts) which offer convenience and efficiency.[4]
-
Ligands : This is the most critical variable. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, BrettPhos) or ferrocenyl-based ligands are highly effective.[2] The choice of ligand is often dictated by the specific substrates being coupled.[4]
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[7]
-
Solvent : Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.[7]
-
Temperature : Reactions are often run at elevated temperatures, typically between 80-110 °C.[4][8]
Representative Protocol: Buchwald-Hartwig Synthesis of 4-(tert-butyl)-N-methyl-N-phenylaniline[9]
-
Setup : An oven-dried Schlenk flask is charged with palladium(II) acetate (1.0 mol%), the phosphine ligand CM-phos (4.0 mol%), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere : The flask is sealed, evacuated, and backfilled with nitrogen three times. This is crucial to prevent oxidation of the catalyst.
-
Reagent Addition : 4-(tert-butyl)phenyl methanesulfonate (1.0 equiv), N-methylaniline (1.5 equiv), and tert-butyl alcohol are added via syringe.
-
Reaction : The flask is sealed and heated to the appropriate temperature (e.g., 100 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup : After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography to yield the desired biphenylamine.
Method 2: The Ullmann Condensation
The Ullmann condensation is the classical method for forming C-N bonds, predating modern palladium catalysis by nearly a century.[9][10] The reaction typically involves the coupling of an aryl halide with an amine using stoichiometric amounts of copper, often as a powder or bronze, at very high temperatures.[9][11][12]
Mechanistic Considerations
The precise mechanism of the Ullmann reaction is less definitively established than the Buchwald-Hartwig cycle and can be complex.[12] However, it is generally accepted to involve copper(I) species.[9] The reaction likely proceeds through the formation of a copper(I) amide, which then reacts with the aryl halide.[9]
Modern variations have significantly improved the reaction's utility by introducing soluble copper salts (e.g., CuI) and ligands (such as diamines or amino acids), which allow the reaction to proceed catalytically at lower temperatures.[11][13]
Key Experimental Parameters
-
Copper Source : Traditionally, activated copper powder was used in stoichiometric amounts.[9][10] Modern protocols use catalytic amounts of copper(I) salts like CuI.
-
Ligands : The addition of bidentate ligands (e.g., phenanthroline, N,N'-dimethylethylenediamine) can dramatically accelerate the reaction and allow for milder conditions.[13][14]
-
Base : A base such as K₂CO₃ or KOH is required.[9]
-
Solvent : High-boiling polar solvents like DMF, NMP, or nitrobenzene are traditionally used.[9]
-
Temperature : Classic Ullmann reactions often require very high temperatures (>180 °C), while modern ligand-accelerated versions can run at 80-140 °C.[8][9]
Representative Protocol: Ligand-Accelerated Ullmann Synthesis of a Diarylamine[16]
-
Setup : A reaction vial is charged with CuI (5-10 mol%), a suitable ligand (e.g., an amino acid, 20 mol%), the aryl halide (1.0 equiv), the aniline (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition : Anhydrous DMF is added.
-
Reaction : The vial is sealed and heated to 100-130 °C with vigorous stirring for 12-24 hours.
-
Workup : Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine to remove the DMF and inorganic salts.
-
Purification : The organic layer is dried, concentrated, and the product is purified via flash chromatography.
Method 3: Suzuki-Miyaura Coupling
Comparative Performance Analysis
The choice between these methods depends heavily on the specific substrates and the desired process characteristics. Direct, head-to-head comparisons in the literature are rare due to variations in conditions, but a clear consensus on the strengths and weaknesses of each has emerged.[8]
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation (Modern) | Key Observations |
| Catalyst Loading | 0.5 - 5 mol% | 1 - 10 mol% | Palladium catalysts are generally more active and efficient at lower loadings.[8][18] |
| Temperature | Room Temp - 110 °C | 80 - 140 °C | Buchwald-Hartwig reactions are renowned for often proceeding under milder thermal conditions.[8][19] |
| Reaction Time | 2 - 24 hours | 12 - 48 hours | The higher catalytic activity of palladium systems typically leads to faster reaction times.[8] |
| Substrate Scope | Excellent: Tolerates a wide range of electron-donating and -withdrawing groups. Couples aryl chlorides, bromides, iodides, and triflates.[2][20] | Good: Prefers electron-deficient aryl iodides and bromides. Aryl chlorides are very challenging.[9][11] | Buchwald-Hartwig offers a significantly broader substrate scope and functional group tolerance.[19] |
| Functional Group Tolerance | Very High. Tolerates esters, ketones, nitriles. | Moderate. Harsh conditions can be incompatible with sensitive functional groups.[11] | The mildness of the Buchwald-Hartwig protocol makes it superior for complex molecule synthesis.[7][19] |
| Catalyst Cost/Toxicity | High (Palladium) | Low (Copper) | Copper is significantly cheaper and less toxic than palladium, a key consideration for large-scale synthesis.[21] |
Conclusion and Recommendations
For the synthesis of biphenylamines in a research and development setting, the Buchwald-Hartwig amination is unequivocally the method of choice in the majority of cases. Its broad substrate scope, excellent functional group tolerance, milder reaction conditions, and high yields make it a robust and reliable tool for constructing C-N bonds.[2][19] The extensive development of specialized ligands and precatalysts has rendered it applicable to nearly any aniline/aryl halide coupling combination.[1]
The Ullmann condensation , while historically significant, is now largely reserved for specific industrial applications where the cost of palladium is prohibitive and the substrates are simple and robust enough to withstand the harsher conditions.[9] Modern ligand-accelerated protocols have improved its viability, but it rarely matches the versatility of its palladium-catalyzed counterpart.[8][11]
The Suzuki-Miyaura coupling represents a valuable, albeit indirect, strategic alternative. It should be considered when a direct C-N coupling is problematic or when building the biphenyl core first offers a more convergent and efficient synthetic route.[17]
Ultimately, the optimal method is dictated by the specific molecular target. By understanding the mechanistic underpinnings and practical limitations of each of these powerful cross-coupling reactions, researchers can make informed decisions to accelerate their discovery and development programs.
References
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Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
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Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]
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Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]
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Title: Ullmann condensation - Grokipedia Source: Grokipedia URL: [Link]
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Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]
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Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
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Title: Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions Source: ORBi URL: [Link]
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Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
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Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Should I use Buchwald reaction or Ullman reaction? Source: ResearchGate URL: [Link]
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Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]
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Title: Diarylamines Synthesized via Copper-Catalyzed Cross-Coupling Source: ChemistryViews URL: [Link]
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Title: Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... Source: ResearchGate URL: [Link]
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Title: (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... Source: ResearchGate URL: [Link]
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Title: Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications URL: [Link]
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Title: Why Cu catalyzed reactions required more catalyst loadings as compared to the Pd... Source: ResearchGate URL: [Link]
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Title: Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines Source: The Journal of Organic Chemistry URL: [Link]
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A Senior Application Scientist's Comparative Guide to the Quantification of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of novel chemical entities is a cornerstone of progress and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, a compound of interest in various research and development sectors. As a senior application scientist, the following discourse is rooted in established analytical principles and aims to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the most appropriate analytical technique for their specific needs.
The inherent chemical properties of this compound, a halogenated and trifluoromethylated biphenyl amine, present unique analytical challenges. These include its potential for chromatographic adsorption, the need for high sensitivity in complex matrices, and the assurance of selectivity against structurally similar impurities or metabolites. This guide will explore three robust chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method will be evaluated based on its principles, potential performance, and the rigorous validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical decision driven by the specific requirements of the assay, including desired sensitivity, selectivity, sample matrix, and throughput. For this compound, both liquid and gas chromatography approaches are viable, with the selection often hinging on the need for derivatization and the desired level of detection.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.998 | > 0.995 (with derivatization) | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 90-110% | 95-105% |
| Precision (% RSD) | < 2% | < 15% | < 5% |
| Limit of Detection (LOD) | Low µg/mL to high ng/mL | ng/mL (with derivatization) | Sub ng/mL to pg/mL |
| Limit of Quantification (LOQ) | µg/mL range | ng/mL range | Low ng/mL to pg/mL |
| Specificity | Moderate to High | High | Very High |
| Sample Throughput | Moderate | Lower | High |
| Derivatization | May be required to enhance UV absorbance | Often necessary to improve volatility and peak shape | Generally not required |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely accessible technique for the quantification of pharmaceutical compounds.[6][7][8][9] For this compound, a reversed-phase HPLC method is the most probable approach.
Expertise & Experience: The primary amine functional group can lead to peak tailing on silica-based columns due to interactions with residual silanols. Therefore, a column with end-capping or a base-deactivated stationary phase is recommended. The presence of the biphenyl ring system suggests UV absorbance, likely in the lower UV range (200-300 nm). However, to enhance sensitivity and achieve lower detection limits, derivatization with a UV-absorbing or fluorescent tag may be beneficial.[7][10]
Proposed HPLC-UV Experimental Protocol
-
Chromatographic System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) to leverage pi-pi interactions from the biphenyl structure.
-
Mobile Phase: A gradient elution of acetonitrile and water (or a suitable buffer like ammonium formate) is recommended to ensure adequate separation from potential impurities.
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte (e.g., 254 nm).
-
Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile or methanol. For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interferences.[6][10][11][12]
HPLC-UV Workflow
Caption: Proposed workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13][14] Given the biphenyl structure, this compound may have sufficient volatility for GC analysis, although derivatization is highly recommended.
Expertise & Experience: The primary amine group can cause poor peak shape and adsorption in the GC inlet and column. Derivatization, for example, through acylation or silylation, is a common strategy to block the active amine hydrogen, reduce polarity, and improve thermal stability and chromatographic performance.[8] The mass spectrometer provides high selectivity and allows for structural confirmation based on the fragmentation pattern.
Proposed GC-MS Experimental Protocol
-
Derivatization: React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA).
-
GC System: A gas chromatograph equipped with a split/splitless inlet and a mass selective detector.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm), is suitable for separating a wide range of compounds.[15]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Pulsed splitless injection to ensure efficient transfer of the analyte onto the column.
-
MS Detection: Electron ionization (EI) with scanning from m/z 50-500. For quantification, selected ion monitoring (SIM) of characteristic ions will provide higher sensitivity and selectivity.
GC-MS Workflow
Caption: Proposed workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification in complex matrices, often without the need for derivatization.[16][17] This technique is particularly well-suited for drug development and bioanalytical studies.
Expertise & Experience: The amine group in this compound is readily protonated, making it an excellent candidate for positive ion electrospray ionization (ESI). The tandem mass spectrometry aspect (MS/MS) allows for the selection of a precursor ion (the protonated molecule) and its fragmentation into product ions. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix effects.[18]
Proposed LC-MS/MS Experimental Protocol
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system for fast and efficient separations.
-
Column: A C18 or biphenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm) for rapid gradient elution.[16]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive ESI mode.
-
MRM Transitions: The precursor ion will be [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan. At least two MRM transitions should be monitored for confident quantification and confirmation.
-
Sample Preparation: For complex biological matrices like plasma or urine, protein precipitation followed by SPE is a common and effective cleanup strategy.[16]
LC-MS/MS Workflow
Caption: Proposed workflow for LC-MS/MS analysis.
Method Validation: A Trustworthy System
Regardless of the chosen technique, a rigorous validation process is mandatory to ensure the method is fit for its intended purpose.[3][19] The validation protocol should be designed in accordance with ICH Q2(R2) and FDA guidelines.[1][2][4][5]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix samples and spiked samples to show no interference at the retention time of the analyte.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (spiked matrix) and is expressed as percent recovery.
-
Precision: The degree of agreement among individual test results. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory). Results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).
By systematically evaluating these parameters, the chosen analytical method becomes a self-validating system, ensuring the generation of reliable and reproducible data.
Conclusion
The quantification of this compound can be successfully achieved using HPLC-UV, GC-MS, or LC-MS/MS.
-
HPLC-UV offers a balance of performance and accessibility, making it suitable for routine quality control where high sensitivity is not paramount.
-
GC-MS , with the inclusion of a derivatization step, provides excellent selectivity and is a robust method for purity and impurity profiling of the volatilizable derivative.
-
LC-MS/MS stands out as the superior technique for trace-level quantification in complex matrices, offering unparalleled sensitivity and specificity, which is crucial for bioanalytical applications and demanding research contexts.
The final selection should be guided by a thorough evaluation of the analytical needs, available instrumentation, and the context of the research or development program. The principles and protocols outlined in this guide provide a solid foundation for developing and validating a fit-for-purpose analytical method for this important compound.
References
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Comparative Cross-Reactivity Profiling of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine Based Kinase Inhibitors
<From the Senior Application Scientist's Desk
A Guide for Navigating Selectivity in Drug Development
Executive Summary
The development of small-molecule kinase inhibitors is a cornerstone of modern oncology, but achieving target selectivity remains a primary challenge.[1][2] Off-target activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[3][4] This guide provides a comprehensive framework for profiling the cross-reactivity of a promising inhibitor scaffold, represented by the hypothetical lead compound 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine (CBA-1) . We present a multi-tiered experimental strategy, comparing CBA-1 against both a notoriously promiscuous inhibitor (Staurosporine) and a highly selective clinical agent (Dasatinib) to contextualize its selectivity profile. This document outlines the rationale behind each experimental choice, provides detailed, self-validating protocols, and interprets the resulting data to guide critical decision-making in a drug discovery pipeline.
The Imperative of Selectivity: Why Profile?
The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[2] This structural similarity is the primary reason that achieving absolute inhibitor selectivity is exceedingly difficult.[1] A compound designed to inhibit a specific cancer-driving kinase, such as a receptor tyrosine kinase (RTK), may inadvertently inhibit other kinases, leading to adverse effects.[2] However, this cross-reactivity is not always detrimental; the efficacy of some successful drugs, like Dasatinib, is attributed to their multi-targeted nature.[4]
Therefore, the goal is not necessarily to achieve absolute specificity but to develop a compound with a well-characterized and desirable selectivity profile. Early, comprehensive profiling allows research teams to:
-
Identify potential liabilities: Flag off-targets that could lead to toxicity.
-
Uncover new opportunities: Identify unexpected inhibitory activities that could be therapeutically beneficial (polypharmacology).[4]
-
Establish Structure-Activity Relationships (SAR): Guide medicinal chemistry efforts to modulate selectivity.
-
Build a robust preclinical data package: Provide a clear understanding of the compound's mechanism of action for regulatory submissions.
Our lead compound, CBA-1, is based on the biphenylamine scaffold, a privileged structure in kinase inhibitor design known for its potential to form key interactions within the ATP-binding site.[5][6] The chloro- and trifluoromethyl- substitutions are intended to enhance potency and modulate physicochemical properties, but their impact on kinome-wide selectivity is unknown and must be empirically determined.[5]
A Multi-Pronged Approach to Profiling
To build a complete picture of an inhibitor's selectivity, it is crucial to employ orthogonal assays that measure target engagement and activity at different biological levels: from purified enzymes to intact cells. A single assay format can be misleading; for instance, high potency in a biochemical assay may not translate to cellular activity due to poor cell permeability or high intracellular ATP concentrations.[4]
Our recommended profiling cascade integrates three key experimental pillars:
Caption: Orthogonal assay workflow for inhibitor profiling.
-
Biochemical Profiling: Measures direct inhibition of purified kinase enzymes. This is the gold standard for assessing potency (IC50) and determining the intrinsic affinity of the compound for a wide range of targets.
-
Cellular Target Engagement: Confirms that the compound can enter a live cell and physically bind to its intended target (and off-targets). This is a critical step to bridge the gap between biochemical potency and cellular function.[7]
-
Phenotypic Screening: Assesses the functional consequences of target inhibition, such as effects on cell viability, proliferation, or specific signaling pathways.
Comparative Data Analysis
To interpret the selectivity of CBA-1, we compare its inhibition profile against two well-characterized compounds:
-
Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a vast number of kinases. It serves as a positive control for broad-spectrum activity.
-
Dasatinib: An FDA-approved drug that is a potent dual Src/Abl kinase inhibitor but also targets other kinases like c-Kit and PDGFR, contributing to its clinical efficacy.[4]
Table 1: Biochemical Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | CBA-1 (Hypothetical) | Staurosporine (Reference) | Dasatinib (Reference) |
| ABL1 | Tyrosine | 98% | 99% | 99% |
| SRC | Tyrosine | 95% | 98% | 98% |
| LCK | Tyrosine | 88% | 97% | 96% |
| EGFR | Tyrosine | 25% | 85% | 40% |
| VEGFR2 | Tyrosine | 65% | 92% | 85% |
| c-KIT | Tyrosine | 70% | 95% | 92% |
| PDGFRβ | Tyrosine | 68% | 94% | 90% |
| AURKA | Ser/Thr | 15% | 88% | 18% |
| CDK2 | Ser/Thr | 10% | 90% | 25% |
| ROCK1 | Ser/Thr | 5% | 75% | 12% |
Data presented is hypothetical for CBA-1 and representative for reference compounds.
Interpretation: The initial single-dose screen suggests that CBA-1 is a potent inhibitor of the ABL1 and SRC tyrosine kinases. It shows significant activity against other tyrosine kinases like LCK, VEGFR2, c-KIT, and PDGFRβ, but has markedly less activity against serine/threonine kinases. This profile is more selective than Staurosporine but appears less focused than Dasatinib, which shows very high potency against its key targets. This initial screen justifies follow-up IC50 determination for the most potently inhibited kinases.
Table 2: Cellular Target Engagement (NanoBRET™ IC50, µM)
| Target | CBA-1 (Hypothetical) | Dasatinib (Reference) |
| ABL1 | 0.050 | 0.005 |
| SRC | 0.075 | 0.008 |
| c-KIT | 0.550 | 0.090 |
| PDGFRβ | 0.620 | 0.110 |
Data presented is hypothetical for CBA-1 and representative for reference compounds.
Interpretation: The NanoBRET™ assay confirms that CBA-1 engages ABL1 and SRC in live cells with high potency (nanomolar IC50 values). The potency against c-KIT and PDGFRβ is substantially lower, suggesting that while it can inhibit these kinases biochemically, its cellular activity is more focused on the ABL/SRC family. This is a critical finding, as it prioritizes which off-targets are most relevant in a physiological context.
Experimental Methodologies
Large-Panel Biochemical Kinase Screen
Causality: The purpose of a broad, single-concentration screen is to efficiently survey a large portion of the kinome to identify the most sensitive targets.[8][9] This "hit-finding" approach is more cost-effective than running dose-response curves for hundreds of kinases and provides the necessary data to guide more focused follow-up experiments. We utilize a luminescent ADP-detection platform for its high sensitivity and amenability to high-throughput screening.[10]
Protocol: ADP-Glo™ Kinase Assay (Adapted from Promega) [11]
-
Compound Preparation: Prepare a 10 mM stock of CBA-1, Staurosporine, and Dasatinib in 100% DMSO. Create a 4X working solution (e.g., 4 µM for a 1 µM final concentration) in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the 4X compound solution or vehicle control (DMSO in buffer).
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate mixture (provided by a commercial service like Eurofins KinaseProfiler™ or prepared in-house) to each well.[8]
-
Initiate Reaction: Add 2.5 µL of a 4X ATP solution to each well to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
Self-Validation: The protocol's integrity is ensured by including positive (Staurosporine) and negative (vehicle) controls on every plate. Assay quality is monitored by calculating the Z'-factor for each kinase, with a value > 0.5 considered robust.
Cellular Target Engagement Assay
Causality: A biochemical hit is only meaningful if the compound engages the target in a live cell. The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding directly in the complex milieu of the cell cytoplasm and nucleus.[7] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer, providing a direct, real-time measure of target occupancy.[12]
Caption: Principle of competitive displacement in the NanoBRET™ assay.
Protocol: NanoBRET™ Target Engagement (Adapted from Promega) [13]
-
Cell Culture: Culture HEK293 cells transiently transfected with plasmids encoding the NanoLuc®-Kinase fusion protein (e.g., NanoLuc®-ABL1).
-
Cell Plating: Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of CBA-1 in Opti-MEM® I Reduced Serum Medium. Add the compound dilutions to the cells and incubate for 2 hours in a CO2 incubator.
-
Tracer and Substrate Addition: Prepare a combined solution of the fluorescent tracer and NanoLuc® substrate in Opti-MEM®. Add this to the wells.
-
Equilibration: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Measure both the donor (460nm, NanoLuc®) and acceptor (610nm, Tracer) emission wavelengths simultaneously using a BRET-capable plate reader.
-
Data Analysis: Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Self-Validation: The assay includes "no tracer" controls to measure background and "vehicle" controls to define the maximum BRET signal. The specificity of the signal is inherent to the BRET technology, which requires molecular proximity (<10 nm) for energy transfer.[13]
Cellular Thermal Shift Assay (CETSA®)
Causality: As an orthogonal method to NanoBRET™, CETSA® validates target engagement based on a different biophysical principle: ligand-induced thermal stabilization.[14][15] When a compound binds to its target protein, it typically increases the protein's stability, causing it to denature and aggregate at a higher temperature.[16] This method requires no protein tagging or specific tracers, making it a highly versatile tool.
Protocol: CETSA® Melt Curve (Adapted from Molina et al., Science 2013) [15]
-
Cell Treatment: Treat intact cancer cells (e.g., K562 for ABL1) with either CBA-1 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).
-
Protein Analysis: Analyze the amount of the target protein (e.g., ABL1) remaining in the soluble fraction for each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the relative amount of soluble protein against temperature for both the vehicle- and CBA-1-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement and stabilization.
Self-Validation: The inclusion of a vehicle-treated control at every temperature point is essential to establish the baseline melting curve of the target protein. A non-target protein (e.g., GAPDH) should also be blotted to demonstrate that the stabilization effect is specific to the intended target.
Strategic Implications and Next Steps
The combined data from our multi-pronged profiling strategy provides a robust and actionable characterization of CBA-1.
-
Primary Targets Confirmed: Both biochemical and cellular assays confirm that CBA-1 is a potent, cell-active inhibitor of ABL1 and SRC kinases.
-
Selectivity Profile Defined: While potent against ABL/SRC, CBA-1 displays a distinct cross-reactivity profile, with moderate activity against other tyrosine kinases like VEGFR2 and c-KIT. Its selectivity away from the serine/threonine kinome is a favorable attribute.
-
Guiding Future Development: The observed cross-reactivity against VEGFR2 could be a liability (e.g., hypertension) or a benefit (anti-angiogenic activity). This knowledge is critical. The next steps in development should include:
-
IC50 Determinations: Generate full dose-response curves for all kinases inhibited by >60% in the initial screen to quantify potency.
-
Structure-Based Design: If co-crystal structures are available, analyze the binding mode of CBA-1 in ABL1 versus VEGFR2 to identify structural differences that can be exploited by medicinal chemistry to improve selectivity.
-
Phenotypic Assays: Conduct cell-based assays in cell lines driven by ABL1 (e.g., K562) versus those dependent on VEGFR2 (e.g., HUVECs) to understand the functional consequences of the observed selectivity profile.
-
By systematically de-risking our lead compound through this rigorous profiling cascade, we can make more informed decisions, allocate resources more effectively, and ultimately increase the probability of advancing a safe and effective candidate into clinical development.
References
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. Retrieved from [Link]
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Gaji, M., & K-K, A. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1362-1375. Retrieved from [Link]
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Giuliani, E., et al. (2024). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. MDPI. Retrieved from [Link]
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Janecka, A., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. Retrieved from [Link]
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Anonymous. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]
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M-C, M., et al. (2013). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 53(12), 3379-3389. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 219-236. Retrieved from [Link]
-
Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]
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Future Science Group. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
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Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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Cognitive Market Research. (2026, January 9). Kinase Profiling Service Market Outlook 2026-2032. Retrieved from [Link]
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ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine
As researchers and developers in the pharmaceutical and chemical industries, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel and the protection of our environment. This guide provides a detailed, science-backed protocol for the proper disposal of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine (CAS No. 1261547-75-4). This compound, a halogenated aromatic amine, requires specialized handling due to its hazardous properties and chemical structure.[1][2] Adherence to these procedures is essential for maintaining a safe and compliant laboratory environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
The disposal protocol for any chemical is dictated by its unique hazard profile. The structure of this compound presents a multi-faceted risk that must be understood to be properly managed.
-
Aromatic Amine Core: Aromatic amines as a class are known for their potential toxicity, with many being readily absorbed through the skin.[3][4] While this specific compound is not currently classified as a carcinogen by major regulatory bodies, related compounds like 3-aminobiphenyl are noted for their health risks, including potential carcinogenicity.[5][6][7] Therefore, minimizing direct contact is a primary safety objective.
-
Halogenated Biphenyl Structure: The chlorinated biphenyl backbone is structurally related to polychlorinated biphenyls (PCBs), which are known for their environmental persistence and high toxicity.[8][9] A critical concern with halogenated organic compounds is the potential for the formation of extremely toxic polychlorinated dioxins and furans (PCDDs/Fs) during incomplete or low-temperature combustion.[8][10] This directly informs the required disposal method.
-
Trifluoromethyl Group: The presence of the -CF₃ group often increases a molecule's lipophilicity and biological activity, potentially enhancing its environmental persistence and ability to bioaccumulate.[1]
These structural features underscore why casual disposal methods, such as drain disposal or mixing with non-hazardous waste, are unacceptable and dangerous. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects.[5]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1261547-75-4 | [1] |
| Molecular Formula | C₁₃H₉ClF₃N | [1] |
| Molecular Weight | 285.67 g/mol | N/A |
| GHS Hazard Statements | H302, H315, H319, H335, H411 | [5] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4)Skin irritation (Category 2)Eye irritation (Category 2A)Specific target organ toxicity - single exposure (Category 3)Chronic aquatic hazard (Category 2) | [5] |
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, ensure the following controls are in place. These measures are foundational to the safe handling and subsequent disposal of the compound.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contamination occurs.
-
Body Protection: A lab coat must be worn and kept fastened.
-
-
Spill Management: In the event of a small spill, do not panic.
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup are to be disposed of as hazardous waste.
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is destruction , not disposal. The recommended and often legally required method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[8][9][10]
Phase 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste streams.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container must be marked "Hazardous Waste" and include the full chemical name.[13]
-
Solid Waste Collection:
-
Unused Compound: Place any surplus or expired solid compound directly into the designated hazardous waste container.
-
Contaminated Labware: Collect all disposables that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated absorbent materials, in the same container.
-
-
Liquid Waste Collection:
-
Solutions: If the compound is in a solvent, collect the liquid waste in a separate, clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.
-
Rinsate: When decontaminating glassware, use a minimal amount of an appropriate solvent (e.g., acetone or ethanol) for the initial rinse. This rinsate must be collected as hazardous waste. Subsequent washes with soap and water can typically be drain-disposed, but consult your institution's Environmental Health and Safety (EHS) office.
-
Phase 2: Container Management and Storage
-
Sealing and Labeling: Once the container is full (up to 90% capacity to allow for expansion), securely seal the lid. Ensure the label is complete and accurate, including the accumulation start date.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, as directed by your institution's EHS department. This area should be secure, well-ventilated, and have secondary containment.
Phase 3: Final Disposal Pathway
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed environmental waste management contractor.[12][14]
-
Incineration: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The waste will be destroyed via high-temperature incineration, typically at or above 1200 K (927 °C), with a sufficient residence time to ensure complete breakdown of the halogenated aromatic structure.[8][10] This process prevents the formation of dioxins and furans and converts the chlorine and fluorine atoms into acid gases, which are subsequently neutralized in a scrubber system.[10]
-
Documentation: Complete all required waste disposal documentation provided by the contractor. Retain these records as proof of compliant disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe management and disposal of waste generated from this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to this structured and scientifically-grounded disposal plan, you fulfill your professional responsibility to ensure that hazardous materials are managed in a way that is safe, compliant, and environmentally sound. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
-
CPAchem Ltd. (2022, March 22). Safety data sheet: 3-Aminobiphenyl. Available at: [Link]
-
Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Polychlorinated Biphenyls (PCBs) - PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Available at: [Link]
-
Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. Available at: [Link]
-
Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Available at: [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]
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Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. Available at: [Link]
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ResearchGate. (2025, August 6). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls | Request PDF. Available at: [Link]
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Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. Available at: [Link]
-
PF Online. What Regulations Apply to Chlorinated Solvent Use?. Available at: [Link]
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Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Available at: [Link]
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Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Available at: [Link]
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U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]
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National Institutes of Health. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Available at: [Link]
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ResearchGate. Copper-Promoted Conversion of Aromatic Amines into Trifluoromethylated Arenes: One-Pot Sandmeyer Trifluoromethylation | Request PDF. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
